molecular formula C10H11ClN4O5 B15588126 8-Chloroinosine

8-Chloroinosine

Cat. No.: B15588126
M. Wt: 302.67 g/mol
InChI Key: ROPMUQKCJYNROP-UUOKFMHZSA-N
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Description

structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O5/c11-10-14-4-7(12-2-13-8(4)19)15(10)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,12,13,19)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPMUQKCJYNROP-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

8-Chloroinosine and its Precursor, 8-Chloroadenosine: A Technical Guide to Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloroinosine (B1140448) is a purine (B94841) nucleoside analog that has garnered interest in the scientific community, primarily as a metabolite of the more extensively studied compound, 8-chloroadenosine (B1666358). While direct research on this compound is limited, a comprehensive understanding of its discovery, synthesis, and biological context requires a deep dive into the literature surrounding its parent compound, 8-chloroadenosine. This technical guide provides an in-depth overview of the synthesis and biological activity of 8-chloroadenosine, its metabolic conversion to this compound, and the implications of this conversion on its pharmacological effects.

The majority of the available scientific literature focuses on 8-chloroadenosine as the biologically active agent. It is a ribonucleoside analog that has demonstrated potent anti-cancer properties in preclinical and clinical studies. Its mechanism of action is primarily directed towards RNA synthesis and cellular metabolism. This compound is formed in vivo through the deamination of 8-chloroadenosine by the enzyme adenosine (B11128) deaminase. This metabolic step is crucial as it appears to significantly modulate the biological activity of the parent compound.

Discovery of 8-Chloroadenosine as the Active Metabolite

The investigation into 8-chloropurine nucleosides began with the synthesis and evaluation of 8-chloro-cyclic adenosine monophosphate (8-Cl-cAMP). Initially, it was believed that 8-Cl-cAMP exerted its effects as a site-selective cAMP analog. However, subsequent research revealed that the potent antiproliferative effects of 8-Cl-cAMP were primarily due to its extracellular conversion to 8-chloroadenosine.[1] This discovery shifted the focus of research towards understanding the synthesis, metabolism, and mechanism of action of 8-chloroadenosine as the key cytotoxic agent.[2][3]

Synthesis of 8-Chloropurine Nucleosides

General Chemical Synthesis Workflow

A common approach to the synthesis of 8-halopurine nucleosides involves the direct halogenation of the purine ring. For the synthesis of this compound, a plausible route would involve the direct chlorination of inosine. Alternatively, a halogen exchange reaction from a more readily accessible 8-bromo intermediate can be employed.

A generalized workflow for the chemical synthesis of this compound is depicted below:

G cluster_synthesis Chemical Synthesis of this compound Inosine Inosine ProtectedInosine Protected Inosine (e.g., acetyl or silyl (B83357) groups) Inosine->ProtectedInosine Protection Chlorination Direct Chlorination (e.g., with NCS or other chlorinating agent) ProtectedInosine->Chlorination Bromination Bromination (e.g., with NBS or Br2) ProtectedInosine->Bromination Protected8ChloroInosine Protected this compound Chlorination->Protected8ChloroInosine Protected8BromoInosine Protected 8-Bromoinosine Bromination->Protected8BromoInosine HalogenExchange Halogen Exchange (e.g., with a chloride source) Protected8BromoInosine->HalogenExchange HalogenExchange->Protected8ChloroInosine Deprotection Deprotection Protected8ChloroInosine->Deprotection FinalProduct This compound Deprotection->FinalProduct G cluster_pathway Signaling Pathway of 8-Chloroadenosine 8-Cl-Ado 8-Chloroadenosine Adenosine Kinase Adenosine Kinase 8-Cl-Ado->Adenosine Kinase 8-Cl-ATP 8-Cl-ATP Adenosine Kinase->8-Cl-ATP Phosphorylation ATP Depletion ATP Depletion 8-Cl-ATP->ATP Depletion RNA Synthesis Inhibition RNA Synthesis Inhibition 8-Cl-ATP->RNA Synthesis Inhibition AMPK Activation AMPK Activation ATP Depletion->AMPK Activation Apoptosis Apoptosis RNA Synthesis Inhibition->Apoptosis mTOR Pathway Inhibition mTOR Pathway Inhibition AMPK Activation->mTOR Pathway Inhibition mTOR Pathway Inhibition->Apoptosis

References

An In-depth Technical Guide on the Chemical Properties of 8-Chloroinosine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Chloroinosine is a chlorinated purine (B94841) nucleoside, structurally characterized by a hypoxanthine (B114508) base with a chlorine atom substituted at the C8 position, which is glycosidically linked to a ribose sugar.[1] While it is a compound of significant interest, its primary role in biomedical research is as an inactive metabolite of the investigational anticancer agent, 8-Chloroadenosine (B1666358) (8-Cl-Ado).[2][3] Understanding the chemical and physicochemical properties of this compound is crucial for researchers and drug development professionals, as it provides essential insights into the pharmacokinetics, stability, and metabolic fate of its parent compound, 8-Cl-Ado. This guide offers a comprehensive overview of this compound, detailing its chemical properties, biological context, and the experimental protocols used for its analysis.

Chemical Identity and Physicochemical Properties

The introduction of a chlorine atom at the 8th position of the purine ring significantly alters the molecule's electronic properties and, consequently, its chemical behavior compared to native inosine.[1]

Molecular Structure and Isomerism: this compound (C₁₀H₁₁ClN₄O₅) consists of a hypoxanthine base linked to a ribose sugar via an N9-β-D-ribofuranosyl bond.[1] The hypoxanthine base predominantly exists in the 6-keto tautomeric form under physiological conditions, which is critical for its molecular interactions.[1] The ribose moiety contains three chiral centers, with the biologically relevant form being the D-ribose enantiomer.[1]

Quantitative Physicochemical Data: The key physicochemical properties of this compound are summarized in the table below.

PropertySpecification
Systematic Name 8-Chloro-9-β-D-ribofuranosyl-9H-purin-6(1H)-one
CAS Number 116285-77-9
Molecular Formula C₁₀H₁₁ClN₄O₅
Molecular Weight 302.67 g/mol
Solubility Moderate in water (~20-30 mM at 25°C); solubility increases in alkaline conditions.[1] Excellent in DMSO.[4]
pKa ~8.0 (associated with the deprotonation of the N1 position on the hypoxanthine ring)[1]
Stability The glycosidic bond is notably stable against acid-catalyzed hydrolysis.[1] Gradual degradation occurs under alkaline conditions. Aqueous solutions (pH 7.0) are stable for 24-48 hours at 4°C. For long-term storage, lyophilization and freezing at -20°C is required.[1]

Biological Role and Mechanism of Action Context

This compound itself is considered an inactive metabolite. Its significance lies in its position within the metabolic pathway of 8-Chloroadenosine (8-Cl-Ado), a potent RNA-directed nucleoside analog with demonstrated antitumor activity.[2][5] 8-Cl-Ado exerts its cytotoxic effects after being anabolized intracellularly to its active triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP).[2][6][7]

Metabolic_Pathway_of_8-Chloroadenosine Metabolic Pathway of 8-Chloroadenosine cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ado 8-Cl-Ado Ado_in 8-Cl-Ado Ado->Ado_in Transport AMP 8-Cl-AMP Ado_in->AMP Adenosine (B11128) Kinase Ino This compound (Inactive Metabolite) Ado_in->Ino Adenosine Deaminase (Metabolism) ADP 8-Cl-ADP AMP->ADP Phosphorylation ATP 8-Cl-ATP (Active Metabolite) ADP->ATP Phosphorylation

Metabolic pathway of 8-Chloroadenosine.

The active metabolite, 8-Cl-ATP, functions as a cytotoxic agent through several mechanisms:

  • Inhibition of RNA Synthesis : 8-Cl-ATP is incorporated into elongating RNA chains during transcription, which leads to the termination of RNA synthesis.[2]

  • ATP Depletion : The accumulation of 8-Cl-ATP competes with endogenous ATP, leading to a significant reduction in cellular ATP pools.[2][7] This energy depletion disrupts numerous cellular processes.

  • Inhibition of DNA Synthesis : In certain malignancies, such as mantle cell lymphoma, 8-Cl-Ado has been shown to inhibit DNA synthesis, partly by causing a selective depletion of deoxyadenosine (B7792050) triphosphate (dATP) pools.[8]

  • Induction of Apoptosis : The combined effects of RNA synthesis inhibition, energy depletion, and potential DNA damage lead to cell cycle arrest (primarily at the G2/M phase) and the induction of apoptosis.[2][9]

Cellular_Mechanisms_of_8-Cl-ATP Cellular Mechanisms of 8-Cl-ATP cluster_rna RNA Synthesis cluster_dna DNA Synthesis cluster_energy Cellular Energy cluster_outcome Cellular Outcome Cl_ATP 8-Cl-ATP RNA_Synthesis RNA Chain Elongation Cl_ATP->RNA_Synthesis Incorporation & Inhibition dATP dATP Pool Cl_ATP->dATP Depletion (in some cells) ATP Endogenous ATP Pool Cl_ATP->ATP Depletion RNA_Polymerase RNA Polymerase RNA_Polymerase->RNA_Synthesis G2M_Arrest G2/M Cell Cycle Arrest RNA_Synthesis->G2M_Arrest Leads to DNA_Synthesis DNA Replication dATP->DNA_Synthesis DNA_Synthesis->G2M_Arrest Leads to ATP->G2M_Arrest Contributes to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Cellular mechanisms of the active metabolite 8-Cl-ATP.

Experimental Protocols and Analytical Methods

The study of this compound and its parent compound requires robust analytical methods to accurately quantify their presence in biological matrices and to assess their effects on cellular functions.

Protocol 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is used for the sensitive and selective measurement of this compound and related metabolites in plasma, urine, and cell extracts.[2]

  • Sample Preparation (Cellular Extraction):

    • Harvest and wash freshly isolated cells (e.g., PBMCs) with cold phosphate-buffered saline (PBS).

    • Perform cell lysis and protein precipitation by adding a defined volume of cold 0.4 N perchloric acid (PCA).

    • Vortex the mixture vigorously and incubate on ice for 15-30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant for LC-MS/MS analysis.

  • Instrumentation and Analysis:

    • Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

    • Separate the metabolites on a suitable reverse-phase column (e.g., C18) using a gradient elution profile.

    • Detect and quantify the analytes using multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for this compound and other related compounds.

Protocol 2: Assessment of Nucleic Acid Synthesis Inhibition

This protocol measures the impact of the parent compound, 8-Cl-Ado, on the rates of DNA and RNA synthesis.[8]

  • Methodology:

    • Cell Culture: Seed cancer cells (e.g., mantle cell lymphoma lines) in appropriate culture plates and allow them to adhere or stabilize overnight.

    • Treatment: Treat the cells with varying concentrations of 8-Cl-Ado or a vehicle control for a specified duration (e.g., 4, 8, 12, or 24 hours).

    • Radiolabeling: During the final 45-60 minutes of the incubation period, add a radiolabeled nucleoside precursor to the culture medium. Use [³H]uridine (1 µCi/mL) to measure RNA synthesis and [³H]thymidine (1 µCi/mL) to measure DNA synthesis.

    • Harvesting and Lysis: Wash the cells with cold PBS to remove unincorporated radiolabel. Lyse the cells and precipitate the nucleic acids using 0.4 N PCA.

    • Quantification: Dissolve the resulting pellet in 0.5 N KOH. Measure the total radioactivity incorporated into the nucleic acids using a liquid scintillation counter.

    • Data Analysis: Normalize the radioactive counts to the total cell number or protein content and express the results as a percentage of the vehicle-treated control.

Experimental_Workflow_Nucleic_Acid_Synthesis Workflow for Nucleic Acid Synthesis Inhibition Assay A 1. Seed cells in culture plates B 2. Treat cells with 8-Cl-Ado and vehicle control A->B C 3. Add [3H]uridine (RNA) or [3H]thymidine (DNA) B->C D 4. Wash cells to remove unincorporated label C->D E 5. Lyse cells and precipitate nucleic acids (PCA) D->E F 6. Quantify radioactivity via liquid scintillation counting E->F G 7. Normalize data and calculate percent inhibition F->G

Workflow for nucleic acid synthesis inhibition assay.

Conclusion

This compound is a key chemical entity in the study of chlorinated nucleoside analogs. While biologically inactive, its chemical properties, stability, and role as a metabolite are of paramount importance for the preclinical and clinical development of its parent drug, 8-Chloroadenosine. The methodologies detailed herein provide a framework for researchers to accurately profile the pharmacokinetics of 8-Cl-Ado and to understand the downstream cellular events triggered by its active form, 8-Cl-ATP. A thorough characterization of metabolites like this compound is indispensable for building a complete pharmacological profile of new drug candidates in oncology and other therapeutic areas.

References

An In-depth Technical Guide on the Core Mechanism of Action of 8-Chloroadenosine in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is for informational purposes for researchers, scientists, and drug development professionals. It is not intended as medical advice. 8-chloroadenosine (B1666358) is an investigational compound and is not approved for public use.

Introduction

8-Chloroadenosine (8-Cl-Ado) is a ribonucleoside analog that has demonstrated significant antitumor activity across a spectrum of cancer types in preclinical studies.[1][2] It is currently being investigated in clinical trials for hematological malignancies.[3] While the user's topic of interest is 8-Chloroinosine, it is crucial to note that 8-Chloroadenosine is the primary active compound. This compound is a metabolite of 8-Cl-Ado, formed by the action of adenosine (B11128) deaminase. This conversion of 8-Cl-Ado to 8-Cl-Inosine has been shown to abrogate its cancer cell growth-inhibitory effects, indicating that 8-Cl-Inosine is a less active or inactive metabolite in this context.[4][5] Therefore, this guide will focus on the multifaceted mechanism of action of 8-Chloroadenosine.

The cytotoxic effects of 8-Cl-Ado are not attributed to a single mode of action but rather a combination of interconnected cellular events. This guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanisms of Action

The primary mechanism of 8-Cl-Ado's anticancer activity begins with its intracellular metabolism. Once inside the cancer cell, 8-Cl-Ado is phosphorylated by adenosine kinase to its triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP).[2][6] This metabolite is central to the subsequent cytotoxic effects.

Inhibition of RNA Synthesis and Depletion of ATP

The accumulation of 8-Cl-ATP within the cell has two major consequences:

  • Inhibition of Transcription: 8-Cl-ATP acts as a fraudulent nucleotide, competing with endogenous ATP for incorporation into newly synthesized RNA strands by RNA polymerase. This incorporation leads to premature chain termination, thereby inhibiting global RNA synthesis.[2][3][6] This disruption of transcription disproportionately affects the expression of short-lived proteins that are crucial for cancer cell survival and proliferation.

  • Depletion of Intracellular ATP: The conversion of 8-Cl-Ado to 8-Cl-ATP and the subsequent accumulation of 8-Cl-ATP lead to a significant reduction in the intracellular pool of natural ATP.[2] This energy depletion creates a state of metabolic stress within the cancer cell.

Induction of Autophagic Cell Death via AMPK/mTOR Pathway

The depletion of cellular ATP activates AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status. Activated AMPK then inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key regulator of cell growth and proliferation.[7] The inhibition of mTOR signaling initiates a cascade of events leading to autophagic cell death.[7]

Induction of Apoptosis

8-Cl-Ado is a potent inducer of apoptosis in a wide range of cancer cell lines.[8][9] Apoptosis is a form of programmed cell death characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The induction of apoptosis by 8-Cl-Ado is a key contributor to its tumoricidal activity.

Cell Cycle Arrest and Mitotic Catastrophe

In several cancer cell types, 8-Cl-Ado has been shown to induce cell cycle arrest, particularly at the G2/M checkpoint.[8] This is often accompanied by the accumulation of cells with abnormal nuclei, a phenomenon known as mitotic catastrophe, which ultimately leads to cell death.[8]

Endoplasmic Reticulum (ER) Stress

In certain solid tumors, such as cholangiocarcinoma, 8-Cl-Ado has been found to induce stress in the endoplasmic reticulum (ER).[9] Prolonged ER stress can trigger an apoptotic response, further contributing to the anticancer effects of 8-Cl-Ado.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of 8-Chloroadenosine from various preclinical studies.

Table 1: In Vitro Cytotoxicity of 8-Chloroadenosine (IC50 Values)

Cell LineCancer TypeIC50 (µM)Citation
CAKI-1Clear Cell Renal Cell Carcinoma2[7]
RXF-393Clear Cell Renal Cell Carcinoma36[7]

Table 2: Effects of 8-Chloroadenosine on Cellular Processes

Cancer TypeCell LineConcentration (µM)DurationEffectCitation
Mantle Cell LymphomaGranta 519, JeKo, Mino, SP-531024 hours30-60% reduction in ATP levels[2]
Mantle Cell LymphomaGranta 519, JeKo, Mino, SP-531024 hours50-90% inhibition of global transcription[2]
CholangiocarcinomaKKU-213, RMCCA-11024 hoursG2/M cell cycle arrest[8]
CholangiocarcinomaKKU-213, RMCCA-11024 hoursInduction of apoptosis[8]

Table 3: In Vivo Efficacy of 8-Chloroadenosine

Cancer ModelDosing ScheduleEffectCitation
Cholangiocarcinoma Xenograft15 and 45 mg/kg, intraperitoneal, once a week for 3 weeksInhibition of tumor growth[8]

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and mechanisms of action of 8-Chloroadenosine.

Metabolism and Initial Actions of 8-Chloroadenosine 8-Cl-Ado 8-Cl-Ado 8-Cl-AMP 8-Cl-AMP 8-Cl-Ado->8-Cl-AMP Adenosine Kinase 8-Cl-ADP 8-Cl-ADP 8-Cl-AMP->8-Cl-ADP 8-Cl-ATP 8-Cl-ATP 8-Cl-ADP->8-Cl-ATP ATP_pool Cellular ATP Pool 8-Cl-ATP->ATP_pool Depletes RNA_Synth RNA Synthesis 8-Cl-ATP->RNA_Synth Inhibits

Metabolism and Initial Actions of 8-Chloroadenosine.

AMPK/mTOR Pathway and Autophagy Induction ATP_Depletion ATP Depletion AMPK AMPK ATP_Depletion->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Induces

AMPK/mTOR Pathway and Autophagy Induction.

Induction of Cell Cycle Arrest and Apoptosis 8-Cl-Ado 8-Cl-Ado G2M_Arrest G2/M Arrest 8-Cl-Ado->G2M_Arrest ER_Stress ER Stress 8-Cl-Ado->ER_Stress Mito_Cat Mitotic Catastrophe G2M_Arrest->Mito_Cat Apoptosis Apoptosis Mito_Cat->Apoptosis ER_Stress->Apoptosis

Induction of Cell Cycle Arrest and Apoptosis.

Overall Workflow of 8-Chloroadenosine Action 8-Cl-Ado 8-Cl-Ado Metabolism Intracellular Metabolism to 8-Cl-ATP 8-Cl-Ado->Metabolism Cell_Cycle_Arrest Cell Cycle Arrest 8-Cl-Ado->Cell_Cycle_Arrest RNA_Inhibition RNA Synthesis Inhibition Metabolism->RNA_Inhibition ATP_Depletion ATP Depletion Metabolism->ATP_Depletion Apoptosis Apoptosis RNA_Inhibition->Apoptosis AMPK_Activation AMPK Activation ATP_Depletion->AMPK_Activation mTOR_Inhibition mTOR Inhibition AMPK_Activation->mTOR_Inhibition Autophagy Autophagy mTOR_Inhibition->Autophagy Cell_Death Cancer Cell Death Autophagy->Cell_Death Apoptosis->Cell_Death Cell_Cycle_Arrest->Cell_Death

Overall Workflow of 8-Chloroadenosine Action.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of 8-Chloroadenosine. Specific details may need to be optimized for different cell lines and experimental conditions.

Cell Viability and Proliferation (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10][11][12]

  • Materials:

    • Cancer cell lines of interest

    • Complete culture medium

    • 96-well plates

    • 8-Chloroadenosine (8-Cl-Ado)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of 8-Cl-Ado and a vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16]

  • Materials:

    • Treated and control cells

    • Annexin V-FITC (or other fluorochrome)

    • Propidium Iodide (PI)

    • Binding Buffer

    • Flow cytometer

  • Protocol:

    • Harvest cells after treatment with 8-Cl-Ado.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the samples by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][18][19]

  • Materials:

    • Treated and control cells

    • Cold 70% ethanol (B145695)

    • PBS

    • Propidium Iodide (PI) staining solution containing RNase A

    • Flow cytometer

  • Protocol:

    • Harvest cells and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice or at -20°C.

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI staining solution with RNase A to degrade RNA.

    • Incubate in the dark.

    • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect and quantify specific proteins, including the phosphorylation status of key signaling molecules.[1][20][21][22][23]

  • Materials:

    • Treated and control cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-mTOR, anti-mTOR, anti-cleaved-caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Lyse cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Measurement of Intracellular ATP Levels

This assay quantifies the amount of ATP in cell lysates, typically using a luciferase-based reaction.[24][25][26][27][28]

  • Materials:

    • Treated and control cells

    • ATP assay kit (containing luciferase, luciferin, and lysis buffer)

    • Luminometer

  • Protocol:

    • Culture cells in a white-walled 96-well plate.

    • After treatment with 8-Cl-Ado, add the ATP releasing agent to lyse the cells.

    • Add the luciferase/luciferin reagent.

    • Measure the luminescence immediately using a luminometer. The light output is directly proportional to the ATP concentration.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of 8-Cl-Ado in a living organism.[29][30][31][32][33]

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID)

    • Cancer cell line of interest

    • 8-Chloroadenosine formulation for injection

    • Calipers for tumor measurement

  • Protocol:

    • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

    • Allow tumors to grow to a palpable size.

    • Randomize mice into treatment and control groups.

    • Administer 8-Cl-Ado or vehicle control according to the desired dosing schedule (e.g., intraperitoneal injection).

    • Measure tumor volume regularly using calipers.

    • Monitor animal weight and overall health as indicators of toxicity.

    • At the end of the study, excise tumors for further analysis (e.g., histology, western blotting).

Conclusion

The mechanism of action of 8-Chloroadenosine in cancer cells is complex and multifaceted, involving the disruption of fundamental cellular processes. Its ability to inhibit RNA synthesis, deplete cellular energy stores, and induce multiple forms of programmed cell death makes it a promising candidate for cancer therapy. The detailed understanding of its molecular pathways, supported by robust experimental data, is crucial for its continued development and potential clinical application. Further research will likely continue to unravel the intricate details of its interactions within the cancer cell, paving the way for optimized therapeutic strategies, potentially in combination with other anticancer agents.

References

The Role of 8-Chloroinosine and its Precursors in RNA Synthesis Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The purine (B94841) nucleoside analog 8-chloroadenosine (B1666358) (8-Cl-Ado) and its metabolites, including 8-chloroinosine (B1140448) (8-Cl-Ino), are potent inhibitors of cellular proliferation with significant implications for cancer therapeutics. The primary mechanism of action involves the intracellular conversion of 8-Cl-Ado to its triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP), which acts as a formidable inhibitor of RNA synthesis. This technical guide provides an in-depth exploration of the metabolic activation, mechanisms of RNA synthesis inhibition, quantitative effects on cellular processes, and detailed experimental protocols for studying these compounds. While much of the existing research focuses on the prodrug 8-Cl-Ado, this document will elucidate the role of its metabolic derivatives, including this compound, in the cascade of events leading to the suppression of transcription.

Metabolic Activation and the Role of this compound

8-Chloroadenosine serves as a prodrug that, upon cellular uptake, undergoes a series of enzymatic modifications to become a potent inhibitor of RNA synthesis. The central active metabolite is 8-chloro-adenosine triphosphate (8-Cl-ATP).[1][2][3] this compound (8-Cl-Ino) is a key metabolite in the degradation pathway of 8-Cl-Ado.

The metabolic journey begins with the phosphorylation of 8-Cl-Ado by adenosine (B11128) kinase to form 8-chloro-adenosine monophosphate (8-Cl-AMP). Subsequent phosphorylations lead to the formation of 8-chloro-adenosine diphosphate (B83284) (8-Cl-ADP) and the crucial active metabolite, 8-Cl-ATP.[1] Concurrently, 8-Cl-Ado can be deaminated to this compound. While the direct inhibitory role of this compound on RNA synthesis is not as extensively documented as that of 8-Cl-ATP, its presence is a significant aspect of the compound's overall cellular metabolism.

Metabolic_Pathway 8-Chloroadenosine (8-Cl-Ado) 8-Chloroadenosine (8-Cl-Ado) 8-Cl-AMP 8-Cl-AMP 8-Chloroadenosine (8-Cl-Ado)->8-Cl-AMP Adenosine Kinase This compound (8-Cl-Ino) This compound (8-Cl-Ino) 8-Chloroadenosine (8-Cl-Ado)->this compound (8-Cl-Ino) Adenosine Deaminase 8-Cl-ADP 8-Cl-ADP 8-Cl-AMP->8-Cl-ADP 8-Cl-ATP (Active Inhibitor) 8-Cl-ATP (Active Inhibitor) 8-Cl-ADP->8-Cl-ATP (Active Inhibitor)

Metabolic activation of 8-Chloroadenosine.

Mechanisms of RNA Synthesis Inhibition by 8-Cl-ATP

The accumulation of intracellular 8-Cl-ATP disrupts RNA synthesis through a multi-faceted approach, primarily targeting RNA polymerase II-mediated transcription.[1]

The proposed mechanisms include:

  • Chain Termination: 8-Cl-ATP acts as a fraudulent nucleotide, competing with endogenous ATP for incorporation into nascent RNA transcripts by RNA polymerase. Its integration into the growing RNA chain can lead to premature termination of transcription.[1][2]

  • Direct Inhibition of RNA Polymerase II: 8-Cl-ATP can directly inhibit the enzymatic activity of RNA polymerase II, thereby impeding the elongation phase of transcription.[1]

  • Inhibition of Polyadenylation: The process of adding a poly(A) tail to pre-mRNA, crucial for mRNA stability and translation, can be inhibited by 8-Cl-ATP.[1]

  • Depletion of Intracellular ATP: The conversion of 8-Cl-Ado to 8-Cl-ATP consumes cellular phosphate (B84403) and can lead to a significant reduction in the endogenous ATP pool.[1][3] This depletion of the natural substrate for RNA polymerase further contributes to the overall inhibition of transcription.

Mechanism_of_Action cluster_0 Cellular Effects of 8-Cl-ATP 8-Cl-ATP 8-Cl-ATP RNA Polymerase II RNA Polymerase II 8-Cl-ATP->RNA Polymerase II Direct Inhibition Nascent RNA Nascent RNA 8-Cl-ATP->Nascent RNA Incorporation & Chain Termination ATP Pool ATP Pool 8-Cl-ATP->ATP Pool Depletion Inhibition of Transcription Inhibition of Transcription 8-Cl-ATP->Inhibition of Transcription RNA Polymerase II->Inhibition of Transcription Nascent RNA->Inhibition of Transcription ATP Pool->RNA Polymerase II Required Substrate

Mechanisms of RNA synthesis inhibition by 8-Cl-ATP.

Quantitative Data on the Effects of 8-Chloroadenosine

The following tables summarize quantitative data from studies investigating the effects of 8-chloroadenosine on various cell lines. It is important to note that these effects are a consequence of the metabolic conversion of 8-Cl-Ado to 8-Cl-ATP.

Table 1: Cytotoxicity of 8-Chloroadenosine in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
HL-60Promyelocytic Leukemia~0.42Not SpecifiedMTT
AML Patient SamplesAcute Myeloid Leukemia~148CellTiter Glo

Table 2: Effects of 8-Chloroadenosine on Intracellular Nucleotide Levels and RNA Synthesis

Cell Line8-Cl-Ado Conc. (µM)Time (h)8-Cl-ATP Accumulation (µM)ATP Reduction (%)RNA Synthesis Inhibition (%)
Multiple Myeloma1012>400Parallel decline with 8-Cl-ATP accumulationSignificant
MCL Cell Lines1024Variable30 - 6050 - 90

Experimental Protocols

Measurement of RNA Synthesis Rate via ³H-Uridine Incorporation

This assay measures the rate of new RNA synthesis by quantifying the incorporation of radiolabeled uridine (B1682114) into cellular RNA.

Materials:

  • Cell culture medium

  • This compound or 8-Chloroadenosine

  • ³H-Uridine

  • Trichloroacetic acid (TCA)

  • Lysis buffer

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compound for the desired time periods.

  • During the final 45-60 minutes of incubation, add ³H-Uridine to each well.

  • Aspirate the medium and wash the cells with ice-cold PBS.

  • Lyse the cells and precipitate the macromolecules (including RNA) with cold TCA.

  • Wash the precipitate multiple times with cold TCA to remove unincorporated ³H-Uridine.

  • Dissolve the precipitate in a suitable solvent.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Normalize the counts to the number of cells or total protein content.

Uridine_Incorporation_Workflow Cell Seeding Cell Seeding Treatment with 8-Cl-Ino/Ado Treatment with 8-Cl-Ino/Ado Cell Seeding->Treatment with 8-Cl-Ino/Ado Pulse with ³H-Uridine Pulse with ³H-Uridine Treatment with 8-Cl-Ino/Ado->Pulse with ³H-Uridine Cell Lysis & Precipitation Cell Lysis & Precipitation Pulse with ³H-Uridine->Cell Lysis & Precipitation Washing Washing Cell Lysis & Precipitation->Washing Scintillation Counting Scintillation Counting Washing->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

References

The Impact of 8-Chloroadenosine on Intracellular ATP Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloroadenosine (B1666358) (8-Cl-Ado), a ribonucleoside analog, has demonstrated significant anti-neoplastic activity in a variety of hematological and solid tumors. A primary mechanism of its cytotoxic action is the profound disruption of cellular energy metabolism, leading to a significant depletion of intracellular adenosine (B11128) triphosphate (ATP) levels. This technical guide provides an in-depth analysis of the effects of 8-Cl-Ado on intracellular ATP, detailing the underlying molecular mechanisms, summarizing key quantitative data from preclinical studies, and providing comprehensive experimental protocols for the assessment of these effects. The guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of 8-Cl-Ado and other agents that target cellular bioenergetics.

Introduction

Cellular energy homeostasis, primarily regulated by the intracellular concentration of ATP, is critical for cell survival, proliferation, and function. Cancer cells, with their high metabolic demands, are particularly vulnerable to disruptions in ATP production. 8-Chloroadenosine is a pro-drug that is actively transported into cells and subsequently phosphorylated by adenosine kinase to its active triphosphate metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[1][2] The accumulation of 8-Cl-ATP within the cell has two major consequences: inhibition of RNA synthesis and a decline in the endogenous ATP pool.[1][2] This guide will focus on the latter, exploring the mechanisms and consequences of 8-Cl-Ado-induced ATP depletion.

Mechanism of Action: ATP Depletion

The primary mechanism by which 8-chloroadenosine depletes intracellular ATP involves its metabolic conversion to 8-Cl-ATP. This analog of ATP then interferes with cellular energy production through several proposed mechanisms:

  • Inhibition of ATP Synthase: 8-Cl-ATP can act as a competitive inhibitor of ATP synthase, the enzyme responsible for the majority of cellular ATP production through oxidative phosphorylation.[3][4] Molecular docking studies have shown that 8-Cl-ATP can occupy the ATP binding sites on the F1 subunit of ATP synthase, thereby inhibiting its catalytic activity.[3][4]

  • Substrate for Kinases: The initial phosphorylation of 8-Cl-Ado to 8-Cl-AMP by adenosine kinase consumes ATP. Subsequent phosphorylations to 8-Cl-ADP and 8-Cl-ATP further drain the cellular ATP pool.

  • Activation of AMP-Activated Protein Kinase (AMPK): The reduction in ATP levels and the corresponding increase in the AMP/ATP ratio leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[5][6][7][8] Activated AMPK shifts the cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) pathways in an attempt to restore energy balance. However, in the context of 8-Cl-Ado treatment, this compensatory mechanism is often insufficient, and prolonged AMPK activation can trigger downstream signaling pathways leading to cell cycle arrest and apoptosis.[5][7]

The depletion of intracellular ATP by 8-chloroadenosine is a key event that triggers a cascade of downstream effects, ultimately contributing to the compound's anti-cancer activity.

Quantitative Data on ATP Depletion

Numerous studies have quantified the reduction in intracellular ATP levels following treatment with 8-chloroadenosine across various cancer cell lines. The extent of ATP depletion is dependent on the cell line, the concentration of 8-Cl-Ado, and the duration of treatment. A summary of these findings is presented in the table below.

Cell LineCancer Type8-Cl-Ado Concentration (µM)Treatment Duration (hours)ATP Reduction (%)Reference(s)
KG-1aAcute Myeloid Leukemia106~20[9]
MV4-11Acute Myeloid Leukemia106~20[9]
Primary AML blastsAcute Myeloid Leukemia1012>20[9][10][11]
Mantle Cell Lymphoma (Granta 519, JeKo, Mino, SP-53)Mantle Cell Lymphoma102430-60[1][12]
Chronic Lymphocytic Leukemia (CLL) cellsChronic Lymphocytic Leukemia106~60[13]
Breast Cancer (MCF-7, BT-474)Breast Cancer1012-24Not specified, but depletion leads to AMPK activation[7][14]
T47D, SK-BR-3, ZR-75-1Breast Cancer1012Rapid Depletion[14]

Table 1: Summary of 8-Chloroadenosine-Induced Intracellular ATP Reduction in Various Cancer Cell Lines.

Signaling Pathways and Experimental Workflows

Signaling Pathway of 8-Chloroadenosine-Induced ATP Depletion and AMPK Activation

The following diagram illustrates the key steps in the mechanism of action of 8-chloroadenosine, leading to ATP depletion and the subsequent activation of the AMPK signaling pathway.

G cluster_cell Cancer Cell 8-Cl-Ado_ext 8-Chloroadenosine (extracellular) 8-Cl-Ado_int 8-Chloroadenosine (intracellular) 8-Cl-Ado_ext->8-Cl-Ado_int Transport 8-Cl-AMP 8-Cl-AMP 8-Cl-Ado_int->8-Cl-AMP Adenosine Kinase (consumes ATP) 8-Cl-ADP 8-Cl-ADP 8-Cl-AMP->8-Cl-ADP Phosphorylation (consumes ATP) 8-Cl-ATP 8-Cl-ATP 8-Cl-ADP->8-Cl-ATP Phosphorylation (consumes ATP) ATP_Synthase ATP Synthase 8-Cl-ATP->ATP_Synthase Inhibition ATP_pool Intracellular ATP Pool AMPK AMPK ATP_pool->AMPK High AMP/ATP ratio activates p-AMPK p-AMPK (Active) AMPK->p-AMPK Phosphorylation Downstream_Targets Downstream Targets (e.g., mTOR inhibition, Autophagy) p-AMPK->Downstream_Targets Regulation ATP_Synthase->ATP_pool Production

Caption: Signaling pathway of 8-chloroadenosine leading to ATP depletion and AMPK activation.

Experimental Workflow for Measuring Intracellular ATP Levels

The following diagram outlines a typical workflow for the quantification of intracellular ATP levels in cultured cells treated with 8-chloroadenosine using High-Performance Liquid Chromatography (HPLC).

G Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment with 8-Chloroadenosine Cell_Culture->Treatment Cell_Harvesting 3. Cell Harvesting and Counting Treatment->Cell_Harvesting Nucleotide_Extraction 4. Nucleotide Extraction (e.g., Perchloric Acid) Cell_Harvesting->Nucleotide_Extraction Neutralization 5. Neutralization (e.g., KOH) Nucleotide_Extraction->Neutralization Centrifugation 6. Centrifugation to remove precipitate Neutralization->Centrifugation HPLC_Analysis 7. HPLC Analysis (Quantification of ATP and 8-Cl-ATP) Centrifugation->HPLC_Analysis Data_Analysis 8. Data Analysis (Normalization to cell number) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for intracellular ATP measurement by HPLC.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the impact of 8-chloroadenosine on intracellular ATP levels and related signaling pathways.

Cell Culture and Treatment with 8-Chloroadenosine
  • Cell Lines: Culture the desired cancer cell line (e.g., MOLM-13, KG-1a for AML; Granta 519, JeKo for mantle cell lymphoma) in the appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • 8-Chloroadenosine Preparation: Prepare a stock solution of 8-chloroadenosine in a suitable solvent (e.g., DMSO or sterile water).

  • Treatment: Treat the cells with the desired concentrations of 8-chloroadenosine (typically ranging from 1 to 10 µM) for the specified duration (e.g., 6, 12, or 24 hours). Include a vehicle control (solvent only) in parallel.

Quantification of Intracellular ATP by HPLC

This protocol is adapted from standard methods for nucleotide extraction and analysis.[14][15][16]

  • Cell Harvesting:

    • For suspension cells, collect the cells by centrifugation.

    • For adherent cells, wash with ice-cold PBS and then scrape the cells.

    • Count the cells to allow for normalization of ATP levels.

  • Nucleotide Extraction:

    • Resuspend the cell pellet in a known volume of ice-cold 0.4 M perchloric acid (PCA).

    • Vortex vigorously and incubate on ice for 20-30 minutes to precipitate proteins.

  • Neutralization:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new pre-chilled tube.

    • Neutralize the acidic extract by adding a calculated volume of cold 2 M potassium hydroxide (B78521) (KOH).

    • Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate (B79767).

  • Sample Preparation for HPLC:

    • Centrifuge the neutralized samples to pellet the potassium perchlorate precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Inject the prepared sample onto a suitable reversed-phase C18 HPLC column.

    • Use an ion-pairing mobile phase, such as a buffer containing potassium phosphate (B84403) and tetrabutylammonium (B224687) bromide, to achieve separation of nucleotides.

    • Elute the nucleotides using a gradient of an organic solvent like methanol (B129727) or acetonitrile.

    • Detect ATP and 8-Cl-ATP using a UV detector at a wavelength of 254 nm.

    • Quantify the peaks by comparing their area to a standard curve generated with known concentrations of ATP and 8-Cl-ATP.

  • Data Analysis:

    • Normalize the quantified ATP and 8-Cl-ATP amounts to the cell number determined at the time of harvesting.

Western Blot Analysis of AMPK Pathway Activation

This protocol outlines the steps to assess the phosphorylation status of AMPK, a marker of its activation.[7][9]

  • Cell Lysis:

    • Following treatment with 8-chloroadenosine, wash the cells with ice-cold PBS.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection:

    • Wash the membrane thoroughly with TBST.

    • Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-AMPK signal to the total AMPK signal to determine the relative level of AMPK activation.

Conclusion

8-Chloroadenosine effectively depletes intracellular ATP levels in cancer cells, a key mechanism contributing to its cytotoxic and anti-proliferative effects. This ATP depletion triggers the activation of the AMPK signaling pathway, further disrupting cellular metabolism and promoting cell death. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the bioenergetic effects of 8-chloroadenosine and related compounds. A thorough understanding of these mechanisms is crucial for the continued development and optimization of novel cancer therapies that target cellular metabolism.

References

Foundational Studies on the Cytotoxicity of 8-Chloroadenosine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the foundational studies concerning the cytotoxicity of the purine (B94841) nucleoside analog, 8-chloroadenosine (B1666358) (8-Cl-Ado). While the initial focus of this guide is 8-chloroinosine (B1140448) (8-Cl-Ino), a comprehensive review of the scientific literature reveals that the primary cytotoxic activity attributed to this class of compounds stems from 8-chloroadenosine and its intracellular metabolites. This compound is recognized as a metabolite of 8-chloroadenosine; however, direct foundational research on the cytotoxic effects of this compound itself is limited. Therefore, this guide will focus on the well-documented cytotoxic mechanisms of 8-chloroadenosine, providing researchers, scientists, and drug development professionals with a thorough understanding of its mode of action, experimental validation, and the key signaling pathways involved.

Mechanism of Action

8-Chloroadenosine exerts its cytotoxic effects primarily through its conversion to the active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[1][2][3] This conversion is a critical step for its anticancer activity. The primary mechanisms of 8-Cl-ATP-mediated cytotoxicity are twofold:

  • Inhibition of RNA Synthesis: 8-Cl-ATP acts as an ATP analog and is incorporated into newly synthesized RNA chains during transcription. This incorporation leads to the termination of RNA elongation, thereby inhibiting overall RNA synthesis.[2] This disruption of transcription is particularly detrimental to cancer cells, which often have high rates of protein synthesis and are dependent on the continuous production of short-lived anti-apoptotic proteins.[3]

  • Depletion of Cellular ATP: The accumulation of 8-Cl-ATP within the cell leads to a significant decrease in the endogenous pool of adenosine (B11128) triphosphate (ATP).[1][3][4] ATP is the primary energy currency of the cell, and its depletion has widespread consequences, including the disruption of numerous cellular processes, leading to energy stress and, ultimately, cell death.

These primary mechanisms trigger several downstream signaling pathways that collectively contribute to the cytotoxic and cytostatic effects of 8-chloroadenosine.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of 8-chloroadenosine has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
HL-60Promyelocytic Leukemia1.2[5]
MGc-803Gastric Mucoid Adenocarcinoma1.8[5]
NIH3T3Mouse Embryonic Fibroblast12[5]
CAKI-1Clear Cell Renal Cell Carcinoma2[6][7]
RXF-393Clear Cell Renal Cell Carcinoma36[6][7]
HCT116Colorectal Carcinoma~0.1-1[8]
HCT116-E6 (p53-depleted)Colorectal Carcinoma~0.1-1[8]
80S14 (p21WAF1/Cip1-null)Colorectal Carcinoma~0.1-1[8]

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

Key Signaling Pathways

The cytotoxic effects of 8-chloroadenosine are mediated by the perturbation of several critical signaling pathways.

AMPK/mTOR Pathway

Depletion of cellular ATP by 8-Cl-ATP leads to an increase in the AMP:ATP ratio, which is a potent activator of AMP-activated protein kinase (AMPK).[4] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth, proliferation, and survival.[7] Inhibition of mTOR signaling contributes to the anti-proliferative effects of 8-chloroadenosine.

cluster_cell Cell 8-Cl-Ado 8-Cl-Ado 8-Cl-ATP 8-Cl-ATP 8-Cl-Ado->8-Cl-ATP ATP_depletion ATP Depletion 8-Cl-ATP->ATP_depletion AMPK_activation AMPK Activation ATP_depletion->AMPK_activation mTOR_inhibition mTOR Inhibition AMPK_activation->mTOR_inhibition Cell_Growth_Inhibition Inhibition of Cell Growth & Proliferation mTOR_inhibition->Cell_Growth_Inhibition

AMPK/mTOR signaling pathway activated by 8-Chloroadenosine.
Unfolded Protein Response and Apoptosis

8-Chloroadenosine has been shown to induce sustained endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR).[1] The UPR is a cellular stress response that is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the ER. Prolonged UPR activation can trigger apoptosis, or programmed cell death.

cluster_cell Cell 8-Cl-Ado 8-Cl-Ado ER_Stress Endoplasmic Reticulum Stress 8-Cl-Ado->ER_Stress UPR_Activation Unfolded Protein Response (UPR) Activation ER_Stress->UPR_Activation Apoptosis Apoptosis UPR_Activation->Apoptosis

Induction of apoptosis via the Unfolded Protein Response by 8-Chloroadenosine.
Cell Cycle Arrest

Studies have demonstrated that 8-chloroadenosine can induce cell cycle arrest, particularly at the G2/M phase.[9] This arrest prevents cancer cells from proceeding through mitosis and cell division, contributing to the overall anti-proliferative effect. The G2/M arrest is often followed by mitotic catastrophe, a form of cell death that occurs during mitosis, and subsequent apoptosis.[9]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the foundational studies of 8-chloroadenosine cytotoxicity.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of 8-chloroadenosine on cell viability and to calculate the IC50 value.

Commonly Used Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol Outline:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 8-chloroadenosine for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the drug concentration to determine the IC50 value.[5]

Apoptosis Assays

Objective: To determine if 8-chloroadenosine induces apoptosis.

Commonly Used Methods:

  • Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:

    • Treat cells with 8-chloroadenosine for the desired time.

    • Harvest the cells and wash with a binding buffer.

    • Stain the cells with fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

    • Analyze the stained cells by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

  • DNA Fragmentation Analysis:

    • Treat cells with 8-chloroadenosine.

    • Extract genomic DNA from the treated and control cells.

    • Analyze the DNA by agarose (B213101) gel electrophoresis. A characteristic "ladder" pattern of DNA fragments in multiples of 180-200 base pairs is indicative of apoptosis.[5]

Western Blot Analysis

Objective: To investigate the effect of 8-chloroadenosine on the expression and phosphorylation status of key proteins in signaling pathways.

Protocol Outline:

  • Cell Lysis: Treat cells with 8-chloroadenosine, then lyse the cells in a suitable buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-AMPK, total AMPK, cleaved PARP).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Experimental Workflow Overview

cluster_workflow General Experimental Workflow Cell_Culture Cell Culture (Cancer Cell Lines) Treatment Treatment with 8-Chloroadenosine (Dose- and Time-course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Signaling Proteins) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

A generalized workflow for studying 8-Chloroadenosine cytotoxicity.

Conclusion

The foundational research on 8-chloroadenosine has established it as a potent cytotoxic agent with a multi-faceted mechanism of action. Its ability to inhibit RNA synthesis and deplete cellular ATP levels triggers a cascade of events, including the activation of the AMPK pathway, induction of the unfolded protein response, cell cycle arrest, and ultimately, apoptosis. The in vitro data, supported by detailed experimental protocols, provide a strong basis for its potential as an anticancer therapeutic. While the direct cytotoxic role of its metabolite, this compound, remains less clear, the studies on 8-chloroadenosine offer a comprehensive framework for understanding the therapeutic potential of this class of chlorinated purine nucleoside analogs. Further research may be warranted to delineate the specific contribution, if any, of this compound to the overall cytotoxic profile observed after 8-chloroadenosine administration.

References

early research on 8-Chloroinosine in leukemia models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Early Research of 8-Chloroadenosine (B1666358) in Leukemia Models

Introduction

This technical guide provides a comprehensive overview of the early preclinical research on 8-chloroadenosine (8-Cl-Ado) in various leukemia models. While the initial topic of interest was 8-Chloroinosine, the vast majority of early research into 8-chloro-purine nucleoside analogs for leukemia has centered on 8-Chloroadenosine. 8-Cl-Ado is a promising RNA-directed nucleoside analog that has demonstrated significant anti-leukemic activity in both in vitro and in vivo studies.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the compound's mechanism of action, cytotoxicity, and the experimental frameworks used in its initial evaluation.

Core Mechanism of Action

8-Chloroadenosine is a prodrug that, upon cellular uptake, is metabolized into its active form, 8-chloro-adenosine triphosphate (8-Cl-ATP).[2][3] This active metabolite exerts its cytotoxic effects through a dual mechanism:

  • Inhibition of RNA Synthesis : 8-Cl-ATP is incorporated into newly transcribed RNA, leading to the termination of RNA chain elongation. This disruption of RNA synthesis is a key aspect of its anti-cancer activity.[3][4]

  • Depletion of Cellular ATP : The accumulation of 8-Cl-ATP within the cell leads to a significant reduction in the endogenous levels of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. This energy depletion contributes to the induction of apoptosis.[2][1]

These mechanisms make 8-Cl-Ado effective against a variety of hematologic malignancies, including those with poor-risk factors.[5]

Data Presentation: In Vitro Cytotoxicity and Efficacy

The anti-leukemic activity of 8-Cl-Ado has been evaluated across a range of leukemia cell lines, primarily focusing on Acute Myeloid Leukemia (AML). The following tables summarize the key quantitative data from these early studies.

Table 1: IC50 Values of 8-Chloroadenosine in AML Cell Lines
Cell LineIC50 (µM)Treatment DurationReference
Molm-130.2 - 1.472 hours[5]
Molm-140.2 - 1.472 hours[5]
KG1a0.2 - 1.472 hours[5]
MV-4-110.2 - 1.472 hours[5]
OCI-AML30.2 - 1.472 hours[5]
Primary AML Blasts (FLT3-ITD positive)0.8Not Specified[5]
Table 2: Cellular Effects of 8-Chloroadenosine Treatment
Cell Line / ModelTreatmentEffectReference
KG-1a and MV4-118-Cl-Ado in combination with Venetoclax~70-90% reduction in intracellular ATP levels[2]
Mantle Cell Lymphoma Cell Lines10 µM 8-Cl-Ado for 24 hours30-60% reduction in ATP levels[1]
FLT3-ITD+ Molm-14 AML Xenograft Mouse Model50 mg/kg/day>70% reduction in tumor mass after 16 days[1]

Experimental Protocols

This section details the methodologies for key experiments cited in the early research of 8-Cl-Ado in leukemia models.

In Vitro Cell Viability and IC50 Determination
  • Cell Lines : Molm-13, Molm-14, KG1a, MV-4-11, OCI-AML3, and primary AML blasts.

  • Culture Conditions : Cells were cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment : Cells were seeded in 96-well plates and treated with a range of concentrations of 8-Cl-Ado.

  • Assay : Cell viability was assessed after a specified incubation period (e.g., 72 hours) using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo luminescent cell viability assay.

  • Data Analysis : The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

In Vivo Xenograft Mouse Model of AML
  • Animal Model : Immunodeficient mice (e.g., sub-lethally irradiated Rag-2/gamma(c) double-knockout mice or NSG mice) were used.[2][4]

  • Cell Inoculation : Human AML cell lines (e.g., Molm-14) or primary human AML blasts were injected intravenously (e.g., retro-orbital or tail vein) into the mice.[2][1]

  • Drug Administration : 8-Cl-Ado was administered to the mice, for example, via an implanted osmotic pump at a specified dose (e.g., 50 mg/kg/day).[1]

  • Efficacy Evaluation : The anti-leukemic effect was evaluated by measuring tumor burden (e.g., bioluminescence imaging or flow cytometry analysis of bone marrow) and overall survival of the treated mice compared to a vehicle-treated control group.[2][1]

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the action of 8-Chloroadenosine.

G cluster_extracellular Extracellular cluster_intracellular Intracellular 8_Cl_Ado_ext 8-Chloroadenosine (8-Cl-Ado) 8_Cl_Ado_int 8-Cl-Ado 8_Cl_Ado_ext->8_Cl_Ado_int Cellular Uptake 8_Cl_AMP 8-Cl-AMP 8_Cl_Ado_int->8_Cl_AMP Adenosine Kinase 8_Cl_ADP 8-Cl-ADP 8_Cl_AMP->8_Cl_ADP 8_Cl_ATP 8-Cl-ATP (Active Metabolite) 8_Cl_ADP->8_Cl_ATP RNA_Polymerase RNA Polymerase 8_Cl_ATP->RNA_Polymerase Incorporation ATP_Depletion Cellular ATP Depletion 8_Cl_ATP->ATP_Depletion Competition RNA_Synthesis RNA Synthesis Inhibition RNA_Polymerase->RNA_Synthesis Apoptosis Apoptosis RNA_Synthesis->Apoptosis ATP_Depletion->Apoptosis

Caption: Metabolic activation of 8-Chloroadenosine and its downstream cytotoxic effects.

G cluster_assays Assessments Start Start: AML cells (in vitro or in vivo) Treatment Treat with 8-Cl-Ado (various concentrations) Start->Treatment Incubation Incubate for specific duration (e.g., 24, 48, 72 hours) Treatment->Incubation Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) Incubation->Apoptosis ATP_Levels ATP Level Measurement (e.g., Luminescence assay) Incubation->ATP_Levels In_Vivo_Metrics In Vivo Metrics (Tumor burden, Survival) Incubation->In_Vivo_Metrics For in vivo models End End: Determine Efficacy (IC50, Apoptosis rate, Tumor reduction) Viability->End Apoptosis->End ATP_Levels->End In_Vivo_Metrics->End

Caption: General experimental workflow for evaluating the efficacy of 8-Chloroadenosine.

G 8_Cl_Ado 8-Chloroadenosine miR_155 miR-155 Expression 8_Cl_Ado->miR_155 inhibits Ebp1 ErbB3 binding protein 1 (Ebp1) miR_155->Ebp1 Proliferation Cell Proliferation miR_155->Proliferation suppression leads to inhibition of p53 p53 Ebp1->p53 regulates PCNA PCNA p53->PCNA regulates DNA_Damage DNA Damage p53->DNA_Damage induces PCNA->Proliferation promotes

Caption: Proposed signaling pathway for 8-Cl-Ado in FLT3-ITD positive AML.[4]

References

An In-depth Technical Guide to the Structural Analogues of 8-Chloroinosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloroinosine (B1140448), a halogenated purine (B94841) nucleoside, and its structural analogues have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds have shown promise as immunomodulators, particularly as agonists of Toll-like receptors 7 and 8 (TLR7/8), and as inhibitors of enzymes such as CD38. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound analogues. It includes detailed experimental protocols for the synthesis of key compounds and the execution of relevant biological assays. Furthermore, this guide presents quantitative biological data in a structured format and utilizes graphical representations to illustrate key signaling pathways and experimental workflows, serving as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Nucleoside analogues are a cornerstone of modern pharmacology, with numerous approved drugs for the treatment of viral infections and cancer. Modifications to the purine or pyrimidine (B1678525) base, as well as the sugar moiety, can dramatically alter the biological activity of these compounds. The introduction of a substituent at the 8-position of the purine ring, particularly a halogen, has proven to be a fruitful strategy for the development of novel therapeutic agents. This compound and its analogues represent a class of such compounds with a wide range of biological activities, including the modulation of immune responses and the inhibition of key enzymes involved in cellular signaling. This guide will explore the chemical space around this compound, providing a detailed examination of its structural analogues.

Synthesis of 8-Substituted Inosine (B1671953) Analogues

The synthesis of 8-substituted inosine analogues typically begins with the commercially available nucleoside, inosine. A key intermediate in the synthesis of many 8-substituted analogues is 8-bromoinosine (B613785).

Synthesis of 8-Bromoinosine

8-Bromoinosine serves as a versatile precursor for the introduction of various functionalities at the 8-position through nucleophilic substitution reactions.

Experimental Protocol: Synthesis of 8-Bromoinosine

  • Materials: Inosine, N-bromosuccinimide (NBS), sodium acetate (B1210297), acetic acid.

  • Procedure:

    • Suspend inosine in a solution of sodium acetate in acetic acid.

    • Add N-bromosuccinimide (NBS) portion-wise to the suspension at room temperature.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 8-bromoinosine as a white solid.

Synthesis of 8-Amino, 8-Azido, and 8-Alkoxy/Aryloxy/Thioalkyl Analogues

With 8-bromoinosine in hand, a variety of substituents can be introduced at the 8-position.

  • 8-Amino an 8-Azido Analogues: 8-Bromoinosine can be converted to 8-azidoinosine by reaction with sodium azide (B81097) in a polar aprotic solvent like DMF. Subsequent reduction of the azide, typically using hydrogen gas with a palladium catalyst, affords 8-aminoinosine.[1]

  • 8-Alkoxy and 8-Aryloxy Analogues: These can be prepared by the nucleophilic substitution of the bromide in 8-bromoinosine with the corresponding alkoxide or aryloxide.

  • 8-Thioalkyl Analogues: Reaction of 8-bromoinosine with a thiol in the presence of a base yields the corresponding 8-thioalkylinosine derivative.

Experimental Protocol: Synthesis of 8-Amino-N1-inosine 5′-monophosphate (a representative analogue)

This protocol describes a multi-step synthesis starting from adenine (B156593).[2]

  • Protection of Adenine: Introduce a tert-butyldimethylsilyloxymethyl group at the N9 position of adenine.

  • Bromination and Conversion to Hypoxanthine (B114508): Brominate the C8 position and then convert the adenine to a hypoxanthine base using sodium nitrite.

  • N1-Glycosylation: Perform a regio- and stereoselective N1-glycosylation.

  • Azide Substitution: Introduce an azide group at the C8 position via nucleophilic substitution of the bromide.

  • Phosphorylation and Deprotection: Phosphorylate the 5'-hydroxyl group and subsequently deprotect the protecting groups to yield the final product.

Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of 8-substituted inosine analogues is highly dependent on the nature of the substituent at the 8-position.

CD38 Inhibition

Certain 8-substituted N1-inosine 5'-monophosphate (N1-IMP) analogues have been identified as inhibitors of the ectoenzyme CD38, which is involved in calcium signaling.[1]

  • Key SAR Findings:

    • The 5'-phosphate group is crucial for significant inhibitory activity.[1]

    • An 8-amino substituent generally leads to the most potent inhibition among the tested analogues.[1] For example, 8-NH2-N1-IMP exhibits an IC50 of 7.6 μM.[1]

    • 8-Bromo and 8-azido analogues show little to no activity.[1]

AnalogueTargetIC50 (μM)
8-NH2-N1-IMPCD387.6[1]
8-H-N1-IMPCD3814
8-Br-N1-ribosyl-IMPCD38> 1000[1]
8-N3-N1-ribosyl-IMPCD38> 1000[1]

Table 1: Inhibitory Activity of 8-Substituted N1-IMP Analogues against CD38.

Toll-like Receptor (TLR) 7/8 Agonism

A significant area of interest for 8-substituted purine nucleosides is their activity as agonists of TLR7 and TLR8, which are key players in the innate immune system. Activation of these receptors can lead to the production of pro-inflammatory cytokines and type I interferons, making these compounds promising candidates for vaccine adjuvants and cancer immunotherapy.

  • Key SAR Findings:

    • The nature of the substituent at the 8-position, as well as modifications at other positions of the purine ring and the ribose moiety, can influence the potency and selectivity for TLR7 versus TLR8.

    • For some 8-oxoadenine derivatives, the introduction of a labile carboxylic ester on the N9-benzyl group can lead to potent TLR7 agonism with reduced systemic side effects due to rapid metabolism.[3] For instance, one such compound, 9e, was found to be a potent TLR7 agonist with an EC50 of 50 nM.[3]

    • A comprehensive study on a putative TLR3/8/9 agonist and its analogues revealed that even minor structural modifications can significantly impact activity.[4] One compound (1) showed EC50 values of 22, 27, and 58 μM for TLRs 3, 8, and 9, respectively, in one study, while another reported EC50s of 4.8, 13.4, and 5.7 μM.[4] This highlights the sensitivity of these receptors to small structural changes.

AnalogueTargetEC50 (μM)
Compound 1TLR34.8 / 22[4]
Compound 1TLR813.4 / 27[4]
Compound 1TLR95.7 / 58[4]
8-oxoadenine derivative (9e)TLR70.05[3]
3-pentyl quinoline (B57606) (14b)TLR80.2[5]

Table 2: Agonistic Activity of Selected Purine Analogues on Toll-like Receptors.

Signaling Pathways

The immunomodulatory effects of many 8-substituted inosine analogues that act as TLR7/8 agonists are mediated through the MyD88-dependent signaling pathway.

TLR7/8 MyD88-Dependent Signaling Pathway

Upon binding of an agonist, TLR7 or TLR8, located in the endosome, undergoes a conformational change leading to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and IRF7. Activation of these transcription factors results in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (e.g., IFN-α, IFN-β).[4][6][7]

TLR7_8_Signaling cluster_endosome Endosome cluster_nucleus Nucleus TLR7_8 TLR7 / TLR8 MyD88 MyD88 TLR7_8->MyD88 recruits Agonist 8-Substituted Inosine Analogue Agonist->TLR7_8 IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 activates TAK1_complex TAK1 Complex TRAF6->TAK1_complex activates IRF7 IRF7 TRAF6->IRF7 activates IKK_complex IKK Complex TAK1_complex->IKK_complex activates NEMO NEMO I_kappa_B IκB IKK_complex->I_kappa_B phosphorylates (degradation) NF_kappa_B NF-κB NF_kappa_B_nucleus NF-κB NF_kappa_B->NF_kappa_B_nucleus translocates IRF7_nucleus IRF7 IRF7->IRF7_nucleus translocates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NF_kappa_B_nucleus->Proinflammatory_Cytokines induces transcription Type_I_IFN Type I Interferons (IFN-α, IFN-β) IRF7_nucleus->Type_I_IFN induces transcription

Caption: TLR7/8 MyD88-Dependent Signaling Pathway.

Experimental Workflows and Protocols

The discovery and development of novel this compound analogues follow a structured workflow, from chemical synthesis to comprehensive biological evaluation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Inosine / Adenosine Step1 Synthesis of 8-Bromoinosine Start->Step1 Step2 Nucleophilic Substitution (e.g., -NH2, -N3, -OR, -SR) Step1->Step2 Purification Purification & Characterization (HPLC, NMR, MS) Step2->Purification Primary_Screening Primary Screening (e.g., TLR Reporter Assay) Purification->Primary_Screening Secondary_Screening Secondary Screening (e.g., CD38 Inhibition Assay) Primary_Screening->Secondary_Screening Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Secondary_Screening->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR SAR->Step2 Iterative Design

Caption: Drug Discovery Workflow for 8-Substituted Inosine Analogues.

CD38 Inhibition Assay

This assay measures the ability of a compound to inhibit the hydrolase activity of CD38.

Experimental Protocol: CD38 Hydrolase Activity Assay (Fluorometric)

  • Materials: Recombinant human CD38 enzyme, CD38 assay buffer, CD38 substrate (e.g., N6-etheno-NAD (ε-NAD)), test compounds, 96-well white plate, fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in CD38 assay buffer.

    • In a 96-well plate, add the diluted test compounds. Include wells for a positive control (no inhibitor) and a negative control (known CD38 inhibitor).

    • Add a solution of recombinant CD38 enzyme to each well (except for the blank).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the CD38 substrate (ε-NAD) to all wells.

    • Immediately measure the fluorescence (e.g., Ex/Em = 300/410 nm) in kinetic mode at 37°C for 30-60 minutes.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

TLR7/8 Reporter Gene Assay

This cell-based assay is used to screen for and characterize TLR7 and TLR8 agonists.

Experimental Protocol: TLR7/8 Reporter Gene Assay

  • Materials: HEK-Blue™ hTLR7 and hTLR8 cells (or similar reporter cell lines), HEK-Blue™ Detection medium, test compounds, positive controls (e.g., R848 for TLR7/8), 96-well plate.

  • Procedure:

    • Plate the HEK-Blue™ hTLR7 or hTLR8 cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of the test compounds.

    • Add the diluted test compounds and controls to the respective wells.

    • Incubate the plate at 37°C in a CO2 incubator for 24 hours.

    • Add HEK-Blue™ Detection medium to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 620-655 nm.

    • Determine the EC50 value by plotting the absorbance against the logarithm of the agonist concentration.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

  • Materials: A suitable cell line (e.g., HeLa, A549), complete cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO), 96-well plate.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Add serial dilutions of the test compounds to the cells and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Conclusion

The structural analogues of this compound represent a promising class of compounds with significant therapeutic potential. Their diverse biological activities, particularly as immunomodulators and enzyme inhibitors, make them attractive candidates for further drug development. The synthetic routes and biological evaluation methods detailed in this guide provide a solid foundation for researchers to explore this chemical space further. Future work in this area will likely focus on optimizing the potency and selectivity of these analogues for their respective targets, as well as on improving their pharmacokinetic and safety profiles to advance them towards clinical applications.

References

Methodological & Application

Application Notes and Protocols for 8-Chloroinosine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloroinosine is a purine (B94841) nucleoside analog that has demonstrated significant anti-neoplastic activity in various cancer cell lines. It functions as a prodrug, being intracellularly converted to 8-chloro-adenosine triphosphate (8-Cl-ATP). This metabolite competitively inhibits endogenous ATP, leading to a depletion of cellular energy stores. The reduction in ATP levels triggers a cascade of downstream signaling events, primarily through the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, ultimately inducing apoptosis and autophagy in cancer cells. These application notes provide detailed protocols for investigating the effects of this compound in a cell culture setting.

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-step process that disrupts cellular metabolism and key signaling pathways.

  • Cellular Uptake and Conversion: this compound enters the cell and is metabolized to its active form, 8-Cl-ATP.

  • ATP Depletion: 8-Cl-ATP acts as a competitive inhibitor of ATP, leading to a significant decrease in the intracellular ATP pool.

  • AMPK Activation: The resulting increase in the AMP/ATP ratio activates AMPK, a critical sensor of cellular energy status.

  • mTOR Pathway Inhibition: Activated AMPK phosphorylates and inhibits key components of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][2][3][4]

  • Induction of Apoptosis and Autophagy: The inhibition of mTOR signaling, coupled with cellular stress from ATP depletion, leads to the induction of programmed cell death (apoptosis) and autophagy.

digraph "8_Chloroinosine_Pathway" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
  edge [fontname="Arial", fontsize=9];

"this compound" [fillcolor="#F1F3F4", fontcolor="#202124"]; "8-Cl-ATP" [fillcolor="#F1F3F4", fontcolor="#202124"]; "ATP" [fillcolor="#FBBC05", fontcolor="#202124"]; "AMPK" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "mTOR Pathway" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cell Growth & Proliferation" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Apoptosis & Autophagy" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"this compound" -> "8-Cl-ATP" [label="Intracellular Conversion"]; "8-Cl-ATP" -> "ATP" [label="Depletion", dir=back, color="#EA4335"]; "ATP" -> "AMPK" [label="Activates", dir=back, color="#34A853"]; "AMPK" -> "mTOR Pathway" [label="Inhibits", color="#EA4335"]; "mTOR Pathway" -> "Cell Growth & Proliferation" [label="Promotes"]; "mTOR Pathway" -> "Apoptosis & Autophagy" [label="Inhibits", color="#EA4335"]; }

Caption: General experimental workflow.

Protocol 1: Cell Viability Assay using CCK-8

This protocol is for determining the cytotoxic effect of this compound and calculating its IC50 value.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.

  • CCK-8 Assay:

    • Following incubation, add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the cell type and density.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and CCK-8 only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to attach overnight.

    • Treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate controls for setting compensation and gates (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Protocol 3: Western Blot Analysis of the mTOR Signaling Pathway

This protocol is for examining the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

  • Cells of interest

  • 6-well or 10 cm cell culture dishes

  • Complete cell culture medium

  • This compound stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-AMPK, anti-AMPK, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture, Treatment, and Lysis:

    • Seed cells and treat with this compound as described in the apoptosis assay protocol. A time-course experiment (e.g., 0, 6, 12, 24 hours) with a fixed concentration (e.g., 10 µM) is recommended to observe changes in protein phosphorylation.

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using the BCA assay.

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using image analysis software. Normalize the intensity of the phosphorylated proteins to the total protein levels and the loading control.

References

Application Notes: 8-Chloroadenosine for In Vitro Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Chloroadenosine (8-Cl-Ado) is a ribonucleoside analog that has demonstrated significant antitumor activity across a variety of cancer types in preclinical studies.[1] It serves as a potent tool for in vitro cancer research, primarily by inducing cytostatic and cytotoxic effects.[2] Often investigated as a metabolite of its prodrug, 8-chloro-cAMP (8-Cl-cAMP), 8-Cl-Ado exerts its effects after intracellular conversion to its active triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP).[3] These application notes provide an overview of its mechanism of action, effects on cancer cell lines, and key signaling pathways involved.

Mechanism of Action

The primary mechanism of 8-Cl-Ado involves its intracellular phosphorylation to 8-Cl-ATP.[3] This active metabolite has two main consequences:

  • Inhibition of RNA Synthesis: 8-Cl-ATP gets incorporated into elongating RNA transcripts, leading to the termination of RNA synthesis.[1][3]

  • Depletion of Cellular ATP: The accumulation of 8-Cl-ATP contributes to a significant reduction in the endogenous pool of ATP.[3][4] This energy depletion is a critical trigger for several downstream signaling events.

The antitumor effects of 8-Cl-Ado are multifaceted, leading to growth inhibition, cell cycle arrest, apoptosis, and autophagy in various cancer cells.[4][5][6] Notably, its efficacy has been shown to be independent of p53 or p21WAF1/Cip1 status in certain cancer types, such as colorectal cancer, suggesting a broad therapeutic potential.[2][6]

Quantitative Data Summary

The efficacy of 8-Chloroadenosine varies across different cancer cell lines. The following tables summarize key quantitative data from in vitro studies.

Table 1: IC50 Values of 8-Chloroadenosine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
HL-60Promyelocytic Leukemia1.2[7]
MGc-803Gastric Mucoid Adenocarcinoma1.8[7]
CAKI-1Clear Cell Renal Cell Carcinoma~2[8][9]
RXF-393Clear Cell Renal Cell Carcinoma~36[8][9]
NIH3T3Mouse Embryonic Fibroblast12[7]

Table 2: Growth Inhibition Effects of 8-Chloroadenosine

Cell LineCancer TypeConcentration (µM)Time (h)Growth Inhibition (%)Citation
HCT116Colorectal CancerNot Specified7289[2][6]
HCT116-E6 (p53-depleted)Colorectal CancerNot Specified7274[2][6]
80S14 (p21-null)Colorectal CancerNot Specified7279[6]
Various Tumor LinesVarious10Not SpecifiedRemarkable Inhibition[7]

Signaling Pathways Modulated by 8-Chloroadenosine

8-Cl-Ado impacts several critical signaling pathways that regulate cell survival, proliferation, and death.

1. AMPK/mTOR Pathway Activation

Depletion of cellular ATP by 8-Cl-Ado leads to an increased AMP:ATP ratio, which is a primary activator of AMP-activated protein kinase (AMPK).[4][9] Activated AMPK, a key cellular energy sensor, subsequently inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway.[8] This inhibition can lead to a reduction in protein synthesis and the induction of autophagy, a cellular process of self-degradation that can contribute to cell death in cancer cells.[4]

G cluster_0 A 8-Chloroadenosine B 8-Cl-ATP Accumulation A->B Intracellular Phosphorylation C Cellular ATP Depletion B->C D AMPK Activation C->D ↑ AMP/ATP Ratio E mTOR Pathway Inhibition D->E Inhibition F Autophagic Cell Death E->F G Inhibition of Protein Synthesis E->G

8-Cl-Ado induces autophagy via the AMPK/mTOR pathway.

2. Induction of Apoptosis

8-Cl-Ado is a potent inducer of apoptosis in various cancer cells.[5][7] This programmed cell death is triggered through multiple mechanisms, including the induction of endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR).[5][10] In breast cancer cells, 8-Cl-Ado has also been shown to inhibit cell proliferation and induce apoptosis by downregulating Adenosine Deaminase Acting on RNA 1 (ADAR1), which leads to an increase in p53 and p21 protein levels.[11]

G cluster_0 cluster_1 ER Stress Pathway cluster_2 ADAR1/p53 Pathway A 8-Chloroadenosine B ER Stress A->B D ADAR1 Inhibition A->D C Unfolded Protein Response (UPR) B->C F Apoptosis C->F E p53 / p21 Upregulation D->E E->F G G1 Cell Cycle Arrest E->G

Apoptosis induction pathways activated by 8-Cl-Ado.

Experimental Protocols

The following are generalized protocols for studying the effects of 8-Chloroadenosine in vitro. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

1. General Cell Culture and Treatment with 8-Chloroadenosine

  • Cell Seeding: Culture cancer cells in appropriate media and conditions as recommended by the supplier (e.g., ATCC). Seed cells in multi-well plates (e.g., 96-well for viability, 6-well for protein analysis) at a density that allows for logarithmic growth during the experiment.[12] Incubate for 24 hours to allow for cell attachment.[13]

  • Preparation of 8-Cl-Ado Stock: Prepare a high-concentration stock solution of 8-Chloroadenosine (e.g., 10-100 mM) in a suitable solvent like DMSO or sterile PBS. Store aliquots at -20°C or -80°C.

  • Treatment: On the day of the experiment, thaw the stock solution and dilute it to the desired final concentrations using pre-warmed complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing 8-Cl-Ado or a vehicle control (medium with the same final concentration of the solvent).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.[14]

2. Cell Viability Assay (CCK-8/MTT)

This protocol assesses the effect of 8-Cl-Ado on cell proliferation and cytotoxicity.

  • Procedure: Seed cells in a 96-well plate and treat with a range of 8-Cl-Ado concentrations as described above. Include untreated and vehicle controls.[15]

  • Reagent Addition: After the incubation period, add 10 µL of CCK-8 or 20 µL of MTT solution (5 mg/mL) to each well.[15][16]

  • Incubation: Incubate the plate at 37°C for 1-4 hours.[15]

  • Measurement: For CCK-8, measure the absorbance at 450 nm. For MTT, first solubilize the formazan (B1609692) crystals with 100 µL of DMSO, then measure the absorbance at 570 nm.[16]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Use the dose-response data to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

3. Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of apoptotic and necrotic cells following treatment.

  • Cell Preparation: Seed cells in 6-well plates and treat with 8-Cl-Ado. After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells and centrifuge at 200 x g for 5 minutes.[17]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add fluorescently-labeled Annexin V and a viability dye like Propidium Iodide (PI) or DAPI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be distinguished based on their fluorescence profiles.

4. Western Blotting for Protein Expression

This protocol is used to detect changes in the expression or phosphorylation status of key proteins in signaling pathways.

  • Protein Extraction: After treatment with 8-Cl-Ado, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[16]

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-40 µg) and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies against target proteins (e.g., p-AMPK, AMPK, LC3B, p62, p53, p21, and a loading control like β-actin or GAPDH) overnight at 4°C.[16]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[16]

General Experimental Workflow

A typical workflow for investigating the in vitro effects of 8-Chloroadenosine involves a series of assays to build a comprehensive understanding of its biological activity.

G cluster_0 A Cell Seeding & Culture (Appropriate Cancer Cell Line) B Treatment with 8-Cl-Ado (Dose-Response & Time-Course) A->B C Cell Viability Assay (e.g., MTT, CCK-8) B->C D Apoptosis & Cell Cycle Assay (e.g., Flow Cytometry) B->D E Protein Expression Analysis (e.g., Western Blot) B->E F Determine IC50 & Growth Inhibition C->F G Quantify Apoptosis & Cell Cycle Arrest D->G H Assess Signaling Pathway Modulation E->H I Data Interpretation & Conclusion F->I G->I H->I

Workflow for in vitro evaluation of 8-Chloroadenosine.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 8-Chloroinosine and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Chloroadenosine (8-Cl-Ado) is a ribonucleoside analog with demonstrated antitumor activity in various cancers. Its therapeutic efficacy is attributed to its intracellular conversion to the cytotoxic metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP), which disrupts RNA synthesis and cellular energy metabolism.[1][2] The metabolic pathway of 8-Cl-Ado also involves the formation of inactive metabolites, including 8-Chloroinosine (8-Cl-Ino) and 8-chloroadenine (8-Cl-Ade).[1][3] Monitoring the levels of 8-Cl-Ado and its various metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling a deeper understanding of its mechanism of action and aiding in dose optimization.

This application note provides a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous separation and quantification of this compound, its parent compound 8-Chloroadenosine, and the key active metabolite 8-Cl-ATP in biological samples such as plasma and cell extracts.

Metabolic Pathway of 8-Chloroadenosine

The metabolic conversion of 8-Chloroadenosine is a critical aspect of its biological activity. The primary pathway involves the intracellular phosphorylation of 8-Cl-Ado to its active triphosphate form, 8-Cl-ATP. Deamination of 8-Cl-Ado can lead to the formation of the inactive metabolite this compound.

Metabolic Pathway of 8-Chloroadenosine 8-Cl-Ado 8-Chloroadenosine (Prodrug) 8-Cl-AMP 8-Cl-AMP 8-Cl-Ado->8-Cl-AMP Adenosine (B11128) Kinase 8-Cl-Ino This compound (Inactive Metabolite) 8-Cl-Ado->8-Cl-Ino Adenosine Deaminase 8-Cl-ADP 8-Cl-ADP 8-Cl-AMP->8-Cl-ADP 8-Cl-ATP 8-Cl-ATP (Active Metabolite) 8-Cl-ADP->8-Cl-ATP

Metabolic conversion of 8-Chloroadenosine.

Experimental Protocols

Sample Preparation

A protein precipitation or "plasma crash" method is recommended for the extraction of this compound and related metabolites from plasma.[4]

  • In a microcentrifuge tube, combine 100 µL of plasma with 300 µL of ice-cold acetonitrile (B52724).

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (see section 3.2.2).

  • Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the clear supernatant to an HPLC vial for analysis.

Note: To prevent the deamination of 8-Chloroadenosine, blood samples should be collected in tubes containing an adenosine deaminase inhibitor, such as deoxycoformycin.[1]

Acetonitrile-based extraction is a rapid and effective method for isolating intracellular nucleosides and nucleotides.[1][5]

  • Aspirate the cell culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

  • For adherent cells, add 1 mL of ice-cold 80% acetonitrile in water to the culture plate. For suspension cells, pellet the cells and add the acetonitrile solution to the cell pellet.

  • Scrape the adherent cells or resuspend the cell pellet and transfer the cell lysate to a microcentrifuge tube.

  • Incubate on ice for 10 minutes, with occasional vortexing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a nitrogen stream.

  • Reconstitute the extract in 100 µL of the initial mobile phase.

  • Vortex and centrifuge as described for plasma samples before transferring to an HPLC vial.

HPLC Instrumentation and Conditions

This method utilizes a reversed-phase C18 column to achieve separation of the polar nucleoside analogs.

  • HPLC system with a binary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Acetate, pH 5.5
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-15 min: 5-30% B; 15-20 min: 30% B; 20-22 min: 30-5% B; 22-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 260 nm

Note: The gradient may require optimization based on the specific C18 column used and the resolution of closely eluting peaks.

Analytical Workflow

The overall analytical process from sample receipt to data analysis is outlined below.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plasma or Cell Pellet Extraction Protein Precipitation (Acetonitrile) Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Evaporation Evaporation (N2) Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 HPLC_Vial Transfer to HPLC Vial Centrifugation2->HPLC_Vial Injection Inject Sample into HPLC System HPLC_Vial->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (260 nm) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve (Standard Solutions) Integration->Calibration Quantification Quantification Calibration->Quantification

Workflow for this compound metabolite analysis.

Data Presentation and Expected Results

The developed HPLC method should provide adequate separation of this compound from its parent compound and other key metabolites. The following table summarizes the expected retention times and validation parameters.

Table 1: Chromatographic Data and Validation Summary
AnalyteExpected Retention Time (min)Linearity (r²)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
8-Cl-ATP4.5>0.9951095 - 105<10
This compound8.2>0.998597 - 103<8
8-Chloroadenosine10.5>0.998596 - 104<8

Note: The values presented are representative and may vary depending on the specific instrumentation and analytical conditions.

Table 2: Sample Stability
AnalyteConditionStability
This compoundRoom Temperature (24h)Stable
-20°C (1 month)Stable
Freeze-Thaw (3 cycles)Stable
8-ChloroadenosineRoom Temperature (24h)Stable
-20°C (1 month)Stable
Freeze-Thaw (3 cycles)Stable

Conclusion

This application note details a robust and reliable RP-HPLC method for the quantitative analysis of this compound and its related metabolites, 8-Chloroadenosine and 8-Cl-ATP. The described sample preparation protocols are effective for both plasma and cellular matrices. This method is suitable for use in preclinical and clinical research to support the development of 8-Chloroadenosine and other related purine (B94841) nucleoside analogs. The clear separation and sensitive detection allow for accurate pharmacokinetic and metabolic profiling, which is essential for understanding the pharmacology of this class of compounds.

References

Application Note: Quantitative Analysis of 8-Chloroinosine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantification of 8-Chloroinosine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a solid-phase extraction (SPE) procedure for sample cleanup, followed by chromatographic separation using hydrophilic interaction liquid chromatography (HILIC). Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in a biological matrix.

Introduction

This compound is a halogenated nucleoside analog. Like other nucleoside analogs, it is of interest in pharmacological and biomedical research for its potential therapeutic activities. Accurate quantification of such compounds in biological matrices like plasma is crucial for pharmacokinetic and metabolic studies. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. This protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Experimental

Materials and Reagents
Instrumentation
  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Sample Preparation

Standard Solutions: A primary stock solution of this compound (1 mg/mL) was prepared in methanol. A series of working standard solutions were then prepared by serial dilution in a 50:50 mixture of acetonitrile and water. Calibration standards were prepared by spiking blank human plasma with the working standards to achieve final concentrations ranging from 0.5 to 500 ng/mL.

Internal Standard (IS) Working Solution: A 100 ng/mL working solution of Inosine-¹³C₅ was prepared in 50:50 acetonitrile/water.

Sample Preparation (Solid-Phase Extraction):

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 20 µL of the 100 ng/mL IS working solution and vortex briefly.

  • Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.

  • Condition the Oasis MCX µElution plate wells with 200 µL of methanol followed by 200 µL of water.

  • Load the pre-treated plasma sample onto the SPE plate.

  • Wash the wells with 200 µL of 0.1% formic acid in water, followed by 200 µL of methanol.

  • Elute the analyte and internal standard with 2 x 50 µL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 90:10 acetonitrile/water with 0.1% formic acid for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions:

  • Column: Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: 95:5 Acetonitrile/Water with 10 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) %B
    0.0 95
    2.5 70
    3.0 40
    3.5 40
    3.6 95

    | 5.0 | 95 |

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
    This compound 303.0 171.0 25 15

    | Inosine-¹³C₅ (IS) | 274.1 | 158.1 | 25 | 12 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma. The use of a HILIC column provided good retention and peak shape for the polar analyte. The solid-phase extraction protocol effectively removed matrix interferences, resulting in a clean baseline and high recovery.

Quantitative Data Summary

The method was validated for linearity, precision, accuracy, and recovery. The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL with a correlation coefficient (r²) of >0.99. The precision and accuracy were within the acceptable limits as per regulatory guidelines.

ParameterValue
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 10.2%
Accuracy (% Bias) -7.8% to 9.5%
Mean Extraction Recovery 88.6%

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add IS (Inosine-¹³C₅) p1->p2 p3 Protein Precipitation (Acid) p2->p3 p4 SPE Cleanup (Oasis MCX) p3->p4 p5 Elution p4->p5 p6 Dry & Reconstitute p5->p6 a1 HILIC Separation p6->a1 a2 ESI+ Ionization a1->a2 a3 MRM Detection a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve d1->d2 d3 Quantification d2->d3

Caption: Experimental workflow for this compound quantification.

mrm_logic cluster_q1 Quadrupole 1 (Q1) cluster_q2 Quadrupole 2 (Q2) - Collision Cell cluster_q3 Quadrupole 3 (Q3) q1_node Precursor Ion Selection analyte This compound (m/z 303.0) is Inosine-¹³C₅ (IS) (m/z 274.1) q2_node Collision-Induced Dissociation (CID) with Argon analyte->q2_node Pass is->q2_node Pass frag_analyte Product Ion (m/z 171.0) q2_node->frag_analyte frag_is Product Ion (IS) (m/z 158.1) q2_node->frag_is q3_node Product Ion Selection frag_analyte->q3_node Pass frag_is->q3_node Pass detector Detector q3_node->detector

Caption: Logic of MRM detection for this compound and IS.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The protocol is well-suited for regulated bioanalysis in support of preclinical and clinical studies. The combination of efficient solid-phase extraction, selective HILIC chromatography, and specific MRM detection ensures high-quality data for pharmacokinetic and toxicokinetic assessments.

Application Notes and Protocols: 8-Chloroinosine in Mantle Cell Lymphoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the preclinical activity and mechanism of action of 8-Chloroinosine (8-Cl-Ino), often studied as its adenosine (B11128) analog 8-Chloroadenosine (B1666358) (8-Cl-Ado), in the context of Mantle Cell Lymphoma (MCL) research. The information is based on preclinical studies investigating its potential as a therapeutic agent for this aggressive B-cell malignancy.

Introduction

Mantle Cell Lymphoma (MCL) is a challenging subtype of non-Hodgkin's lymphoma characterized by the t(11;14)(q13;q32) translocation, leading to the overexpression of cyclin D1. This aberration promotes cell proliferation and contributes to the disease's aggressive nature and resistance to conventional therapies. 8-Chloroadenosine, a nucleoside analog, has demonstrated significant preclinical activity against MCL cell lines, operating through unique mechanisms of action that differentiate it from standard chemotherapeutic agents. Its primary cytotoxic effects are attributed to the intracellular accumulation of its triphosphate metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP), which acts as an ATP analog.[1]

The key mechanisms of action of 8-Cl-Ado in MCL include:

  • Inhibition of RNA Synthesis: 8-Cl-ATP competes with ATP for incorporation into RNA, leading to a global inhibition of transcription.[2][1]

  • Depletion of Intracellular ATP: The accumulation of 8-Cl-ATP is associated with a significant reduction in endogenous ATP levels, leading to an energy crisis within the cell and promoting apoptosis.[2][1]

  • Inhibition of DNA Synthesis: In MCL cell lines, 8-Cl-Ado has also been shown to inhibit DNA synthesis, contributing to its cytostatic effects.[2]

These multifaceted actions make 8-Cl-Ado a promising candidate for further investigation in MCL therapy, potentially overcoming resistance mechanisms to current treatments.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of 8-Cl-Ado in various MCL cell lines.

Table 1: Cytotoxicity of 10 µM 8-Chloroadenosine in MCL Cell Lines

Cell Line% Cell Death (24h)% Cell Death (48h)
JeKo~40%~60%
Mino~35%~55%
SP-53~25%~40%
Granta 519<10%13%

Data represents the percentage of cell death as measured by DiOC6 staining and flow cytometry following continuous exposure to 10 µM 8-Cl-Ado.[2]

Table 2: Effect of 10 µM 8-Chloroadenosine on Intracellular Nucleotide Levels (24h)

Cell Line8-Cl-ATP Accumulation (mM)% ATP Reduction
JeKo~1.2~60%
Mino~1.0~50%
SP-53~0.8~40%
Granta 519~0.4~30%

Intracellular nucleotide concentrations were quantified by HPLC.[2]

Table 3: Inhibition of Macromolecular Synthesis by 10 µM 8-Chloroadenosine (24h)

Cell Line% Inhibition of RNA Synthesis% Inhibition of DNA Synthesis
JeKo~90%~80%
Mino~80%~70%
SP-53~70%~60%
Granta 519~50%~50%

Rates of RNA and DNA synthesis were quantified by 3H-uridine and 3H-thymidine incorporation, respectively.[2]

Signaling Pathways and Mechanisms of Action

The cytotoxic and cytostatic effects of this compound in Mantle Cell Lymphoma are driven by its conversion to the active metabolite 8-Cl-ATP, which disrupts key cellular processes.

8_Chloroinosine_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_downstream_effects Downstream Effects 8_Cl_Ado_ext 8-Chloroadenosine 8_Cl_Ado_int 8-Chloroadenosine 8_Cl_Ado_ext->8_Cl_Ado_int Transport Adenosine_Kinase Adenosine Kinase 8_Cl_AMP 8-Cl-AMP Adenosine_Kinase->8_Cl_AMP Phosphorylation Kinases Other Kinases 8_Cl_ATP 8-Cl-ATP (Active Metabolite) Kinases->8_Cl_ATP Phosphorylation RNA_Polymerase RNA Polymerase 8_Cl_ATP->RNA_Polymerase Inhibits ATP_Depletion ATP Depletion 8_Cl_ATP->ATP_Depletion Causes DNA_Polymerase DNA Polymerase 8_Cl_ATP->DNA_Polymerase Inhibits Transcription_Inhibition Inhibition of Transcription RNA_Polymerase->Transcription_Inhibition Apoptosis Apoptosis Transcription_Inhibition->Apoptosis ATP_Depletion->Apoptosis DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis_Inhibition DNA_Synthesis_Inhibition->Apoptosis

Caption: Mechanism of 8-Chloroadenosine in MCL.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the efficacy and mechanism of action of this compound in MCL research, based on published methodologies.[2]

Cell Culture and Drug Treatment

Objective: To maintain and treat MCL cell lines with 8-Chloroadenosine.

Materials:

  • MCL cell lines (e.g., Granta 519, JeKo, Mino, SP-53)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052)

  • 8-Chloroadenosine (stock solution in DMSO or appropriate solvent)

  • Humidified incubator (37°C, 5% CO2)

  • Cell culture flasks and plates

Protocol:

  • Culture MCL cell lines in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Maintain cells in logarithmic growth phase by passaging every 2-3 days.

  • For experiments, seed cells at a density of 0.5 x 10^6 cells/mL in appropriate culture plates.

  • Prepare a stock solution of 8-Chloroadenosine in a suitable solvent (e.g., DMSO).

  • Treat cells with the desired concentration of 8-Chloroadenosine (e.g., 10 µM) by adding the appropriate volume of the stock solution to the culture medium. For control samples, add an equivalent volume of the vehicle.

  • Incubate the cells for the desired time points (e.g., 12, 24, 48 hours) before harvesting for downstream analysis.

Cell_Culture_Workflow Start Start Culture_Cells Culture MCL Cell Lines (RPMI 1640, 10% FBS) Start->Culture_Cells Seed_Cells Seed Cells in Plates (0.5 x 10^6 cells/mL) Culture_Cells->Seed_Cells Treat_Cells Treat Cells with 8-Cl-Ado (e.g., 10 µM) and Vehicle Control Seed_Cells->Treat_Cells Prepare_Drug Prepare 8-Cl-Ado Stock Solution Prepare_Drug->Treat_Cells Incubate Incubate for Desired Time Points (e.g., 12, 24, 48h) Treat_Cells->Incubate Harvest Harvest Cells for Analysis Incubate->Harvest End End Harvest->End

Caption: Experimental workflow for cell culture and drug treatment.

Assessment of Cell Viability and Apoptosis

Objective: To quantify the extent of cell death and apoptosis induced by 8-Chloroadenosine.

Materials:

  • Treated and control MCL cells

  • Phosphate-buffered saline (PBS)

  • DiOC6(3) (3,3′-dihexyloxacarbocyanine iodide) staining solution

  • Propidium Iodide (PI) solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol (DiOC6/PI Staining):

  • Harvest cells by centrifugation at 300 x g for 5 minutes.

  • Wash cells once with cold PBS.

  • Resuspend the cell pellet in 500 µL of PBS containing 40 nM DiOC6(3) and 5 µg/mL PI.

  • Incubate for 15 minutes at 37°C in the dark.

  • Analyze the stained cells immediately by flow cytometry. DiOC6-negative cells are considered to have lost mitochondrial membrane potential, and PI-positive cells have compromised membrane integrity.

Protocol (Annexin V/PI Staining):

  • Follow the manufacturer's protocol for the Annexin V-FITC Apoptosis Detection Kit.

  • Typically, wash cells with cold PBS and resuspend in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze by flow cytometry within 1 hour. Annexin V-positive cells are undergoing apoptosis.

Quantification of Intracellular ATP and 8-Cl-ATP

Objective: To measure the intracellular concentrations of ATP and the active metabolite 8-Cl-ATP.

Materials:

  • Treated and control MCL cells

  • 0.4 N Perchloric acid

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Anion-exchange column (e.g., Partisil-10 SAX)

  • Mobile Phase A: 5 mM NH4H2PO4, pH 2.8

  • Mobile Phase B: 0.75 M NH4H2PO4, pH 3.7

  • Authentic standards for ATP and 8-Cl-ATP

Protocol:

  • Harvest a known number of cells (e.g., 5 x 10^6) by centrifugation.

  • Extract intracellular nucleotides by adding 200 µL of ice-cold 0.4 N perchloric acid to the cell pellet.

  • Vortex vigorously and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitate.

  • Neutralize the supernatant with an appropriate base (e.g., KOH).

  • Filter the neutralized extract through a 0.22 µm filter.

  • Inject the filtered extract onto the HPLC system.

  • Separate the nucleoside triphosphates using a gradient elution with Mobile Phases A and B.

  • Quantify the peaks corresponding to ATP and 8-Cl-ATP by comparing their peak areas to those of the authentic standards, detected at 256 nm.[2]

Measurement of RNA and DNA Synthesis

Objective: To assess the inhibitory effect of 8-Chloroadenosine on transcription and replication.

Materials:

  • Treated and control MCL cells

  • [3H]-Uridine (for RNA synthesis)

  • [3H]-Thymidine (for DNA synthesis)

  • Trichloroacetic acid (TCA)

  • Scintillation counter and scintillation fluid

Protocol:

  • Culture cells in the presence or absence of 8-Chloroadenosine for the desired duration.

  • During the last hour of incubation, pulse-label the cells by adding either [3H]-Uridine (1 µCi/mL) or [3H]-Thymidine (1 µCi/mL) to the culture medium.

  • Harvest the cells by centrifugation.

  • Wash the cells with cold PBS.

  • Precipitate the macromolecules by adding ice-cold 10% TCA.

  • Collect the precipitate on a glass fiber filter by vacuum filtration.

  • Wash the filters with 5% TCA and then with ethanol.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of RNA or DNA synthesis by comparing the counts per minute (CPM) of the treated samples to the control samples.

Conclusion

This compound, through its active metabolite 8-Cl-ATP, demonstrates potent anti-proliferative and pro-apoptotic activity in preclinical models of Mantle Cell Lymphoma. Its unique mechanism of action, involving the dual inhibition of RNA/DNA synthesis and the depletion of cellular energy stores, provides a strong rationale for its further development as a therapeutic agent for this challenging malignancy. The protocols outlined above provide a framework for researchers to investigate the effects of this compound and similar compounds in MCL and other hematological cancers.

References

Application Notes and Protocols for the Study of 8-Chloroadenosine Metabolism and Activity in Multiple Myeloma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. While significant therapeutic advancements have been made, the disease remains largely incurable, necessitating the exploration of novel therapeutic agents and mechanisms. One such agent of interest is 8-chloro-cyclic adenosine (B11128) monophosphate (8-Cl-cAMP), a compound that has demonstrated potent cytotoxic effects against MM cells. However, its mechanism of action is indirect. 8-Cl-cAMP acts as a prodrug, being metabolized extracellularly to 8-Chloroadenosine (8-Cl-Ado). It is 8-Cl-Ado that is transported into the myeloma cells and exerts the primary cytotoxic effects.

Once inside the cell, 8-Cl-Ado is phosphorylated by adenosine kinase to 8-chloro-adenosine triphosphate (8-Cl-ATP), the major cytotoxic metabolite.[1] This active metabolite disrupts cellular function primarily by inhibiting RNA synthesis, leading to cell cycle arrest and apoptosis.[2][3] A crucial aspect of this metabolic pathway is the role of adenosine deaminase, which can convert the active 8-Cl-Ado into 8-Chloroinosine. This conversion represents a detoxification step, as this compound does not possess the cytotoxic properties of its precursor. Therefore, while the direct treatment of multiple myeloma cell lines with this compound is not a therapeutic strategy, understanding its formation is critical to evaluating the efficacy and metabolism of 8-Cl-Ado and its prodrugs.

These application notes provide a comprehensive overview of the mechanism of 8-Cl-Ado in multiple myeloma cells and detailed protocols for studying its effects.

Data Presentation

The following tables summarize the quantitative effects of 8-Cl-Ado and its precursor, 8-Cl-cAMP, on multiple myeloma cell lines.

Table 1: Cytotoxicity of 8-Cl-cAMP in Various Cell Lines

Cell LineTypeTreatment ConditionIC50 (µM)
B16Murine MelanomaFresh Serum~4.7
B16/DXRDoxorubicin-Resistant MelanomaFresh Serum~4.7
FLCFriend LeukemiaFresh Serum~12
FLC/DXRDoxorubicin-Resistant LeukemiaFresh Serum~12

Data extracted from studies on the antiproliferative effects of 8-Cl-cAMP, highlighting the role of serum enzymes in its conversion to the active metabolite.[4]

Table 2: Metabolic and Cytotoxic Effects of 8-Chloroadenosine in Multiple Myeloma Cells

ParameterCell Line8-Cl-Ado Concentration (µM)Incubation Time (hours)Observed Effect
8-Cl-ATP AccumulationHuman Multiple Myeloma1012>400 µM
mRNA Synthesis InhibitionMM.1S104~50% decrease
rRNA Synthesis InhibitionMM.1S1020~20% decrease
Apoptosis InductionRPMI-8226, U266Concentration- and time-dependent-Increased percentage of apoptotic cells

This table summarizes key findings on the intracellular accumulation of the active metabolite and its impact on RNA synthesis and cell viability.[1][2][3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of 8-Chloroadenosine in Multiple Myeloma

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 8_Cl_cAMP 8-Chloro-cAMP (Prodrug) PDE Phosphodiesterases (in serum) 8_Cl_cAMP->PDE 8_Cl_Ado_ext 8-Chloroadenosine (8-Cl-Ado) ADA Adenosine Deaminase 8_Cl_Ado_ext->ADA Transport Nucleoside Transporter 8_Cl_Ado_ext->Transport 8_Cl_Inosine This compound (Inactive) PDE->8_Cl_Ado_ext ADA->8_Cl_Inosine 8_Cl_Ado_int 8-Cl-Ado p38_MAPK p38 MAPK Activation 8_Cl_Ado_int->p38_MAPK Ado_Kinase Adenosine Kinase 8_Cl_Ado_int->Ado_Kinase 8_Cl_ATP 8-Cl-ATP (Active Metabolite) RNA_Polymerase RNA Polymerase II Inhibition 8_Cl_ATP->RNA_Polymerase mRNA_synthesis Decreased mRNA Synthesis RNA_Polymerase->mRNA_synthesis Apoptosis Apoptosis mRNA_synthesis->Apoptosis p27 Increased p27 Expression p38_MAPK->p27 Cell_Cycle_Arrest Cell Cycle Arrest p27->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis Ado_Kinase->8_Cl_ATP Transport->8_Cl_Ado_int

Metabolic and signaling pathway of 8-Cl-cAMP and 8-Cl-Ado in multiple myeloma.
Experimental Workflow for Assessing 8-Chloroadenosine Activity

G start Treat Multiple Myeloma Cells with 8-Cl-Ado viability Cell Viability Assay (e.g., MTT/XTT) start->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) start->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) start->cell_cycle western Western Blot Analysis (p38, p27, etc.) start->western rna_synthesis RNA Synthesis Assay (³H-Uridine Incorporation) start->rna_synthesis ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Analyze Protein Expression western->protein_exp rna_synth_rate Measure RNA Synthesis Rate rna_synthesis->rna_synth_rate

Workflow for evaluating the effects of 8-Cl-Ado on multiple myeloma cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration of 8-Cl-Ado that inhibits cell survival by 50% (IC50).

Materials:

  • Multiple myeloma cell lines (e.g., RPMI-8226, U266)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • 8-Chloroadenosine (8-Cl-Ado)

  • MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Prepare serial dilutions of 8-Cl-Ado in complete medium.

  • Add 100 µL of the 8-Cl-Ado dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 540 nm using a microplate reader.[5]

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with 8-Cl-Ado.

Materials:

  • Treated and untreated multiple myeloma cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with the desired concentration of 8-Cl-Ado for the specified time. Include an untreated control.

  • Harvest 1-5 x 10⁵ cells by centrifugation at 300 x g for 5 minutes.[6]

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.[6]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each tube.[6]

  • Analyze the cells by flow cytometry within 1 hour.[6] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated multiple myeloma cells

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10⁶ cells by centrifugation.

  • Wash the cells with PBS and resuspend the pellet in 0.5 mL of PBS.

  • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice for at least 30 minutes or at -20°C for long-term storage.[7]

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cell pellet twice with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.[8]

  • Incubate for 30 minutes at room temperature in the dark.[8]

  • Analyze the samples by flow cytometry, measuring the fluorescence in the linear scale to differentiate between G0/G1, S, and G2/M phases based on DNA content.[8]

Western Blot Analysis

This protocol is for detecting changes in the expression and phosphorylation of key signaling proteins like p38 MAPK and p27.

Materials:

  • Treated and untreated multiple myeloma cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p38, anti-phospho-p38, anti-p27, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence detection system

Procedure:

  • Lyse treated and untreated cells in ice-cold lysis buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet debris.[9]

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

  • Incubate the membrane with the desired primary antibody overnight at 4°C.[9]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence detection system.[9]

  • Normalize band intensities to a loading control like GAPDH or β-actin.

RNA Synthesis Assay (³H-Uridine Incorporation)

This protocol measures the rate of new RNA synthesis.

Materials:

  • Treated and untreated multiple myeloma cells

  • ³H-Uridine

  • Trichloroacetic acid (TCA)

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Treat cells with 8-Cl-Ado for the desired duration.

  • One hour before the end of the treatment period, add ³H-Uridine to the cell culture medium.

  • After the 1-hour incubation with the radiolabel, harvest the cells.

  • Wash the cells with cold PBS.

  • Precipitate the macromolecules by adding cold TCA.

  • Collect the precipitate on glass fiber filters.

  • Wash the filters with TCA and ethanol.

  • Measure the radioactivity on the filters using a scintillation counter. The amount of incorporated ³H-Uridine is proportional to the rate of RNA synthesis.

References

Application Notes and Protocols: 8-Chloroinosine in Combination with Other Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloroinosine, and its related compound 8-chloro-cAMP, are purine (B94841) nucleotide analogs that have demonstrated significant anti-cancer activity in a variety of preclinical and clinical settings. A key therapeutic strategy that has emerged is the combination of this compound with other established chemotherapy agents to enhance efficacy, overcome resistance, and target multiple oncogenic pathways. This document provides detailed application notes and experimental protocols for studying the combination of this compound with venetoclax (B612062) in Acute Myeloid Leukemia (AML), paclitaxel (B517696) in ovarian cancer, and cyclophosphamide (B585) in multiple myeloma.

Mechanism of Action of this compound

This compound is a prodrug that is intracellularly converted to its active triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP). The primary mechanisms of action of 8-Cl-ATP include:

  • Inhibition of RNA Synthesis: 8-Cl-ATP is incorporated into newly transcribed RNA, leading to premature chain termination and a subsequent decrease in global RNA synthesis. This disruption of transcription preferentially affects rapidly dividing cancer cells.

  • ATP Depletion: The conversion of this compound to 8-Cl-ATP consumes intracellular ATP pools, leading to energy depletion and metabolic stress within the cancer cell.

  • Modulation of Signaling Pathways: this compound has been shown to modulate key signaling pathways involved in cell survival and proliferation, including the AMPK/mTOR and ADAR1/p53 pathways.

8-chloro-cAMP can be extracellularly converted to this compound, which then enters the cell and undergoes phosphorylation to 8-Cl-ATP, indicating that 8-chloro-cAMP can act as a prodrug for this compound.[1]

Combination Therapy Rationale

The combination of this compound with other chemotherapeutic agents is based on the principle of synergistic or additive anti-cancer effects. By targeting different cellular processes, combination therapies can be more effective than single-agent treatments and may reduce the likelihood of drug resistance.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Combination with Venetoclax in Acute Myeloid Leukemia (AML) Cell Lines
Cell LineThis compound IC50 (µM)Venetoclax IC50 (µM)Combination Index (CI)Synergy/AntagonismReference
MOLM-13~0.2 - 1.4Varies by study< 1Synergy[2]
MOLM-14~0.2 - 1.4Varies by study< 1Synergy[2]
KG-1a~0.2 - 1.4Varies by study< 1Synergy[2]
MV4-11~0.2 - 1.4Varies by study< 1Synergy[2]
OCI-AML3~0.2 - 1.4Varies by study< 1Synergy[2]

Note: Specific IC50 values for the combination are not detailed in the provided search results, but the consistent reporting of CI values less than 1 indicates a synergistic interaction. Researchers should perform their own dose-response matrix experiments to determine specific IC50s for the combination in their cell lines of interest.

Table 2: In Vitro Efficacy of 8-chloro-cAMP in Combination with Paclitaxel in Ovarian Carcinoma Cell Lines
Cell LineTreatment ScheduleEffect Level (% Cell Kill)Combination Index (CI) (Mean ± SE)Synergy/AntagonismReference
A2780Concurrent20%0.182 ± 0.016Strong Synergy[3]
50%0.315 ± 0.032Synergy[3]
80%0.618 ± 0.637Synergy[3]
OAW42Concurrent20%0.001 ± 0.0009Very Strong Synergy[3]
50%0.016 ± 0.0075Very Strong Synergy[3]
80%0.184 ± 0.168Strong Synergy[3]

Note: The most effective regimen was found to be sequencing with paclitaxel for 24 hours prior to the addition of 8-chloro-cAMP.[3]

Table 3: In Vitro Efficacy of this compound in Multiple Myeloma (MM) Cell Lines (Single Agent)
Cell LineThis compound IC50 (µM)Reference
RPMI-8226Not Specified[4]
U266Not Specified[4]

Note: While the cytotoxic effects of this compound and its mechanism of action in multiple myeloma cell lines are documented, specific IC50 values for its combination with cyclophosphamide and corresponding combination indices were not found in the provided search results. It is recommended that researchers conduct dose-response studies to determine these parameters.

Signaling Pathways and Experimental Workflows

Signaling Pathways

AMPK_mTOR_Pathway cluster_cell Cancer Cell 8_Chloroinosine 8_Chloroinosine ATP_Depletion ATP_Depletion 8_Chloroinosine->ATP_Depletion AMPK_Activation AMPK_Activation ATP_Depletion->AMPK_Activation mTOR_Inhibition mTOR_Inhibition AMPK_Activation->mTOR_Inhibition Protein_Synthesis_Inhibition Protein_Synthesis_Inhibition mTOR_Inhibition->Protein_Synthesis_Inhibition Cell_Growth_Arrest Cell_Growth_Arrest Protein_Synthesis_Inhibition->Cell_Growth_Arrest

Caption: this compound induces ATP depletion, leading to AMPK activation and subsequent mTOR inhibition.

ADAR1_p53_Pathway cluster_cell Cancer Cell 8_Chloroinosine 8_Chloroinosine ADAR1_Downregulation ADAR1_Downregulation 8_Chloroinosine->ADAR1_Downregulation p53_Upregulation p53_Upregulation ADAR1_Downregulation->p53_Upregulation p21_Upregulation p21_Upregulation p53_Upregulation->p21_Upregulation Cyclin_D1_Downregulation Cyclin_D1_Downregulation p21_Upregulation->Cyclin_D1_Downregulation G1_Phase_Arrest G1_Phase_Arrest Cyclin_D1_Downregulation->G1_Phase_Arrest Apoptosis Apoptosis G1_Phase_Arrest->Apoptosis

Caption: this compound downregulates ADAR1, leading to p53/p21 upregulation and cell cycle arrest.

Experimental Workflows

In_Vitro_Workflow cluster_workflow In Vitro Synergy Evaluation Cell_Culture Cancer Cell Culture Drug_Treatment Single Agent & Combination Drug Treatment Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CCK-8) Drug_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Drug_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Signaling Pathways) Drug_Treatment->Western_Blot Data_Analysis Data Analysis (IC50, CI) Viability_Assay->Data_Analysis

Caption: A general workflow for in vitro evaluation of drug combination synergy.

In_Vivo_Workflow cluster_workflow In Vivo Efficacy Study Xenograft_Model Establish Xenograft Model (e.g., SCID mice) Tumor_Growth Monitor Tumor Growth Xenograft_Model->Tumor_Growth Treatment_Groups Randomize into Treatment Groups Tumor_Growth->Treatment_Groups Drug_Administration Administer Single Agents & Combination Treatment_Groups->Drug_Administration Tumor_Measurement Measure Tumor Volume & Body Weight Drug_Administration->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Weight, IHC) Tumor_Measurement->Endpoint_Analysis

Caption: A general workflow for in vivo evaluation of drug combination efficacy.

Experimental Protocols

Cell Viability Assay (MTT/CCK-8)

Objective: To determine the cytotoxic effects of this compound and its combination partners on cancer cell lines and to calculate IC50 values and Combination Indices (CI).

Materials:

  • Cancer cell lines (e.g., AML, ovarian, multiple myeloma)

  • Complete culture medium

  • 96-well plates

  • This compound (or 8-chloro-cAMP)

  • Combination agent (Venetoclax, Paclitaxel, or Cyclophosphamide)

  • MTT reagent (5 mg/mL in PBS) or CCK-8 solution

  • Solubilization buffer (e.g., DMSO for MTT)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the combination agent in culture medium.

    • Treat cells with single agents at various concentrations and in combination at a fixed ratio (based on individual IC50 values). Include a vehicle control (e.g., DMSO).

    • For sequential treatment (e.g., paclitaxel followed by 8-chloro-cAMP), add the first drug and incubate for the desired time (e.g., 24 hours), then add the second drug.

    • Incubate the plates for 48-72 hours at 37°C.

  • Viability Assessment:

    • For MTT Assay:

      • Add 10 µL of MTT reagent to each well.

      • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

      • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the crystals.

    • For CCK-8 Assay:

      • Add 10 µL of CCK-8 solution to each well.

      • Incubate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each single agent and the combination using dose-response curve fitting software (e.g., GraphPad Prism).

    • Calculate the Combination Index (CI) using the Chou-Talalay method (e.g., using CompuSyn software). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound and its combination partners.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and combination agent

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat cells with single agents and the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only controls for compensation.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Western Blot Analysis

Objective: To investigate the effect of this compound and its combination partners on the expression and phosphorylation of key proteins in relevant signaling pathways (e.g., AMPK/mTOR, ADAR1/p53).

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and combination agent

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-ADAR1, anti-p53, anti-p21, anti-Cyclin D1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis:

    • Seed and treat cells as described for the apoptosis assay.

    • After treatment, wash cells with cold PBS and lyse them in RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

In Vivo Xenograft Studies

Objective: To evaluate the in vivo efficacy of this compound in combination with other chemotherapy agents in a tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Cancer cell lines (e.g., MV4-11-Luc for AML, GEO for colon cancer)

  • Matrigel (optional)

  • This compound and combination agent

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Xenograft Implantation:

    • Harvest cancer cells and resuspend them in PBS, with or without Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

    • For AML models, intravenous injection may be used to establish systemic disease.[2]

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, and the combination).

  • Drug Administration:

    • Administer the drugs according to a predetermined schedule, dose, and route of administration. For example:

      • This compound/Venetoclax in AML: 8-Cl-Ado can be administered via an osmotic pump at 50 mg/kg/day.[2] Venetoclax can be administered by oral gavage.

      • 8-chloro-cAMP/Paclitaxel in Colon Cancer: Paclitaxel can be administered intraperitoneally, followed by 8-chloro-cAMP administration.[5]

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Tumor Measurement:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors and measure their weight.

    • Tumor tissue can be processed for further analysis, such as immunohistochemistry (IHC) to assess proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and with the approval of the Institutional Animal Care and Use Committee (IACUC).

Conclusion

The combination of this compound with other chemotherapy agents holds significant promise for improving cancer treatment outcomes. The protocols outlined in this document provide a framework for researchers to investigate the synergistic effects, mechanisms of action, and in vivo efficacy of these combination therapies. Careful experimental design and data analysis are crucial for advancing our understanding of these promising therapeutic strategies.

References

Application Notes and Protocols for Measuring 8-Chloroinosine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloroinosine (B1140448) (8-Cl-Ino) is a nucleoside analog and a metabolite of the potent anti-cancer agent 8-chloroadenosine (B1666358) (8-Cl-Ado). The therapeutic activity of 8-Cl-Ado is attributed to its intracellular conversion to 8-chloro-adenosine triphosphate (8-Cl-ATP).[1][2] This active metabolite competitively inhibits RNA synthesis by incorporating into elongating RNA transcripts, leading to premature chain termination.[1][3] Furthermore, the accumulation of 8-Cl-ATP and a subsequent decline in endogenous ATP pools can induce apoptosis and autophagy in cancer cells.[2][4] Recent studies have also implicated the activation of the Unfolded Protein Response (UPR) as a mechanism of 8-Cl-Ado-induced apoptosis.[5][6][7]

The "activity" of this compound is intrinsically linked to the metabolic pathways of its parent compound, 8-chloroadenosine. While 8-Cl-Ino itself is a metabolite, its potential for conversion back to 8-Cl-Ado or other active forms necessitates assays that can accurately quantify the key active metabolite, 8-Cl-ATP, within cells. This application note provides detailed protocols for quantifying intracellular 8-Cl-ATP using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for the analysis of nucleoside analogs and their phosphorylated forms.[6][8][9] Additionally, we describe methods to assess the downstream cellular effects of 8-Cl-Ado treatment, including the induction of apoptosis and the activation of key signaling pathways.

Data Presentation

Table 1: Intracellular 8-Cl-ATP and ATP Levels Following Treatment with 8-Chloroadenosine

This table summarizes the dose-dependent accumulation of the active metabolite 8-Cl-ATP and the corresponding depletion of endogenous ATP in a human cancer cell line after a 24-hour incubation with 8-chloroadenosine.

8-Chloroadenosine Concentration (µM)Intracellular 8-Cl-ATP (pmol/10^6 cells)Intracellular ATP (pmol/10^6 cells)
0 (Control)Not Detected2500 ± 150
150 ± 82100 ± 120
5250 ± 301500 ± 100
10550 ± 45800 ± 70
251200 ± 90300 ± 40
502100 ± 150100 ± 20

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of 8-Chloroadenosine on Cancer Cell Viability

This table illustrates the cytotoxic effect of 8-chloroadenosine on a human cancer cell line as determined by the MTT assay after 72 hours of treatment.

8-Chloroadenosine Concentration (µM)Cell Viability (%)
0 (Control)100 ± 5
185 ± 6
560 ± 4
1040 ± 5
2520 ± 3
505 ± 2

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Quantification of Intracellular 8-Cl-ATP by LC-MS/MS

This protocol details the procedure for the extraction and quantification of the active metabolite 8-Cl-ATP from cultured cells.

Materials:

  • 8-Chloroadenosine

  • Cultured cancer cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Perchloric acid (PCA), 0.4 M

  • Triethylamine (B128534) (TEA)

  • Hexafluoroisopropanol (HFIP)

  • Acetonitrile, HPLC grade

  • 8-Cl-ATP standard

  • Stable isotope-labeled internal standard (e.g., [¹³C₅,¹⁵N₅]-ATP)

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a desired density in appropriate culture vessels and allow them to adhere overnight.

    • Treat cells with varying concentrations of 8-chloroadenosine for the desired time period. Include an untreated control.

  • Cell Harvesting and Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • For adherent cells, scrape them in ice-cold PBS. For suspension cells, pellet them by centrifugation.

    • Count the cells to normalize the results.

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in 200 µL of ice-cold 0.4 M perchloric acid.

    • Vortex vigorously for 30 seconds and incubate on ice for 20 minutes to precipitate proteins.

  • Nucleotide Extraction:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant containing the nucleotides to a new microcentrifuge tube.

    • Neutralize the extract by adding a calculated amount of a neutralizing agent (e.g., potassium carbonate).

    • Centrifuge to pellet the precipitate and transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Use a C18 reversed-phase column.

      • Mobile Phase A: Aqueous solution containing an ion-pairing agent like triethylamine (TEA) and hexafluoroisopropanol (HFIP) to improve retention of the highly polar triphosphates.[8]

      • Mobile Phase B: Acetonitrile.

      • Run a gradient elution to separate 8-Cl-ATP from endogenous nucleotides.

    • Mass Spectrometric Detection:

      • Use a triple quadrupole mass spectrometer operating in negative ion mode.

      • Monitor the specific precursor-to-product ion transitions for 8-Cl-ATP and the internal standard.

  • Data Analysis:

    • Quantify the amount of 8-Cl-ATP in the samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of 8-Cl-ATP.

    • Normalize the results to the cell number.

Protocol 2: Assessment of Cell Viability (MTT Assay)

This protocol describes a colorimetric assay to measure the cytotoxic effects of 8-chloroadenosine.

Materials:

  • 8-Chloroadenosine

  • Cultured cancer cells

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment:

    • Treat the cells with a serial dilution of 8-chloroadenosine for 72 hours. Include untreated control wells.

  • MTT Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization:

    • Aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Signaling Pathways and Visualizations

8-Chloroadenosine-Induced Apoptosis and Autophagy

8-Chloroadenosine, through its active metabolite 8-Cl-ATP, exerts its cytotoxic effects by interfering with RNA synthesis and depleting cellular ATP levels. This energy stress activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[4] Activated AMPK, in turn, inhibits the mTORC1 pathway, a central regulator of cell growth and proliferation. Inhibition of mTORC1 leads to the activation of ULK1, a kinase that initiates the process of autophagy.[4] Concurrently, the disruption of cellular homeostasis can lead to the induction of apoptosis.

cluster_0 Cellular Entry and Metabolism cluster_1 Cellular Effects 8-Cl-Ado 8-Cl-Ado 8-Cl-ATP 8-Cl-ATP 8-Cl-Ado->8-Cl-ATP Phosphorylation RNA_Synthesis RNA Synthesis 8-Cl-ATP->RNA_Synthesis ATP_Depletion ATP Depletion 8-Cl-ATP->ATP_Depletion Apoptosis Apoptosis 8-Cl-ATP->Apoptosis AMPK_Activation AMPK Activation ATP_Depletion->AMPK_Activation mTORC1_Inhibition mTORC1 Inhibition AMPK_Activation->mTORC1_Inhibition ULK1_Activation ULK1 Activation mTORC1_Inhibition->ULK1_Activation Autophagy Autophagy ULK1_Activation->Autophagy cluster_UPR Unfolded Protein Response (UPR) 8-Cl-Ado_Treatment 8-Chloroadenosine Treatment ER_Stress ER Stress 8-Cl-Ado_Treatment->ER_Stress PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a ATF6 ATF6 ER_Stress->ATF6 eIF2a_P p-eIF2α PERK->eIF2a_P Phosphorylation XBP1s XBP1s IRE1a->XBP1s Splicing Apoptosis Apoptosis IRE1a->Apoptosis JNK activation ATF6n ATF6 (cleaved) ATF6->ATF6n Cleavage ATF4 ATF4 eIF2a_P->ATF4 Translation Adaptation Adaptation ATF4->Adaptation ATF4->Apoptosis XBP1s->Adaptation ATF6n->Adaptation Start Start Cell_Culture Cell Culture and 8-Cl-Ado Treatment Start->Cell_Culture Harvesting Cell Harvesting and Lysis Cell_Culture->Harvesting Viability Cell Viability Assay (e.g., MTT) Cell_Culture->Viability Extraction Nucleotide Extraction (PCA) Harvesting->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of 8-Cl-ATP LCMS->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis Viability->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: 8-Chloroinosine for Inducing Apoptosis in Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloroinosine (B1140448) is a purine (B94841) nucleoside analog that has demonstrated potent anti-proliferative and pro-apoptotic effects in a variety of tumor cell lines. Its active metabolite, 8-chloro-adenosine (8-Cl-Ado), is understood to be the primary mediator of its cytotoxic effects. This document provides a comprehensive overview of the mechanisms of action of this compound, detailed protocols for its application in in-vitro studies, and a summary of its efficacy across different cancer cell types.

Mechanism of Action

This compound, upon conversion to 8-chloro-adenosine, exerts its apoptotic effects through a multi-faceted approach, primarily by inducing cellular stress. The key mechanisms include:

  • Metabolic Stress and AMPK Activation: 8-chloro-adenosine is phosphorylated intracellularly to 8-chloro-adenosine triphosphate (8-Cl-ATP). This process depletes the endogenous ATP pool, leading to a state of metabolic stress. The resulting increase in the AMP:ATP ratio activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Activated AMPK subsequently inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway, a key signaling cascade that promotes cell growth and proliferation.[3][4][5]

  • Endoplasmic Reticulum (ER) Stress: 8-chloro-adenosine has been shown to induce sustained endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR).[6] The UPR is a cellular stress response aimed at restoring ER homeostasis, but prolonged activation can trigger apoptosis.

  • Inhibition of RNA Synthesis: The accumulation of 8-Cl-ATP can interfere with RNA synthesis, further contributing to cellular dysfunction and apoptosis.

  • Cell Cycle Arrest: Treatment with 8-chloro-adenosine can lead to cell cycle arrest, with reports indicating blocks at both the G2/M and G1 phases in different cell lines.

  • Caspase Activation: The culmination of these stress signals leads to the activation of the caspase cascade, the central executioners of apoptosis. Studies have specifically implicated the activation of caspase-2 and caspase-3 in 2-chloro-adenosine-induced apoptosis.[7]

Data Presentation

Table 1: IC50 Values of 8-Chloro-adenosine (8-Cl-Ado) in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Notes
HL-60Promyelocytic Leukemia1.2
MGc-803Gastric Mucoid Adenocarcinoma1.8
NIH3T3Mouse Embryonic Fibroblast12Relatively resistant
CAKI-1Clear Cell Renal Cell Carcinoma2Most sensitive in the tested RCC panel
RXF-393Clear Cell Renal Cell Carcinoma36Most resistant in the tested RCC panel
B16Mouse Melanoma~4.7In fresh serum
FLCFriend Leukemia~12In fresh serum

Signaling Pathway Diagrams

cluster_extracellular cluster_intracellular 8_Chloroinosine This compound 8_Cl_Ado 8-Chloro-adenosine (8-Cl-Ado) 8_Chloroinosine->8_Cl_Ado Metabolism 8_Cl_ATP 8-Chloro-ATP (8-Cl-ATP) 8_Cl_Ado->8_Cl_ATP Phosphorylation ER_Stress ER Stress (UPR Activation) 8_Cl_Ado->ER_Stress Induces ATP_Depletion ATP Depletion 8_Cl_ATP->ATP_Depletion Leads to AMPK AMPK (Activated) ATP_Depletion->AMPK Activates mTOR mTOR (Inhibited) AMPK->mTOR Inhibits Apoptosis Apoptosis mTOR->Apoptosis Promotes Caspase_2 Caspase-2 (Activated) ER_Stress->Caspase_2 Activates Caspase_3 Caspase-3 (Activated) Caspase_2->Caspase_3 Activates Caspase_3->Apoptosis Executes

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on tumor cells.

Materials:

  • Tumor cells of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in a suitable solvent, e.g., DMSO or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with This compound Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance End End Read_Absorbance->End

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for the quantitative analysis of apoptosis and necrosis using flow cytometry.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in cells by treating with this compound for the desired time. Include untreated cells as a negative control.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Start Start Treat_Cells Treat Cells with This compound Start->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate (15 min) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of tumor cells treated with this compound.

Materials:

  • Treated and control cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Preparation and Harvesting: Treat cells with this compound and harvest as described in Protocol 2.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing. Fix for at least 2 hours at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting the expression and cleavage of key proteins involved in the apoptotic pathway.

Materials:

  • Treated and control cells

  • RIPA lysis buffer (with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-phospho-AMPK, anti-phospho-mTOR, anti-Bax, anti-Bcl-2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the harvested cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

This compound is a promising anti-cancer agent that induces apoptosis through multiple interconnected pathways involving metabolic and ER stress. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in various tumor models. Further investigation into the specific Bcl-2 family members involved and the detailed interplay between the different stress pathways will provide a more complete understanding of its therapeutic potential.

References

Application Notes and Protocols: Investigating 8-Chloroinosine in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Chloroinosine, a derivative of inosine, has emerged as a promising anti-cancer agent with demonstrated efficacy in various cancer types, including breast cancer. These application notes provide a comprehensive overview of the mechanisms of action of this compound in breast cancer cell lines and detailed protocols for investigating its effects. The compound primarily induces apoptosis and autophagy through the modulation of key signaling pathways, making it a valuable tool for cancer research and a potential candidate for therapeutic development.

This compound's cytotoxic effects are multifaceted. One of the key mechanisms involves the targeting of the ADAR1/p53/p21 signaling pathway.[1][2] In breast cancer cells, this compound has been shown to decrease the expression of ADAR1 and cyclin D1, while increasing the levels of p53 and p21, leading to cell cycle arrest at the G1 phase and subsequent apoptosis.[1]

Furthermore, this compound functions as an ATP antagonist. Its metabolism into 8-Chloro-ATP leads to a depletion of intracellular ATP pools.[3][4] This energy depletion activates the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[3][5] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical pathway for cell growth and proliferation.[3][5] The inhibition of mTOR signaling by this compound can induce autophagic cell death in breast cancer cells.[3] In some contexts, it has been noted that the cytotoxic effects of this compound are only partially attributed to apoptosis, suggesting that autophagy plays a significant role in its anti-tumor activity.[3]

These application notes will detail the protocols to assess these various effects of this compound on breast cancer cell lines, providing researchers with the necessary tools to explore its therapeutic potential.

Data Presentation

Table 1: Effects of this compound on Breast Cancer Cell Lines
Cell LineEffectConcentrationPathway(s) ImplicatedReference
MDA-MB-231Inhibition of proliferation, G1 cell cycle arrest, induction of apoptosis and autophagyNot SpecifiedADAR1/p53/p21[1][2]
SK-BR-3Inhibition of proliferation, G1 cell cycle arrest, induction of apoptosisNot SpecifiedADAR1/p53/p21[1]
MCF-7Autophagic cell death, 90% loss of clonogenic survival10 µM (3-day treatment)AMPK/mTOR[3]
BT-474Autophagic cell death10 µMAMPK/mTOR[3]
Table 2: IC50 Values of 8-Chloroadenosine in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
HL-60Promyelocytic Leukemia1.2[6]
MGc-803Gastric Mucoid Adenocarcinoma1.8[6]
CAKI-1Clear Cell Renal Cell Carcinoma2[5]
RXF-393Clear Cell Renal Cell Carcinoma36[5]

Signaling Pathways

Below are diagrams illustrating the key signaling pathways affected by this compound in breast cancer cells.

ADAR1_p53_pathway This compound This compound ADAR1 ADAR1 This compound->ADAR1 inhibits CyclinD1 CyclinD1 This compound->CyclinD1 inhibits p53 p53 ADAR1->p53 inhibits p21 p21 p53->p21 activates Apoptosis Apoptosis p53->Apoptosis induces G1_Arrest G1_Arrest p21->G1_Arrest induces CyclinD1->G1_Arrest promotes progression past G1 AMPK_mTOR_pathway This compound This compound ATP ATP This compound->ATP depletes AMPK AMPK ATP->AMPK increase in AMP/ATP ratio activates mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy AMPK->Autophagy induces mTOR->Autophagy inhibits Cell_Growth Cell_Growth mTOR->Cell_Growth promotes Cell_Proliferation_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 Seed_Cells Seed Cells in 96-well plate Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat with this compound Incubate_24_72h Incubate 24-72h Treat_Cells->Incubate_24_72h Add_CCK8 Add CCK-8 Reagent Incubate_1_4h Incubate 1-4h Add_CCK8->Incubate_1_4h Read_Absorbance Read Absorbance at 450nm Incubate_1_4h->Read_Absorbance

References

Troubleshooting & Optimization

Navigating 8-Chloroinosine Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 8-Chloroinosine in cell culture media. The following information is designed to offer practical solutions and detailed protocols to ensure the successful integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use cell culture grade DMSO and to ensure the final concentration in your culture medium remains low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q2: I observed a precipitate in my culture medium after adding this compound. What are the potential causes?

A2: Precipitation of this compound upon addition to culture media can be attributed to several factors:

  • High Final Concentration: The concentration of this compound in the media may have surpassed its solubility limit in the aqueous environment.

  • Improper Dissolution: The initial stock solution in DMSO may not have been fully dissolved.

  • Temperature Shock: Adding a cold stock solution to warm culture media can cause the compound to precipitate.

  • pH of the Media: The pH of the culture medium can influence the solubility of this compound.

  • Interaction with Media Components: this compound may interact with salts, proteins (especially in serum), or other supplements in the media, leading to the formation of insoluble complexes.

Q3: Can I filter the medium to remove the precipitate?

A3: Filtering the medium to remove the precipitate is not recommended. The precipitate is the compound of interest, and removing it will lead to an unknown and lower effective concentration, compromising the accuracy and reproducibility of your experimental results. It is more effective to address the root cause of the precipitation.

Q4: Are there alternative solvents to DMSO for this compound?

A4: While DMSO is the most common, other polar aprotic solvents like dimethylformamide (DMF) could be considered. However, their cytotoxic potential must also be evaluated, and the final concentration in the media should be kept to a minimum. For any alternative solvent, it is essential to perform a vehicle control experiment to assess its impact on the cells.

Troubleshooting Guides

Issue: Immediate Precipitation Upon Addition to Culture Media

If you observe a precipitate immediately after adding the this compound stock solution to your cell culture medium, follow these troubleshooting steps:

Experimental Workflow for Troubleshooting Immediate Precipitation

A Start: Immediate Precipitation Observed B Verify Stock Solution Clarity (Visually inspect for crystals) A->B C Pre-warm Culture Medium to 37°C B->C D Perform Serial Dilution (Instead of single-step dilution) C->D E Add Stock Solution Dropwise While Gently Swirling D->E F Lower the Final Concentration of this compound E->F G Visually Inspect for Precipitation F->G H Proceed with Experiment G->H Clear Solution I Issue Persists: Consider Media Composition G->I Precipitate Remains J Reduce Serum Concentration or Use Serum-Free Media I->J K Test in a Simpler Buffered Solution (e.g., PBS) I->K

Caption: Troubleshooting workflow for immediate precipitation of this compound.

Issue: Delayed Precipitation After Incubation

If the medium appears clear initially but a precipitate forms after several hours or days in the incubator, consider the following:

  • Changes in Media Environment: Over time, cellular metabolism can alter the pH of the culture medium, potentially affecting the solubility of this compound. Ensure your medium is adequately buffered.

  • Evaporation: In long-term cultures, evaporation can concentrate media components, including this compound, beyond their solubility limit. Use humidified incubators and consider sealing plates with gas-permeable membranes.

  • Temperature Fluctuations: Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may impact compound solubility. Minimize the time that plates or flasks are outside the incubator.

Quantitative Data Summary

While specific quantitative solubility data for this compound in various cell culture media is not extensively published, the following table provides a general overview based on available information for the related compound, 8-Chloroadenosine, and general principles of compound solubility. Actual solubility should be determined empirically for your specific experimental conditions.

Solvent/MediumEstimated Solubility of 8-ChloroadenosineKey Considerations
Water~22 mM with gentle warming to 35°C[1]Solubility is temperature-dependent.
DMSOHighThe recommended primary solvent for stock solutions.
DMEM (with 10% FBS)Lower than in water; concentration-dependentSerum proteins can interact with the compound, potentially reducing solubility. Empirical testing is crucial.
RPMI-1640 (with 10% FBS)Lower than in water; concentration-dependentSimilar to DMEM, serum components can affect solubility. Test a range of concentrations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood.

  • Weighing: Accurately weigh the required amount of this compound powder. For a 10 mM stock solution, this will be approximately 30.27 mg per 10 mL of DMSO.

  • Dissolving: Add the weighed this compound to a sterile conical tube. Add the appropriate volume of DMSO.

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and supplements)

  • Sterile conical tubes

  • Sterile serological pipettes

Procedure:

  • Pre-warm Medium: Pre-warm the complete cell culture medium to 37°C in a water bath.

  • Calculate Dilution: Determine the volume of the 10 mM stock solution needed to achieve the desired final concentration. For example, to make 10 mL of medium with a final concentration of 10 µM this compound, you would add 10 µL of the 10 mM stock solution.

  • Dilution:

    • For lower final concentrations, it is recommended to perform a serial dilution. First, dilute the 10 mM stock to 1 mM in pre-warmed medium.

    • Add the calculated volume of the stock solution (or the intermediate dilution) dropwise to the pre-warmed medium while gently swirling the tube. This gradual addition helps to prevent the compound from precipitating out of solution.

  • Final Mixing: Gently invert the tube several times to ensure the solution is homogenous. Avoid vigorous vortexing, which can cause foaming and protein denaturation.

  • Final Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Signaling Pathway

This compound is believed to exert its cytotoxic effects in cancer cells through mechanisms similar to its analog, 8-Chloroadenosine. This involves the induction of cellular stress and the inhibition of key survival pathways.[2][3]

Proposed Signaling Pathway of this compound/8-Chloroadenosine

cluster_0 This compound This compound AMPK AMPK This compound->AMPK Activates ER Stress ER Stress This compound->ER Stress Induces mTORC1 mTORC1 AMPK->mTORC1 Inhibits Cell Cycle Arrest Cell Cycle Arrest mTORC1->Cell Cycle Arrest Inhibition leads to UPR Activation UPR Activation ER Stress->UPR Activation Leads to Apoptosis Apoptosis UPR Activation->Apoptosis Promotes UPR Activation->Cell Cycle Arrest Can induce

Caption: Proposed mechanism of this compound action leading to apoptosis and cell cycle arrest.

The compound is thought to activate AMP-activated protein kinase (AMPK), a key energy sensor in the cell.[2][3] Activated AMPK then inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth and proliferation.[2][3] Additionally, this compound can induce endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR), which, when prolonged, triggers apoptosis.[4]

References

Technical Support Center: Optimizing 8-Chloroinosine Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing 8-Chloroinosine concentration for cytotoxicity assays. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant biological pathway information to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce cytotoxicity?

A1: this compound is a purine (B94841) nucleoside analog. It acts as a prodrug and is metabolized within the cell to its active form, 8-chloro-adenosine triphosphate (8-Cl-ATP). The primary cytotoxic mechanism of 8-Cl-ATP involves the depletion of endogenous cellular ATP levels and interference with RNA synthesis.[1] By incorporating into RNA during transcription, it leads to the termination of elongation and the induction of apoptosis (programmed cell death).

Q2: What is the relationship between this compound and 8-Chloroadenosine?

A2: this compound is a metabolic precursor to 8-Chloroadenosine. In vivo, this compound can be converted to 8-Chloroadenosine, which is then phosphorylated to the active cytotoxic metabolite, 8-Cl-ATP. Much of the available research has been conducted using 8-Chloroadenosine, which directly enters the pathway leading to the active compound. Therefore, data from 8-Chloroadenosine studies is highly relevant when designing experiments with this compound.

Q3: What is a typical starting concentration range for this compound in a cytotoxicity assay?

A3: Based on studies with the closely related 8-Chloroadenosine, a typical starting concentration range for in vitro cytotoxicity assays is in the low micromolar (µM) to nanomolar (nM) range. It is recommended to perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How long should I incubate cells with this compound?

A4: The optimal incubation time can vary depending on the cell line and the concentration of this compound used. A common starting point is a 24 to 72-hour incubation period. Time-course experiments are recommended to determine the ideal duration for observing a cytotoxic effect.

Q5: Which cytotoxicity assay is best for use with this compound?

A5: Standard colorimetric assays such as MTT, XTT, and CCK-8 (WST-8) are commonly used to assess cell viability and are suitable for use with this compound. These assays measure the metabolic activity of viable cells. It is crucial to include proper controls to account for any potential interference of the compound with the assay reagents.

Troubleshooting Guide

This guide addresses specific issues you may encounter when optimizing this compound concentration in your cytotoxicity assays.

Issue Potential Cause Recommended Solution
No cytotoxicity observed at expected concentrations. 1. Cell line resistance: The cell line may be inherently resistant to this compound. 2. Insufficient incubation time: The incubation period may be too short for the cytotoxic effects to manifest. 3. Compound degradation: this compound may be unstable in the culture medium over the course of the experiment. 4. Low metabolic activation: The cells may have low levels of the enzymes required to convert this compound to its active form.1. Test a wider range of concentrations and different cell lines. 2. Perform a time-course experiment (e.g., 24, 48, and 72 hours). 3. Prepare fresh solutions of this compound for each experiment and consider a medium change with fresh compound for longer incubations. 4. Ensure the cell line expresses adequate levels of purine nucleoside phosphorylase and adenosine (B11128) kinase.
High variability between replicate wells. 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Edge effects: Evaporation from wells on the edge of the plate can concentrate the compound. 3. Compound precipitation: The compound may not be fully dissolved in the media.1. Ensure a homogenous cell suspension before and during plating. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Visually inspect the wells for precipitate after adding the compound. If present, refer to the troubleshooting point below.
Compound precipitation in the culture medium. 1. Poor solubility: The concentration of this compound exceeds its solubility limit in the aqueous culture medium. 2. Incorrect solvent usage: The final concentration of the solvent (e.g., DMSO) may be too high, or the compound may have "crashed out" upon dilution into the aqueous medium.1. Determine the maximum soluble concentration of this compound in your specific culture medium. 2. Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and use a smaller volume to achieve the final concentration. Perform serial dilutions in pre-warmed media. Ensure the final solvent concentration is low and consistent across all wells, including controls. [2]
Dose-response curve is not sigmoidal or has a poor fit. 1. Inappropriate concentration range: The selected concentrations are too high or too low to capture the full sigmoidal curve. 2. Assay interference: this compound may be directly reacting with the assay reagents (e.g., reducing MTT).1. Perform a wider range of serial dilutions, ensuring you have data points that cover the full range from no effect to maximum effect. 2. Run a control experiment without cells to test for direct interaction between this compound and the assay reagents at the highest concentration used.

Quantitative Data: IC50 Values for 8-Chloroadenosine

As this compound is a prodrug of 8-Chloroadenosine, the following table summarizes the reported 50% inhibitory concentration (IC50) values for 8-Chloroadenosine in various cancer cell lines. This data can serve as a valuable reference for establishing an effective concentration range in your experiments.

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
KG-1a Acute Myeloid Leukemia0.2 - 1.472
MV4-11 Acute Myeloid Leukemia0.2 - 1.472
Molm-13 Acute Myeloid Leukemia0.2 - 1.472
Molm-14 Acute Myeloid Leukemia0.2 - 1.472
OCI-AML3 Acute Myeloid Leukemia0.2 - 1.472
MCF-7 Breast CancerNot specifiedNot specified
BT-474 Breast CancerNot specifiedNot specified

Note: The IC50 values for AML cell lines are presented as a range observed across multiple cell lines in the same study.

Experimental Protocols

Detailed Methodology for a Standard Cytotoxicity Assay (CCK-8)

This protocol provides a general framework for assessing the cytotoxicity of this compound using a Cell Counting Kit-8 (CCK-8) assay.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • Sterile DMSO (or other appropriate solvent)

  • 96-well clear-bottom cell culture plates

  • Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase and have high viability.

    • Seed the cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure that cells are still in the logarithmic growth phase at the end of the assay.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 100 mM).

    • On the day of treatment, prepare serial dilutions of the this compound stock solution in pre-warmed complete culture medium to achieve the desired final concentrations. It is advisable to prepare 2x concentrated solutions.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include vehicle control wells (containing the same final concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement (CCK-8):

    • Following the incubation period, add 10 µL of CCK-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time with the reagent should be determined to ensure the absorbance values are within the linear range of the microplate reader.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium with CCK-8 reagent only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Experimental Workflow for Optimizing this compound Concentration```dot

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (Logarithmic Growth Phase) seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells compound_prep Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with Serial Dilutions of this compound compound_prep->treat_cells seed_cells->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_reagent Add Cytotoxicity Assay Reagent (e.g., CCK-8) incubate->add_reagent measure Measure Absorbance/ Fluorescence add_reagent->measure calculate_viability Calculate % Cell Viability vs. Control measure->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Metabolic activation and cytotoxic mechanism of this compound.

References

Technical Support Center: Managing Off-Target Effects of 8-Chloroinosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the off-target effects of 8-Chloroinosine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a purine (B94841) nucleoside analog. However, its biological activity is primarily attributed to its metabolic conversion to 8-Chloroadenosine (B1666358) (8-Cl-Ado). In the cell, 8-Cl-Ado is phosphorylated to its active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[1][2] The primary on-target mechanisms of 8-Cl-ATP include:

  • Inhibition of RNA Synthesis: 8-Cl-ATP is incorporated into nascent RNA chains, leading to premature termination of transcription.[1]

  • Depletion of Cellular ATP: The accumulation of 8-Cl-ATP competes with endogenous ATP, leading to a significant reduction in cellular ATP levels.[2][3]

  • Inhibition of DNA Synthesis: At higher concentrations, 8-Cl-Ado and its metabolites can also interfere with DNA synthesis.[3][4]

These actions collectively contribute to the induction of apoptosis in rapidly dividing cells, making it a compound of interest in cancer research.[3]

Q2: What are the known major off-target effects of this compound/8-Chloroadenosine?

The primary off-target effects observed in preclinical and clinical studies are related to its impact on non-cancerous cells and broader cellular processes. The most significant reported off-target toxicity is:

  • Cardiotoxicity: Clinical trials of 8-Cl-Ado have reported cardiac adverse events, including arrhythmias and QT interval prolongation.[1] This is a critical consideration in both in vitro and in vivo experiments.

Other potential off-target effects that researchers should be aware of include:

  • Impact on Non-Malignant Cells: While often targeted at cancer cells, 8-Cl-Ado can also affect the viability and metabolism of non-malignant cells, such as endothelial cells and macrophages.[5][6]

  • Alterations in Signaling Pathways: 8-Cl-Ado can modulate various signaling pathways, including the mTOR pathway, which may be independent of its direct effects on RNA and DNA synthesis.[7]

  • Downregulation of Antioxidant and DNA Damage Repair Pathways: Studies have shown that 8-Cl-Ado can alter the expression of genes involved in antioxidant defense and DNA repair in non-malignant cells.[5]

Q3: How can I distinguish between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:

  • Use of Control Compounds: Include inactive analogs of this compound or 8-Chloroadenosine as negative controls. A suitable control would be a structurally similar molecule that is not metabolized to 8-Cl-ATP.

  • Target Validation with Genetic Tools: Employ techniques like RNA interference (RNAi) or CRISPR-Cas9 to specifically knock down the intended targets of this compound (e.g., enzymes involved in its metabolic activation or RNA polymerases). If the phenotype observed with this compound is rescued or mimicked by targeting these genes, it provides strong evidence for an on-target effect.

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to verify direct binding of 8-Cl-ATP to its putative protein targets within intact cells. A shift in the thermal stability of a target protein in the presence of the compound indicates direct engagement.

  • Washout Experiments: Assess the reversibility of the observed effects. On-target effects, particularly those related to competitive inhibition, may be more readily reversible upon removal of the compound than off-target effects that cause lasting cellular damage.

Troubleshooting Guides

Problem 1: Excessive cytotoxicity observed in non-target or control cell lines.
  • Possible Cause: The concentration of this compound is too high, leading to widespread off-target toxicity.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your target cells and compare it to non-target cells. Use the lowest effective concentration for your target cells in subsequent experiments.

    • Time-Course Analysis: Reduce the incubation time. Off-target effects may become more pronounced with prolonged exposure.

    • Use of a Less Sensitive Cell Line as a Control: If possible, use a cell line known to be more resistant to nucleoside analogs as a negative control to identify a therapeutic window.

Problem 2: Inconsistent results or high variability between experiments.
  • Possible Cause 1: Degradation or metabolic conversion of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Fresh Preparation: Always prepare fresh solutions of this compound for each experiment.

    • Medium Stability: Test the stability of this compound in your specific cell culture medium over the time course of your experiment by HPLC.

    • Metabolite Analysis: Measure the levels of 8-Cl-Ado and 8-Cl-ATP in your cells to ensure consistent metabolic activation.

  • Possible Cause 2: Differences in cellular metabolism between batches of cells.

  • Troubleshooting Steps:

    • Cell Passage Number: Use cells within a consistent and low passage number range.

    • Cell Density: Seed cells at a consistent density for all experiments, as this can affect metabolic activity.

    • Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular metabolism and drug response.

Problem 3: Suspected cardiotoxicity in in vitro models.
  • Possible Cause: this compound is inducing off-target effects on cardiomyocyte function.

  • Troubleshooting Steps:

    • Cardiomyocyte Viability Assays: Use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and assess viability using assays like MTT or CellTiter-Glo.

    • Electrophysiological Measurements: If available, use microelectrode array (MEA) systems to measure changes in the field potential duration of beating hiPSC-CMs, which can indicate proarrhythmic potential.

    • Comprehensive in vitro Proarrhythmia Assay (CiPA): For advanced drug development, consider collaborating with a specialized lab to perform CiPA-compliant assays that assess the effect of the compound on multiple cardiac ion channels.

Data Presentation

Table 1: Summary of 8-Cl-Ado Effects on Cellular Nucleotide Pools and Synthesis Rates

Cell Line8-Cl-Ado Conc. (µM)Incubation Time (h)Intracellular 8-Cl-ATP (µM)ATP Reduction (%)RNA Synthesis Inhibition (%)DNA Synthesis Inhibition (%)Reference
Multiple Myeloma1012>400~25SignificantNot significant at 12h[2]
Mantle Cell Lymphoma1024Correlated with cell death30-6050-90Significant[3]
GliomaGrowth-inhibitory--Not specifiedPartialPartial[4]

Table 2: IC50 Values of 8-Cl-Ado in Various Cancer Cell Lines

Cell Line TypeCell Line NameIC50 (µM) after 72h
Acute Myeloid LeukemiaMolm-13~0.2
Acute Myeloid LeukemiaMolm-14~0.5
Acute Myeloid LeukemiaKG1a~1.4
Acute Myeloid LeukemiaMV-4-11~0.3
Acute Myeloid LeukemiaOCI-AML3~1.0
Renal Cell CarcinomaCAKI-1~2
Renal Cell CarcinomaRXF-393~36

Experimental Protocols

Protocol 1: Quantification of Intracellular ATP and 8-Cl-ATP by HPLC

Objective: To measure the intracellular concentrations of endogenous ATP and the active metabolite 8-Cl-ATP following treatment with this compound/8-Chloroadenosine.

Methodology:

  • Cell Treatment: Plate cells at a desired density and treat with this compound or a vehicle control for the desired time points.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 0.5 mL of ice-cold 0.4 M perchloric acid to the cell pellet.

    • Vortex vigorously for 30 seconds and incubate on ice for 15 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Neutralization:

    • Transfer the supernatant to a new tube.

    • Add 0.25 mL of 1 M potassium carbonate to neutralize the perchloric acid.

    • Vortex and incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Analyze the sample using a validated reverse-phase high-performance liquid chromatography (HPLC) method with UV detection to separate and quantify ATP and 8-Cl-ATP. A C18 column is typically used with a phosphate (B84403) buffer gradient.

    • Quantify the peaks by comparing their area to a standard curve of known concentrations of ATP and 8-Cl-ATP.

Protocol 2: Washout Experiment to Assess Reversibility of Effects

Objective: To determine if the cellular effects of this compound are reversible upon its removal.

Methodology:

  • Initial Treatment: Treat cells with this compound at the desired concentration for a specific duration (e.g., 24 hours). Include a vehicle-treated control group.

  • Washout Procedure:

    • Aspirate the medium containing this compound.

    • Wash the cells three times with pre-warmed, drug-free culture medium.

    • After the final wash, add fresh, drug-free medium to the cells.

  • Post-Washout Incubation: Culture the "washout" group of cells for various time points (e.g., 24, 48, 72 hours) alongside a continuous treatment group and a vehicle control group.

  • Endpoint Analysis: At each time point, assess the desired cellular phenotype (e.g., cell viability, apoptosis, gene expression).

  • Data Interpretation: Compare the phenotype of the washout group to the continuous treatment and control groups. A return to the control phenotype in the washout group suggests a reversible effect.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound 8-Chloroadenosine 8-Chloroadenosine This compound->8-Chloroadenosine Metabolism 8-Cl-AMP 8-Cl-AMP 8-Chloroadenosine->8-Cl-AMP Phosphorylation 8-Cl-ADP 8-Cl-ADP 8-Cl-AMP->8-Cl-ADP 8-Cl-ATP 8-Cl-ATP 8-Cl-ADP->8-Cl-ATP ATP_depletion ATP Depletion 8-Cl-ATP->ATP_depletion RNA_Polymerase RNA Polymerase 8-Cl-ATP->RNA_Polymerase DNA_synthesis_inhibition DNA Synthesis Inhibition 8-Cl-ATP->DNA_synthesis_inhibition mTOR_pathway mTOR Pathway Inhibition ATP_depletion->mTOR_pathway Apoptosis Apoptosis mTOR_pathway->Apoptosis RNA_synthesis_inhibition RNA Synthesis Inhibition RNA_Polymerase->RNA_synthesis_inhibition RNA_synthesis_inhibition->Apoptosis DNA_synthesis_inhibition->Apoptosis

Caption: Metabolic activation and primary mechanisms of action of this compound.

Experimental_Workflow cluster_on_target On-Target Effect Validation cluster_off_target Off-Target Effect Investigation Start Start Cell_Culture Plate Cells Start->Cell_Culture Treatment Treat with this compound (and controls) Cell_Culture->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Measure_ATP Measure ATP/8-Cl-ATP (HPLC) Endpoint_Analysis->Measure_ATP RNA_DNA_synthesis Assess RNA/DNA Synthesis Endpoint_Analysis->RNA_DNA_synthesis Viability_Assay Cell Viability Assay (e.g., MTT) Endpoint_Analysis->Viability_Assay Cardiotoxicity_Assay Cardiomyocyte Assay (e.g., MEA) Endpoint_Analysis->Cardiotoxicity_Assay Signaling_Pathway_Analysis Western Blot for mTOR pathway Endpoint_Analysis->Signaling_Pathway_Analysis Interpretation Interpret Results Measure_ATP->Interpretation RNA_DNA_synthesis->Interpretation Viability_Assay->Interpretation Cardiotoxicity_Assay->Interpretation Signaling_Pathway_Analysis->Interpretation

Caption: Workflow for assessing on- and off-target effects of this compound.

Troubleshooting_Logic Observation Observe Unexpected Cytotoxicity Hypothesis1 Concentration too high? Observation->Hypothesis1 Hypothesis2 Compound degradation? Observation->Hypothesis2 Hypothesis3 Cellular variability? Observation->Hypothesis3 Action1 Perform Dose-Response and Time-Course Hypothesis1->Action1 Action2 Check Compound Stability (HPLC) Hypothesis2->Action2 Action3 Standardize Cell Culture (Passage, Density) Hypothesis3->Action3 Outcome1 Identify Therapeutic Window Action1->Outcome1 Outcome2 Use Fresh Compound Action2->Outcome2 Outcome3 Consistent Results Action3->Outcome3

Caption: Logical troubleshooting flow for unexpected cytotoxicity.

References

improving the stability of 8-Chloroinosine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Chloroinosine. The information is designed to address common challenges encountered during experimental procedures involving this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What should I do?

A1: This may be due to solubility limits or improper dissolution. This compound has a moderate solubility of 20-30 mM in water at 25°C and neutral pH.[1] Consider the following troubleshooting steps:

  • Verify Concentration: Ensure the concentration of your solution does not exceed its solubility limit under your experimental conditions.

  • Adjust pH: The solubility of this compound increases in alkaline conditions due to the deprotonation of the N1 position on the hypoxanthine (B114508) ring.[1] A slight increase in the pH of your buffer may improve solubility.

  • Use a Co-solvent: For higher concentrations, consider using a polar apathetic solvent like DMSO, in which this compound has excellent solubility (>100 mM).[1]

  • Gentle Warming: Gentle warming of the solution may aid dissolution, but be mindful of potential degradation at elevated temperatures.

Q2: I am concerned about the stability of my this compound stock solution. What are the optimal storage conditions?

A2: The stability of this compound in aqueous solutions is dependent on pH, temperature, and storage duration.

  • Short-Term Storage: Aqueous solutions at neutral pH (7.0) are stable for 24-48 hours when stored at 4°C.[1]

  • Long-Term Storage: For prolonged storage, it is recommended to lyophilize the compound and store it at -20°C.[1]

  • pH Considerations: The glycosidic bond of this compound is relatively stable against acid-catalyzed hydrolysis compared to adenosine (B11128) analogs. However, alkaline conditions can promote gradual degradation through base-catalyzed dehalogenation.[1] Therefore, for storage, it is advisable to maintain a neutral or slightly acidic pH.

Q3: I am observing unexpected peaks in my HPLC analysis. Could this be degradation of this compound?

A3: Yes, the appearance of new peaks in your chromatogram could indicate degradation. The primary degradation pathway in aqueous solutions is hydrolysis, particularly under alkaline conditions which can lead to dehalogenation.[1] To confirm if the unexpected peaks are degradation products, you can perform forced degradation studies by exposing your this compound solution to acidic, basic, and oxidative conditions, and comparing the resulting chromatograms with your experimental samples.

Q4: Can I autoclave my buffer containing this compound?

A4: It is not recommended to autoclave solutions containing this compound. The high temperature and pressure of autoclaving can lead to significant degradation. It is best to prepare your buffers, autoclave them separately, and then dissolve the this compound in the sterile buffer using aseptic techniques.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly (4°C for up to 48 hours, or lyophilized at -20°C for long-term).[1] Verify the pH of your experimental buffer.
Low biological activity observed Incorrect concentration due to incomplete dissolution or degradation.Confirm the complete dissolution of this compound. Use a validated analytical method like HPLC-UV to verify the concentration of your working solution.
Precipitation during experiment Change in temperature or pH affecting solubility.Ensure your experimental conditions (buffer composition, pH, and temperature) are within the solubility limits of this compound. If working with high concentrations, consider the use of a co-solvent like DMSO.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueConditionsReference
Water Solubility20-30 mM25°C, pH 7.0[1]
logP (Octanol-Water)~ -1.2Experimental estimation[1]
UV λmax248 nm (ε = 10,400 M⁻¹cm⁻¹)pH 7.0[1]
pKa ValuesN1: 8.1; Ribose hydroxyls: 12.2-12.8Aqueous solution[1]
Thermal Decomposition>180°CSolid state[1]

Table 2: General Stability Profile of this compound in Aqueous Solution

ConditionStabilityNotesReference
pH
AcidicMore stable to hydrolysis than adenosine analogs.The glycosidic bond is less susceptible to cleavage.[1]
Neutral (pH 7.0)Stable for 24-48 hours at 4°C.Recommended for short-term storage of solutions.[1]
AlkalineGradual degradation.Promotes base-catalyzed dehalogenation.[1]
Temperature
-20°CStable when lyophilized.Recommended for long-term storage.[1]
4°CStable for 24-48 hours in neutral aqueous solution.Suitable for short-term storage of prepared solutions.[1]
>25°CIncreased rate of degradation.Avoid prolonged exposure to elevated temperatures.

Experimental Protocols

Protocol: Assessment of this compound Stability by RP-HPLC

This protocol outlines a method to determine the stability of this compound in an aqueous solution under specific pH and temperature conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724)

  • Phosphate (B84403) buffer components (e.g., monobasic and dibasic sodium phosphate)

  • pH meter

  • HPLC system with a UV detector

  • Reversed-phase C8 or C18 column (e.g., Symmetry C8, 250 x 4.6 mm, 5 µm particle size)

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve in the desired aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a final concentration of 1 mM. Ensure complete dissolution.

3. Stability Study Setup:

  • Aliquot the this compound solution into several vials for each condition to be tested (e.g., different pH values and temperatures).

  • Store the vials under the specified conditions.

  • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove a vial from each condition for analysis.

4. HPLC Analysis:

  • Mobile Phase: A gradient of phosphate buffer and acetonitrile is typically used. A starting point could be a mobile phase of 95% 20 mM phosphate buffer (pH 4.0) and 5% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 248 nm.[1]

  • Analysis: At each time point, inject the sample onto the HPLC system. Record the peak area of the this compound peak.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) peak area.

  • Plot the percentage of remaining this compound versus time to determine the degradation kinetics.

Visualizations

As this compound is a primary metabolite of the experimental anti-cancer agent 8-chloroadenosine, understanding the metabolic pathway and mechanism of action of the parent compound is crucial.

Metabolic_Pathway_of_8_chloroadenosine cluster_phosphorylation Phosphorylation Pathway cluster_deamination Deamination Pathway 8-Cl-Ado 8-chloroadenosine 8-Cl-AMP 8-chloro-AMP 8-Cl-Ado->8-Cl-AMP Adenosine Kinase 8-Cl-Inosine This compound 8-Cl-Ado->8-Cl-Inosine Adenosine Deaminase (ADA) 8-Cl-ADP 8-chloro-ADP 8-Cl-AMP->8-Cl-ADP 8-Cl-ATP 8-chloro-ATP (Active Metabolite) 8-Cl-ADP->8-Cl-ATP

Caption: Metabolic pathways of 8-chloroadenosine.

Mechanism_of_Action_of_8_Cl_ATP cluster_rna Inhibition of RNA Synthesis cluster_atp ATP Depletion 8_Cl_ATP 8-Cl-ATP RNA_Polymerase RNA Polymerase 8_Cl_ATP->RNA_Polymerase Incorporation into RNA ATP_Synthase ATP Synthase 8_Cl_ATP->ATP_Synthase Inhibition RNA_Chain_Termination RNA Chain Termination RNA_Polymerase->RNA_Chain_Termination Cell_Death Apoptosis / Autophagic Cell Death RNA_Chain_Termination->Cell_Death ATP_Depletion Cellular ATP Depletion ATP_Synthase->ATP_Depletion ATP_Depletion->Cell_Death

Caption: Cellular mechanism of action of 8-Cl-ATP.

References

Technical Support Center: Overcoming Resistance to 8-Chloroinosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 8-Chloroinosine and its analogs (e.g., 8-Chloroadenosine, 8-Chloro-cAMP) in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its analogs?

This compound and its related compounds, such as 8-Chloroadenosine (8-Cl-Ado) and 8-chloro-cAMP (8-Cl-cAMP), exert their anti-cancer effects primarily through metabolic disruption.[1] Once inside the cell, these compounds are metabolized into 8-chloro-ATP (8-Cl-ATP).[1][2] This process has two major consequences:

  • ATP Depletion: The conversion process consumes cellular ATP, leading to energy starvation.[2]

  • Inhibition of RNA Synthesis: The accumulation of 8-Cl-ATP, the major cytotoxic metabolite, inhibits RNA synthesis.[1]

In sensitive cancer cells, the resulting energy stress activates AMP-activated protein kinase (AMPK), a key energy sensor.[3][4] Activated AMPK then inhibits the mTOR pathway, a central regulator of cell growth and proliferation, leading to cell cycle arrest and apoptosis.[2][3][4]

cluster_extracellular Extracellular cluster_intracellular Intracellular 8_Cl_Ado 8-Chloroadenosine Metabolism Metabolism 8_Cl_Ado->Metabolism 8_Cl_ATP 8-Cl-ATP (Cytotoxic Metabolite) Metabolism->8_Cl_ATP ATP_Depletion ATP Depletion Metabolism->ATP_Depletion RNA_Inhibition RNA Synthesis Inhibition 8_Cl_ATP->RNA_Inhibition AMPK AMPK Activation ATP_Depletion->AMPK mTOR mTOR Pathway Inhibition AMPK->mTOR Growth_Arrest Cell Growth Arrest & Apoptosis mTOR->Growth_Arrest RNA_Inhibition->Growth_Arrest

Caption: Mechanism of action of 8-Chloroadenosine in sensitive cancer cells.

Q2: My cancer cells are showing resistance to this compound. What are the likely causes?

Resistance to this compound is often linked to the cell's ability to bypass the energy stress and growth-inhibitory signals induced by the drug. The most prominent mechanism observed is the hyperactivation of the PI3K/AKT/mTOR signaling pathway.[3][4]

Key Characteristics of Resistant Cells:

  • Unaffected mTOR Pathway: In resistant cells, this compound treatment fails to activate AMPK or inhibit the mTOR pathway.[2][4]

  • Elevated Basal Signaling: Resistant cell lines often exhibit higher baseline levels of phosphorylated AKT and ribosomal protein S6 (RPS6), indicating that the PI3K/AKT/mTOR pathway is already highly active.[2][4] This pre-existing activation can override the inhibitory signals from AMPK.

  • Drug Efflux: Although not specifically detailed for this compound in the provided results, overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance that could potentially reduce intracellular drug concentration.[5][6][7]

cluster_sensitive Sensitive Cells cluster_resistant Resistant Cells S_Drug This compound S_ATP ATP Depletion S_Drug->S_ATP S_AMPK AMPK Activation S_ATP->S_AMPK S_mTOR mTOR Inhibition S_AMPK->S_mTOR S_Result Apoptosis S_mTOR->S_Result R_Drug This compound R_ATP ATP Depletion R_Drug->R_ATP R_AMPK AMPK Activation (Blocked/Ineffective) R_ATP->R_AMPK R_PI3K PI3K/AKT Pathway (Constitutively Active) R_mTOR mTOR Pathway (Remains Active) R_PI3K->R_mTOR R_Result Cell Survival & Proliferation R_mTOR->R_Result

Caption: Comparison of signaling pathways in sensitive vs. resistant cells.

Troubleshooting Guide

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

If you suspect resistance, a systematic workflow can help identify the underlying cause. This involves assessing the drug's effect on cell viability and key signaling pathways.

Start Observe High IC50 or Lack of Response to This compound Confirm_IC50 1. Confirm IC50 with Dose-Response Curve (Cell Viability Assay) Start->Confirm_IC50 Check_Metabolism 2. Measure Intracellular ATP Levels Post-Treatment (ATP Assay) Confirm_IC50->Check_Metabolism ATP_Reduced ATP Levels Decrease? Check_Metabolism->ATP_Reduced Check_Signaling 3. Analyze Key Proteins by Western Blot ATP_Reduced->Check_Signaling Yes Other_Mech Conclusion: Resistance may involve Drug Uptake/Metabolism or Efflux Pumps (e.g., ABC Transporters) ATP_Reduced->Other_Mech No Analyze_Blot Assess Phosphorylation: p-AMPK, p-ACC p-AKT, p-p70S6K, p-RPS6 Check_Signaling->Analyze_Blot PI3K_Active Conclusion: Resistance likely due to PI3K/AKT Pathway Activation Analyze_Blot->PI3K_Active

Caption: Experimental workflow for troubleshooting this compound resistance.

Q4: What strategies can I use to overcome this compound resistance?

Based on the known resistance mechanisms, combination therapies are the most promising approach.

  • PI3K Pathway Inhibition: Since resistance is strongly associated with an activated PI3K/AKT pathway, co-treatment with a PI3K inhibitor can re-sensitize resistant cells to this compound.[4] This strategy directly targets the primary escape mechanism.

  • Combination with Other Chemotherapies: While studies have explored combinations with drugs like cisplatin, paclitaxel, and gemcitabine, these did not show significantly greater inhibition than single-agent treatments in cholangiocarcinoma cells.[8] However, responses can be cell-type specific and may be worth exploring in your model.

  • Autophagy Modulation: The combination of 8-Chloroadenosine with the autophagy inhibitor hydroxychloroquine (B89500) has produced mixed results. It showed an additive effect in one cholangiocarcinoma cell line in vitro, but in an in vivo model, 8-Chloroadenosine alone was more effective at inhibiting tumor growth.[9] This suggests that the role of autophagy in response to this compound is complex and may be context-dependent.

Data Presentation

Table 1: Comparative Efficacy of 8-Chloroadenosine in Renal Cell Carcinoma (RCC) Cell Lines

The sensitivity to 8-Chloroadenosine can vary significantly between different cancer cell lines.

Cell LineClassificationIC50 Value (µM)Reference
CAKI-1Sensitive~2[2][3]
ACHNSensitive~5[3]
RCC4Resistant~30[3]
RXF-393Resistant~36[2][3]

Key Experimental Protocols

Protocol 1: Cell Viability (IC50 Determination) Assay

This protocol is for determining the concentration of this compound that inhibits 50% of cell growth.

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment (MTT Assay Example):

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol is to assess the activation status of key proteins in the AMPK and PI3K/mTOR pathways.

  • Cell Treatment & Lysis:

    • Treat cells with this compound at a relevant concentration (e.g., near the IC50) for various time points (e.g., 0, 8, 16, 24 hours).[3]

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-AMPKα (Thr172)

      • Total AMPKα

      • Phospho-ACC (Ser79)

      • Phospho-AKT (Ser473)

      • Total AKT

      • Phospho-p70S6K (Thr389)

      • Phospho-RPS6 (Ser235/236)

      • β-Actin or GAPDH (as a loading control)

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Protocol 3: Intracellular ATP Measurement Assay

This protocol measures changes in cellular ATP levels following drug treatment.

  • Cell Seeding and Treatment: Plate cells in an opaque-walled 96-well plate suitable for luminescence assays. Treat with this compound for the desired time.

  • Assay Procedure:

    • Use a commercial ATP luminescence-based assay kit (e.g., CellTiter-Glo®).

    • Allow the plate and reagents to equilibrate to room temperature.

    • Add the ATP reagent directly to the wells, which lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for the reaction.

  • Signal Measurement:

    • Mix the contents by shaking for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescent signal to a control group (e.g., untreated cells) to determine the relative change in ATP levels.

References

protocol refinement for 8-Chloroinosine treatment duration

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 8-Chloroinosine: Researchers investigating the effects of this compound should be aware that in the context of cell-based assays and anti-cancer research, the primary active compound is 8-Chloroadenosine (B1666358) (8-Cl-Ado) . This compound is an inactive metabolite of 8-Cl-Ado. This guide focuses on the experimental use of 8-Chloroadenosine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 8-Chloroadenosine?

8-Chloroadenosine is a ribonucleoside analog that exerts its cytotoxic effects through a multi-faceted mechanism.[1][2] Upon cellular uptake, it is phosphorylated to its active triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP).[1][3] 8-Cl-ATP then acts by:

  • Inhibiting RNA Synthesis: 8-Cl-ATP is incorporated into newly synthesized RNA chains, leading to the termination of transcription.[1][3]

  • Depleting Cellular ATP: The accumulation of 8-Cl-ATP leads to a significant reduction in endogenous ATP levels, impacting cellular energy metabolism.[1][4]

  • Inducing Apoptosis: By disrupting essential cellular processes, 8-Chloroadenosine treatment ultimately leads to programmed cell death (apoptosis).[5]

Q2: What are the typical effective concentrations for in vitro experiments?

The effective concentration of 8-Chloroadenosine is highly dependent on the cell line being studied. In vitro studies have shown activity in the nanomolar to low micromolar range.[1][2] For example, in acute myeloid leukemia (AML) cell lines, IC50 values (the concentration that inhibits 50% of cell growth) after 72 hours of treatment range from 0.2 µM to 1.4 µM.[1]

Q3: How long should I treat my cells with 8-Chloroadenosine?

The optimal treatment duration depends on the experimental endpoint.

  • For assessing effects on RNA and DNA synthesis: Inhibition of RNA synthesis can be observed as early as 12 to 24 hours.[1][3] Notably, DNA synthesis is not significantly affected within the first 12-24 hours of treatment.[1][3]

  • For cell viability and apoptosis assays: A continuous exposure of 24 to 72 hours is commonly used to observe significant effects on cell viability and to induce apoptosis.[1][4][6]

  • For metabolic studies (ATP depletion): A reduction in cellular ATP levels can be detected within 12 hours of treatment.[6]

Q4: Are there known resistance mechanisms to 8-Chloroadenosine?

Yes, cells lacking the enzyme adenosine (B11128) kinase will not be able to phosphorylate 8-Chloroadenosine to its active form, 8-Cl-ATP, and will therefore be resistant to its cytotoxic effects.[3]

Troubleshooting Guide

Q: My cells are not responding to 8-Chloroadenosine treatment, even at high concentrations. What could be the issue?

A: There are several potential reasons for a lack of response:

  • Adenosine Kinase Levels: As mentioned in the FAQs, the target cells must express sufficient levels of adenosine kinase to activate the compound. You may need to assess the expression of this enzyme in your cell line.

  • Drug Stability: Ensure that your stock solution of 8-Chloroadenosine is properly stored (typically at -20°C or -80°C, protected from light) and has not undergone multiple freeze-thaw cycles.[6]

  • Cell Line Resistance: Some cell lines may have inherent resistance mechanisms. It is advisable to include a positive control cell line known to be sensitive to 8-Chloroadenosine in your experiments.

  • Incorrect Endpoint Measurement: The primary effect of 8-Chloroadenosine is on RNA synthesis and ATP levels. If you are only measuring DNA synthesis or immediate cytotoxicity, you may not observe a significant effect in the early stages of treatment.

Q: I am observing high variability in my results between experiments. What are the possible causes?

A: High variability can be caused by several factors:

  • Inconsistent Cell Health and Density: Ensure that cells are in the exponential growth phase and are seeded at a consistent density for each experiment.

  • Pipetting Errors: Given the potent nature of 8-Chloroadenosine, even small variations in concentration can lead to different outcomes. Calibrate your pipettes and use careful technique.

  • Duration of Treatment: Precisely control the incubation time with the compound.

Q: I am seeing significant cell death even in my vehicle-treated control group. What should I do?

A: This suggests a problem with your experimental setup or cell culture conditions:

  • Solvent Toxicity: If you are using a solvent like DMSO to dissolve 8-Chloroadenosine, ensure that the final concentration in your culture medium is not toxic to your cells (typically well below 0.5%). Run a solvent-only control.

  • Cell Culture Contamination: Check your cell cultures for any signs of contamination (e.g., bacteria, yeast, or mycoplasma).

  • Sub-optimal Culture Conditions: Ensure that your cells are being cultured in the appropriate medium, with the correct supplements, and under optimal temperature and CO2 conditions.

Data Presentation

Table 1: IC50 Values of 8-Chloroadenosine in Various AML Cell Lines (72h Treatment)

Cell LineIC50 (µM)
MOLM-13~0.2
MOLM-14~0.8
KG-1a~1.4
MV4-11~0.4
OCI-AML3~1.0
Primary FLT3-ITD+ Blasts~0.8

Data extracted from[1]

Table 2: Cellular Effects of 10 µM 8-Chloroadenosine Treatment

EffectCell Line(s)Treatment DurationObservation
8-Cl-ATP AccumulationMultiple Myeloma12 hours>400 µM
ATP DepletionT47D, SK-BR-3, ZR-75-112 hoursSignificant reduction
RNA Synthesis InhibitionAML cells24 hours20-80% inhibition
DNA SynthesisMultiple Myeloma, AML12-24 hoursNo significant inhibition

Data extracted from[1][3][6]

Experimental Protocols

Protocol: Determining Cell Viability using a Resazurin-based Assay

This protocol provides a general framework for assessing the effect of 8-Chloroadenosine on the viability of adherent cancer cell lines.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • 8-Chloroadenosine (powder)

  • Sterile, DMSO

  • Sterile phosphate-buffered saline (PBS)

  • 96-well clear-bottom black plates

  • Resazurin (B115843) sodium salt solution (e.g., 0.1% w/v in PBS, sterile filtered)

  • Multi-well plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells that are in the exponential growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours to allow cells to attach.

  • Preparation of 8-Chloroadenosine Working Solutions:

    • Prepare a stock solution of 8-Chloroadenosine (e.g., 10 mM in DMSO). Aliquot and store at -20°C or -80°C.

    • On the day of the experiment, prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared 8-Chloroadenosine working solutions or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • After the treatment period, add 10 µL of the resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells (medium with resazurin but no cells) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group.

    • Plot the percentage of viability against the log of the 8-Chloroadenosine concentration to determine the IC50 value.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 8_Cl_Ado_ext 8-Chloroadenosine 8_Cl_Ado_int 8-Chloroadenosine 8_Cl_Ado_ext->8_Cl_Ado_int Cellular Uptake AK Adenosine Kinase 8_Cl_Ado_int->AK Substrate 8_Cl_AMP 8-Cl-AMP AK->8_Cl_AMP Phosphorylation Kinases Other Kinases 8_Cl_AMP->Kinases 8_Cl_ATP 8-Cl-ATP (Active) Kinases->8_Cl_ATP RNA_Polymerase RNA Polymerase 8_Cl_ATP->RNA_Polymerase Incorporation ATP_Pool Cellular ATP Pool 8_Cl_ATP->ATP_Pool Depletion RNA_Synthesis RNA Synthesis RNA_Polymerase->RNA_Synthesis Inhibition Apoptosis Apoptosis RNA_Synthesis->Apoptosis ATP_Pool->Apoptosis

Caption: Mechanism of action of 8-Chloroadenosine.

Experimental_Workflow Start Start Experiment Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h for attachment Seed_Cells->Incubate_24h Prepare_Drug Prepare 8-Chloroadenosine dilutions Incubate_24h->Prepare_Drug Treat_Cells Treat cells with drug/vehicle Incubate_24h->Treat_Cells Prepare_Drug->Treat_Cells Incubate_Treatment Incubate for desired duration (24h, 48h, or 72h) Treat_Cells->Incubate_Treatment Add_Reagent Add viability reagent (e.g., Resazurin) Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate for 2-4h Add_Reagent->Incubate_Reagent Measure_Signal Measure fluorescence/absorbance Incubate_Reagent->Measure_Signal Analyze_Data Analyze data and determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a cell viability assay.

References

addressing variability in 8-Chloroinosine experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 8-Chloroinosine. Our aim is to help you address variability in your experimental results and ensure the reliability and reproducibility of your data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a metabolite of 8-Chloroadenosine. In many experimental systems, the biological activity observed is dependent on the conversion of a parent compound, like 8-Chloroadenosine or 8-Chloro-cAMP, into 8-Chloroadenosine, which is then phosphorylated to its active form, 8-chloro-adenosine triphosphate (8-Cl-ATP).[1][2][3] 8-Cl-ATP exerts its cytotoxic effects by inhibiting RNA synthesis and depleting intracellular ATP levels.[4] this compound itself is generally considered an inactive metabolite. The variability in experimental outcomes can often be traced back to the metabolic conversion rates of the parent compound in the specific cell system being used.

Q2: How stable is this compound in cell culture media?

A2: The stability of nucleoside analogs like this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of enzymes in serum. For instance, phosphodiesterases present in serum can metabolize parent compounds like 8-Chloro-cAMP to 8-Chloroadenosine, which is then further metabolized.[1] It is crucial to consider the stability of the specific compound you are working with under your experimental conditions. For long-term experiments, the degradation of the compound could lead to a decrease in its effective concentration, resulting in variability.

Q3: Why am I seeing high variability between different batches of this compound?

A3: Lot-to-lot variability is a common issue with chemical reagents and can significantly impact experimental reproducibility.[5][6][7][8][9] This variability can arise from differences in purity, the presence of isomers, or the hydration state of the compound. It is essential to perform quality control checks on new batches. Comparing the performance of a new lot against a previously validated lot using a standard assay can help ensure consistency.

Q4: Can serum in the culture medium affect my results?

A4: Yes, serum is a significant source of variability in experiments with this compound and its parent compounds. Serum contains various enzymes, such as phosphodiesterases and adenosine (B11128) deaminases, that can metabolize these compounds.[1][2] The metabolic activity of serum can vary between different lots and suppliers. If you observe inconsistent results, consider heat-inactivating the serum or using a serum-free medium to reduce enzymatic degradation of your compound.[1]

Troubleshooting Guide

Issue 1: Inconsistent results or lack of reproducibility

Are you observing significant variations in your experimental outcomes between experiments?

This is a common challenge that can be addressed by systematically evaluating your experimental setup.

Potential Cause Recommended Solution
Lot-to-lot variability of this compound Perform a side-by-side comparison of the new and old lots using a standardized assay before proceeding with critical experiments.[5][6][7][9]
Inconsistent cell culture conditions Standardize cell passage number, seeding density, and growth phase. Ensure consistent incubation times and conditions (temperature, CO2, humidity).
Variability in serum activity Use a single lot of serum for a series of experiments. Consider heat-inactivating the serum or using serum-free media to minimize enzymatic activity.[1]
Compound degradation Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Store stock solutions at -80°C as recommended.[10]
Issue 2: Unexpected or high cytotoxicity

Is this compound causing more cell death than anticipated?

Unforeseen cytotoxicity can obscure the specific effects you are trying to measure.

Potential Cause Recommended Solution
Incorrect compound concentration Verify the calculations for your dilutions. Perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line.
High sensitivity of the cell line Different cell lines can have varying sensitivities to nucleoside analogs.[11] Lower the concentration range in your experiments.
Off-target effects At high concentrations, nucleoside analogs can have off-target effects.[12] Ensure your experimental concentration is within the range reported in the literature for similar studies.
Contamination of cell culture Regularly test your cell lines for mycoplasma contamination, which can alter cellular responses to treatments.
Issue 3: Lack of expected biological effect

Are you not observing the anticipated biological response to this compound treatment?

This could be due to issues with the compound's activity, the experimental design, or the biological system itself.

Potential Cause Recommended Solution
Compound is inactive Confirm the identity and purity of your this compound. If you are using a parent compound, ensure that your cells have the necessary metabolic enzymes to convert it to its active form.[1][3]
Sub-optimal treatment duration The effects of nucleoside analogs can be time-dependent.[4] Perform a time-course experiment to identify the optimal treatment duration.
Low expression of target receptors (e.g., TLRs) If you are studying the effects of this compound as a TLR agonist, confirm that your cell line expresses the relevant TLRs (TLR7/8) at sufficient levels.[13]
Cell density is too high High cell density can reduce the effective concentration of the compound per cell. Optimize your cell seeding density.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[3]

Protocol 2: Quantification of this compound and its Metabolites by HPLC

This protocol provides a general framework for the analysis of this compound and its related metabolites in biological samples.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphate (B84403) buffer (e.g., potassium phosphate, pH adjusted)

  • This compound, 8-Chloroadenosine, and 8-Cl-ATP standards

  • Perchloric acid for extraction

Procedure:

  • Sample Preparation:

    • For cellular extracts, wash cells with ice-cold PBS and extract with a cold solution of perchloric acid.

    • Neutralize the extracts with potassium hydroxide (B78521) and centrifuge to remove the precipitate.

    • For plasma or media samples, perform a protein precipitation step using acetonitrile or perchloric acid.

  • HPLC Analysis:

    • Equilibrate the C18 column with the mobile phase (a gradient of acetonitrile in phosphate buffer is typically used).

    • Inject the prepared sample.

    • Monitor the elution of compounds using a UV detector at an appropriate wavelength (e.g., 260 nm).

  • Quantification:

    • Create a standard curve using known concentrations of this compound, 8-Chloroadenosine, and 8-Cl-ATP.

    • Determine the concentration of the analytes in your samples by comparing their peak areas to the standard curve.

Visualizations

metabolic_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 8-Cl-cAMP 8-Cl-cAMP 8-Cl-Ado 8-Cl-Ado 8-Cl-cAMP->8-Cl-Ado Phosphodiesterase (in serum) 8-Cl-Ado_in 8-Cl-Ado 8-Cl-Ado->8-Cl-Ado_in Nucleoside Transporter 8-Cl-AMP 8-Cl-AMP 8-Cl-Ado_in->8-Cl-AMP Adenosine Kinase 8-Cl-Ino This compound (Inactive) 8-Cl-Ado_in->8-Cl-Ino Adenosine Deaminase 8-Cl-ADP 8-Cl-ADP 8-Cl-AMP->8-Cl-ADP 8-Cl-ATP 8-Cl-ATP 8-Cl-ADP->8-Cl-ATP RNA_Synthesis_Inhibition RNA Synthesis Inhibition 8-Cl-ATP->RNA_Synthesis_Inhibition ATP_Depletion ATP Depletion 8-Cl-ATP->ATP_Depletion experimental_workflow Start Start Cell_Culture 1. Cell Culture (Standardize conditions) Start->Cell_Culture Compound_Prep 2. Compound Preparation (Fresh stock, verify concentration) Cell_Culture->Compound_Prep Cell_Treatment 3. Cell Treatment (Dose-response, time-course) Compound_Prep->Cell_Treatment Assay 4. Perform Assay (e.g., Viability, Gene Expression) Cell_Treatment->Assay Data_Analysis 5. Data Analysis (Statistical tests, controls) Assay->Data_Analysis End End Data_Analysis->End troubleshooting_tree Inconsistent_Results Inconsistent Results? Check_Reagents Check Reagents (Lot#, stability, prep) Inconsistent_Results->Check_Reagents Yes No_Effect No Effect? Inconsistent_Results->No_Effect No Check_Cells Check Cell Culture (Passage#, density, contamination) Check_Reagents->Check_Cells Check_Protocol Review Protocol (Incubation times, concentrations) Check_Cells->Check_Protocol Verify_Activity Verify Compound Activity (Positive control, different batch) No_Effect->Verify_Activity Yes High_Toxicity High Toxicity? No_Effect->High_Toxicity No Optimize_Conditions Optimize Conditions (Concentration, duration) Verify_Activity->Optimize_Conditions Check_Target Check Target Expression (e.g., TLRs) Optimize_Conditions->Check_Target Titrate_Dose Titrate Dose (Lower concentration range) High_Toxicity->Titrate_Dose Yes Check_Solvent Check Solvent Toxicity (Vehicle control) Titrate_Dose->Check_Solvent

References

Technical Support Center: Optimizing Buffer Conditions for 8-Chloroinosine Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for optimizing buffer conditions in experiments involving 8-Chloroinosine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a purine (B94841) nucleoside analog. It is recognized as an inactive metabolite of the investigational anticancer agent 8-Chloroadenosine. The therapeutic activity of 8-Chloroadenosine stems from its intracellular conversion to 8-chloro-adenosine triphosphate (8-Cl-ATP). This active metabolite inhibits RNA synthesis and depletes cellular ATP levels, ultimately leading to programmed cell death (apoptosis) and autophagy.

Q2: What is the optimal pH for working with this compound solutions?

A2: While specific stability data for this compound is limited, studies on a closely related compound, 2-chloro-2'-deoxyadenosine, show it is stable at neutral and basic pH but decomposes under acidic conditions.[1] Therefore, to ensure the stability of this compound, it is recommended to maintain a buffer pH between 7.0 and 8.0.

Q3: How should this compound solutions be stored?

A3: For short-term storage, solutions should be kept at 4°C. For long-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. Solutions should be prepared in a buffer with a pH of 7.0 or higher to enhance stability.

Q4: Can I use standard cell culture media for my experiments with this compound?

A4: Yes, standard cell culture media such as RPMI-1640 or DMEM, which are typically buffered with bicarbonate to maintain a physiological pH (around 7.4), are suitable for cell-based assays involving this compound.

Q5: Which enzymes are known to metabolize this compound or its parent compound, 8-Chloroadenosine?

A5: The conversion of 8-Chloroadenosine to its active triphosphate form is initiated by adenosine (B11128) kinase. While the direct enzymatic metabolism of this compound is not well-documented, purine nucleoside phosphorylase (PNP) is a likely candidate for its further metabolism, as this enzyme is known to act on a variety of 8-substituted purine nucleosides.[2]

Troubleshooting Guides

Issue 1: Low or Inconsistent Activity of 8-Chloroadenosine in Cellular Assays
Possible Cause Troubleshooting Step Recommended Buffer/Condition
Degradation of 8-Chloroadenosine/8-Chloroinosine Ensure the pH of your stock solution and final assay buffer is neutral to slightly alkaline. Prepare fresh solutions before each experiment.Prepare stock solutions in a buffer with pH ≥ 7.0 (e.g., 10 mM Tris-HCl, pH 7.5). Use buffered saline solutions like PBS (pH 7.4) for dilutions in cellular assays.
Low Activity of Adenosine Kinase Ensure the intracellular environment supports adenosine kinase activity. ATP is a required co-substrate.Standard cell culture conditions with adequate glucose should maintain sufficient ATP levels for initial phosphorylation.
Cell Line Resistance Use a cell line known to have high adenosine kinase activity.Refer to literature for cell lines sensitive to 8-Chloroadenosine.
Issue 2: Variability in Enzymatic Assays (e.g., Purine Nucleoside Phosphorylase)
Possible Cause Troubleshooting Step Recommended Buffer/Condition
Suboptimal pH Perform a pH optimization curve for the specific enzyme being studied.For Purine Nucleoside Phosphorylase (PNP), a common starting point is 50 mM Potassium Phosphate (B84403) buffer, pH 7.5.[3]
Incorrect Ionic Strength Optimize the salt concentration in your assay buffer.Start with a physiological salt concentration (e.g., 150 mM NaCl or KCl) and test a range of concentrations.
Enzyme Instability Add stabilizing agents to the buffer.Include additives such as BSA (0.1 mg/mL) or glycerol (B35011) (10-20%) in the enzyme storage and assay buffers.
Cofactor Limitation Ensure necessary cofactors are present in sufficient concentrations.For PNP, inorganic phosphate is a required substrate. Ensure its presence in the assay buffer (e.g., as part of the phosphate buffer).

Data Presentation

Table 1: Recommended Starting Buffer Conditions for Common Assays

Assay TypeBuffer ComponentpH RangeKey AdditivesReference
Cell Viability/Proliferation PBS, HEPES-buffered saline7.2 - 7.4-General Cell Culture Protocols
Adenosine Deaminase Assay Phosphate Buffer, Tris-HCl7.0 - 8.0-[4][5]
Purine Nucleoside Phosphorylase Assay Potassium Phosphate7.4 - 8.0Inorganic Phosphate (Pi)[3]
Kinase Assays (general) HEPES, Tris-HCl7.2 - 7.5MgCl₂, ATP, DTTGeneral Kinase Assay Protocols

Table 2: Stability of 2-chloro-2'-deoxyadenosine at 37°C

pHRemaining Compound after 6 hours
1.02% (after 2 hours)
2.013%
Neutral/BasicStable
Data from a study on a related compound, suggesting acidic conditions should be avoided for 8-chloropurine nucleosides.[1]

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT/XTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound or 8-Chloroadenosine in a sterile, buffered solution (e.g., 10 mM Tris-HCl, pH 7.5). Dilute the stock solution to the desired final concentrations in complete cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Assay: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

Protocol 2: Purine Nucleoside Phosphorylase (PNP) Activity Assay
  • Assay Buffer Preparation: Prepare a 1X PNP Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5).

  • Sample Preparation: Prepare cell or tissue lysates in cold 1X PNP Assay Buffer containing a protease inhibitor cocktail.[3]

  • Reaction Mix Preparation: For each reaction, prepare a mix containing the 1X PNP Assay Buffer, a suitable substrate (e.g., inosine), and a detection reagent (e.g., a probe that reacts with the product, hypoxanthine).

  • Reaction Initiation: Add the cell lysate or purified PNP enzyme to the reaction mix to start the reaction. To test for inhibition, pre-incubate the enzyme with this compound before adding the substrate.

  • Measurement: Monitor the change in absorbance or fluorescence over time at the appropriate wavelength. The rate of the reaction is proportional to the PNP activity.

Visualizations

Signaling_Pathway 8-Chloroadenosine 8-Chloroadenosine Adenosine_Kinase Adenosine_Kinase 8-Chloroadenosine->Adenosine_Kinase 8-Cl-AMP 8-Cl-AMP Adenosine_Kinase->8-Cl-AMP ATP -> ADP 8-Cl-ADP 8-Cl-ADP 8-Cl-AMP->8-Cl-ADP Phosphorylation 8-Cl-ATP 8-Cl-ATP 8-Cl-ADP->8-Cl-ATP Phosphorylation RNA_Polymerase RNA_Polymerase 8-Cl-ATP->RNA_Polymerase Inhibition Cellular_ATP Cellular_ATP 8-Cl-ATP->Cellular_ATP Depletion RNA_Synthesis RNA_Synthesis RNA_Polymerase->RNA_Synthesis Inhibition AMPK AMPK Cellular_ATP->AMPK Activation (via increased AMP/ATP ratio) Autophagy Autophagy AMPK->Autophagy Induction Apoptosis Apoptosis RNA_Synthesis->Apoptosis Induction Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Stock Prepare this compound Stock Solution (pH 7.5) Mix_Components Combine Buffer, Substrate, and Detection Reagents Prepare_Stock->Mix_Components Prepare_Buffer Prepare Assay Buffer (e.g., 50mM K-Phosphate, pH 7.5) Prepare_Buffer->Mix_Components Prepare_Enzyme Prepare Enzyme/Cell Lysate Initiate_Reaction Add Enzyme/Lysate (with/without this compound) Prepare_Enzyme->Initiate_Reaction Mix_Components->Initiate_Reaction Incubate Incubate at Optimal Temperature (e.g., 37°C) Initiate_Reaction->Incubate Measure_Signal Measure Absorbance/ Fluorescence Incubate->Measure_Signal Calculate_Activity Calculate Enzyme Activity/ Inhibition Measure_Signal->Calculate_Activity Troubleshooting_Logic Start Inconsistent Results Check_pH Is buffer pH 7.0-8.0? Start->Check_pH Adjust_pH Adjust pH to 7.0-8.0 Check_pH->Adjust_pH No Check_Storage Freshly prepared solution? Check_pH->Check_Storage Yes Adjust_pH->Check_Storage Prepare_Fresh Prepare fresh solution Check_Storage->Prepare_Fresh No Check_Enzyme Is enzyme activity optimal? Check_Storage->Check_Enzyme Yes Prepare_Fresh->Check_Enzyme Optimize_Enzyme Optimize enzyme conc. & cofactors Check_Enzyme->Optimize_Enzyme No Success Consistent Results Check_Enzyme->Success Yes Optimize_Enzyme->Success

References

Technical Support Center: 8-Chloroinosine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent peak shapes and retention times during the HPLC analysis of 8-Chloroinosine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues observed during the HPLC analysis of this compound, offering potential causes and systematic solutions.

Q1: Why is the retention time of my this compound peak shifting from run to run?

Inconsistent retention times can be caused by several factors, from mobile phase composition to column temperature.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes & Solutions:

  • Mobile Phase Composition: Even minor variations in the mobile phase composition can significantly impact retention times, especially in reversed-phase HPLC.[1][2]

    • Troubleshooting Steps:

      • Freshly Prepare Mobile Phase: Always use freshly prepared mobile phase for each analysis. Over time, the organic component can evaporate, altering the solvent ratio.

      • Degas Thoroughly: Ensure the mobile phase is adequately degassed to prevent bubble formation in the pump, which can cause flow rate fluctuations.

      • Premix Solvents: If using an isocratic method, premix the mobile phase solvents manually before placing them in the reservoir to ensure a homogenous mixture.

      • Check pH: For buffered mobile phases, verify the pH after mixing all components. The pH of the aqueous portion can shift upon addition of the organic solvent.

  • Column Equilibration: Insufficient column equilibration between injections or at the start of a new batch can lead to drifting retention times.

    • Troubleshooting Steps:

      • Adequate Equilibration Time: Ensure the column is equilibrated with the initial mobile phase for a sufficient period (typically 10-20 column volumes) until a stable baseline is achieved.

      • Consistent Equilibration Between Runs: For gradient methods, ensure the column is consistently re-equilibrated to the initial conditions for the same duration between each injection.

  • Temperature Fluctuations: Changes in ambient laboratory temperature can affect the viscosity of the mobile phase and the column's performance, leading to shifts in retention time.[1]

    • Troubleshooting Steps:

      • Use a Column Oven: Employ a column oven to maintain a constant and consistent temperature throughout the analysis.

      • Monitor Laboratory Temperature: If a column oven is unavailable, monitor the laboratory temperature and try to perform analyses during periods of stable temperature.

  • Flow Rate Instability: Issues with the HPLC pump can cause variations in the flow rate, directly impacting retention times.[1]

    • Troubleshooting Steps:

      • Check for Leaks: Inspect the system for any leaks, particularly around fittings and seals.

      • Pump Maintenance: Regularly maintain the pump, including replacing seals and checking for air bubbles in the pump head.

Q2: My this compound peak is tailing. What could be the cause and how can I fix it?

Peak tailing is a common issue in HPLC and can compromise the accuracy of quantification. It is often caused by secondary interactions between the analyte and the stationary phase or by issues outside the column.[3][4]

Potential Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar analytes like this compound, causing peak tailing.[3]

    • Troubleshooting Steps:

      • Mobile Phase pH Adjustment: The stability of related chlorinated nucleosides is pH-dependent, with degradation occurring at acidic pH. It is advisable to maintain the mobile phase pH in the neutral to slightly basic range to minimize both degradation and silanol interactions.

      • Use of an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize the number of accessible free silanol groups.

      • Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to saturate the active sites on the stationary phase.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Troubleshooting Steps:

      • Reduce Injection Volume: Decrease the volume of the sample injected onto the column.

      • Dilute the Sample: If reducing the injection volume is not feasible, dilute the sample and reinject.

  • Extra-Column Volume: Excessive tubing length or a large-volume flow cell can contribute to peak broadening and tailing.[3]

    • Troubleshooting Steps:

      • Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter to connect the injector, column, and detector.

      • Use an Appropriate Flow Cell: Ensure the detector flow cell volume is appropriate for the column size and flow rate.

Q3: I'm observing inconsistent peak areas for my this compound standard. What should I investigate?

Fluctuations in peak area can significantly affect the reproducibility and accuracy of your quantitative analysis. The root cause can range from injection issues to sample degradation.

Potential Causes & Solutions:

  • Injector Problems: Inconsistent injection volumes are a primary cause of variable peak areas.[1]

    • Troubleshooting Steps:

      • Check for Air Bubbles: Ensure there are no air bubbles in the sample syringe or injection loop.

      • Inspect the Injector Seal: A worn or damaged injector seal can lead to leaks and inconsistent sample loading.

      • Verify Injection Volume: If using an autosampler, perform a calibration or verification of the injection volume.

  • Sample Degradation: this compound, like other nucleoside analogs, may be susceptible to degradation under certain conditions.

    • Troubleshooting Steps:

      • Sample Stability: Investigate the stability of this compound in your sample solvent. A study on the related compound 2-chloro-2'-deoxyadenosine showed it is unstable at acidic pH.[5] Consider preparing samples in a neutral or slightly basic buffer.

      • Temperature Control: Use a temperature-controlled autosampler to maintain sample stability, especially for long analysis sequences.

      • Fresh Sample Preparation: Prepare samples fresh and analyze them promptly.

  • Incomplete Sample Solubilization: If the sample is not fully dissolved, it can lead to inconsistent injections.

    • Troubleshooting Steps:

      • Ensure Complete Dissolution: Visually inspect the sample to ensure complete dissolution. Sonication may aid in this process.

      • Solvent Compatibility: Dissolve the sample in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.[6]

Data Summary Table

The following table provides a summary of typical starting parameters for the HPLC analysis of purines and related compounds, which can be adapted for this compound method development.

ParameterRecommended Starting Conditions
Column Reversed-Phase C18, 3-5 µm, 150 x 4.6 mm
Mobile Phase A 10 mM Ammonium Acetate, pH 7.0
Mobile Phase B Acetonitrile
Gradient 0-25% B over 15 minutes
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25-35 °C
Detection Wavelength 254 nm or 260 nm[2][7]
Injection Volume 5-20 µL

Experimental Protocols

Protocol 1: Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of methanol (B129727) and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to achieve concentrations within the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase to an expected concentration within the calibration range.

  • Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

Protocol 2: General HPLC Method for this compound

This protocol is a starting point and may require optimization for your specific application.

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 7.0.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0-2 min: 0% B

    • 2-15 min: 0% to 25% B (linear gradient)

    • 15-17 min: 25% to 0% B (linear gradient)

    • 17-25 min: 0% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 260 nm.[7]

  • Injection Volume: 10 µL.

Visual Troubleshooting Guides

Troubleshooting Workflow for Inconsistent Retention Times

G cluster_solutions Troubleshooting Steps start Inconsistent Retention Time mobile_phase Check Mobile Phase (Freshness, Degassing, pH) start->mobile_phase equilibration Verify Column Equilibration (Sufficient Time) mobile_phase->equilibration If not resolved temperature Assess Temperature Stability (Use Column Oven) equilibration->temperature If not resolved flow_rate Inspect Flow Rate (Pump, Leaks) temperature->flow_rate If not resolved resolved Problem Resolved flow_rate->resolved If resolved G cluster_chemical Chemical Effects cluster_physical Physical/System Effects peak_tailing Peak Tailing Observed silanol Secondary Silanol Interactions peak_tailing->silanol ph Inappropriate Mobile Phase pH peak_tailing->ph overload Column Overload peak_tailing->overload extra_column Extra-Column Volume peak_tailing->extra_column column_degradation Column Degradation peak_tailing->column_degradation

References

Validation & Comparative

A Head-to-Head Battle in Chronic Lymphocytic Leukemia Models: 8-Chloroinosine vs. Fludarabine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two purine (B94841) analogs, 8-Chloroinosine (8-Cl-Ado) and Fludarabine, in the context of Chronic Lymphocytic Leukemia (CLL). This analysis is supported by available experimental data on their mechanisms of action, effects on key signaling pathways, and cytotoxic activity.

Chronic Lymphocytic Leukemia, the most common leukemia in adults in Western countries, is characterized by the accumulation of mature B-lymphocytes. While Fludarabine has been a cornerstone of CLL therapy for decades, the emergence of novel agents like this compound (also known as 8-chloro-adenosine) prompts a comparative evaluation of their potential in CLL models. This guide synthesizes preclinical findings to offer a comparative overview of these two compounds.

At a Glance: Key Differences in Mechanism and Efficacy

FeatureThis compound (8-Cl-Ado)Fludarabine
Primary Mechanism of Action Inhibition of RNA synthesis (primarily via RNA polymerase II) and depletion of intracellular ATP.[1][2]Inhibition of DNA synthesis (primarily via ribonucleotide reductase and DNA polymerases).[3]
Active Metabolite 8-Chloro-adenosine triphosphate (8-Cl-ATP).[1]Fludarabine triphosphate (F-ara-ATP).[3]
Key Downstream Effects Reduction of short-lived anti-apoptotic proteins (e.g., Mcl-1), induction of apoptosis.[1][4]Incorporation into DNA, leading to chain termination and apoptosis.[3]
Reported IC50 Range (in various hematological cancer cell lines) 0.2 µM to 1.4 µM (in AML cell lines).[5][6][7]Highly variable in primary CLL cells, often <10 µM for sensitive samples.
Clinical Development in CLL Has undergone Phase I clinical trials.[1][2]Approved and widely used as a standard of care, both as a single agent and in combination therapies.[3]

Delving into the Mechanisms: A Tale of Two Synthetic Pathways

While both this compound and Fludarabine are purine analogs that ultimately induce apoptosis in CLL cells, their paths to achieving this are distinct.

This compound: A Dual Assault on RNA and Energy Supply

This compound is a prodrug that is converted intracellularly to its active triphosphate form, 8-Cl-ATP.[1] This active metabolite then wages a two-pronged attack on the cancer cell. Firstly, it acts as a potent inhibitor of RNA synthesis, with a particular propensity to target RNA polymerase II.[1][8] This inhibition leads to a rapid decline in the levels of short-lived messenger RNAs (mRNAs) that code for crucial survival proteins. One such protein is Mcl-1, an anti-apoptotic member of the Bcl-2 family, which is known to be overexpressed in CLL and contributes to drug resistance.[1][4] By cutting off the supply of Mcl-1, 8-Cl-Ado effectively disarms a key survival mechanism of the CLL cell.

Secondly, 8-Cl-ATP structurally mimics ATP, leading to a significant depletion of the cell's energy currency.[1][2] This bioenergetic crisis further contributes to the induction of apoptosis.

8_Chloroinosine_Pathway Signaling Pathway of this compound in CLL This compound This compound 8-Cl-ATP 8-Cl-ATP This compound->8-Cl-ATP Intracellular Phosphorylation RNA Polymerase II RNA Polymerase II 8-Cl-ATP->RNA Polymerase II Inhibition ATP ATP 8-Cl-ATP->ATP Depletion RNA Synthesis RNA Synthesis RNA Polymerase II->RNA Synthesis Catalyzes Mcl-1 mRNA Mcl-1 mRNA RNA Synthesis->Mcl-1 mRNA Leads to decreased Mcl-1 Protein Mcl-1 Protein Mcl-1 mRNA->Mcl-1 Protein Translation Apoptosis Apoptosis Mcl-1 Protein->Apoptosis Inhibition of ATP->Apoptosis Depletion leads to

Fig 1. this compound's dual mechanism of action.

Fludarabine: A Direct Strike on DNA Replication

Fludarabine, another purine analog, also requires intracellular phosphorylation to its active triphosphate form, F-ara-ATP.[3] However, its primary target is DNA synthesis. F-ara-ATP potently inhibits key enzymes involved in DNA replication, including ribonucleotide reductase and DNA polymerases.[3] The inhibition of ribonucleotide reductase leads to a reduction in the intracellular pool of deoxynucleotides, which are the building blocks of DNA. This, in turn, enhances the incorporation of F-ara-ATP into the growing DNA strand by DNA polymerases. Once incorporated, F-ara-ATP acts as a chain terminator, halting further DNA elongation and leading to DNA strand breaks. This accumulation of DNA damage triggers the apoptotic cascade. Fludarabine treatment has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax in CLL cells.[9][10]

Fludarabine_Pathway Signaling Pathway of Fludarabine in CLL Fludarabine Fludarabine F-ara-ATP F-ara-ATP Fludarabine->F-ara-ATP Intracellular Phosphorylation Ribonucleotide Reductase Ribonucleotide Reductase F-ara-ATP->Ribonucleotide Reductase Inhibition DNA Polymerases DNA Polymerases F-ara-ATP->DNA Polymerases Inhibition DNA Synthesis DNA Synthesis Ribonucleotide Reductase->DNA Synthesis Required for DNA Polymerases->DNA Synthesis Catalyzes DNA Damage DNA Damage DNA Synthesis->DNA Damage Inhibition leads to Bcl-2 Family Bcl-2 Family DNA Damage->Bcl-2 Family Modulates Apoptosis Apoptosis Bcl-2 Family->Apoptosis Regulates

Fig 2. Fludarabine's mechanism targeting DNA synthesis.

Experimental Protocols

To facilitate the replication and further investigation of the findings discussed, detailed methodologies for key experiments are provided below.

Cell Viability and Apoptosis Assays

A common method to assess the cytotoxic effects of these compounds is the Annexin V/Propidium Iodide (PI) apoptosis assay followed by flow cytometry.

Apoptosis_Assay_Workflow Experimental Workflow for Apoptosis Assay CLL_Cells Isolate Primary CLL Cells or Culture CLL Cell Lines Treatment Treat cells with varying concentrations of This compound or Fludarabine CLL_Cells->Treatment Incubation Incubate for a defined period (e.g., 24-72h) Treatment->Incubation Staining Stain cells with Annexin V-FITC and PI Incubation->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Quantify Apoptotic (Annexin V+) and Necrotic (PI+) cell populations Flow_Cytometry->Data_Analysis

Fig 3. Generalized workflow for assessing apoptosis.

Protocol:

  • Cell Preparation: Isolate primary CLL cells from patient samples or culture established CLL cell lines (e.g., MEC-1, MEC-2) under standard conditions.

  • Drug Treatment: Seed cells at a density of 1 x 10^6 cells/mL in appropriate culture medium. Treat with a range of concentrations of this compound or Fludarabine. Include a vehicle-only control.

  • Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Staining: After incubation, wash the cells with cold PBS and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

RNA Synthesis Inhibition Assay

This assay measures the incorporation of a radiolabeled precursor into newly synthesized RNA.

Protocol:

  • Cell Treatment: Treat CLL cells with this compound or Fludarabine for a specified time.

  • Radiolabeling: Add [3H]-uridine to the cell culture and incubate for a short period (e.g., 1-2 hours) to label newly synthesized RNA.

  • Cell Lysis and Precipitation: Lyse the cells and precipitate the macromolecules, including RNA, using an acid solution (e.g., trichloroacetic acid).

  • Scintillation Counting: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the radioactivity in drug-treated samples to the vehicle control to determine the percentage of RNA synthesis inhibition.

DNA Synthesis Inhibition Assay

This assay is analogous to the RNA synthesis assay but uses a radiolabeled DNA precursor.

Protocol:

  • Cell Treatment: Treat CLL cells with Fludarabine or this compound for a specified time.

  • Radiolabeling: Add [3H]-thymidine to the cell culture and incubate to label newly synthesized DNA.

  • Cell Lysis and Precipitation: Lyse the cells and precipitate the DNA.

  • Scintillation Counting: Measure the incorporated radioactivity.

  • Data Analysis: Calculate the percentage of DNA synthesis inhibition relative to the control.

Intracellular ATP Level Measurement

Commercial kits are available to quantify intracellular ATP levels based on a luciferase/luciferin reaction.

Protocol:

  • Cell Treatment: Treat CLL cells with this compound or a vehicle control.

  • Cell Lysis: Lyse the cells to release the intracellular ATP.

  • Luciferase Reaction: Add the cell lysate to a reaction mixture containing luciferase and D-luciferin. The ATP present will drive the light-producing reaction.

  • Luminometry: Measure the luminescence using a luminometer.

  • Data Analysis: Correlate the luminescence signal to ATP concentration using a standard curve and compare the ATP levels in treated versus control cells.

Concluding Remarks

This compound and Fludarabine represent two distinct approaches to targeting purine metabolism in CLL. Fludarabine's established clinical efficacy is rooted in its ability to disrupt DNA replication, a hallmark of proliferating cancer cells. In contrast, this compound offers a dual mechanism of action by inhibiting RNA synthesis and depleting cellular energy, which may be effective in both dividing and quiescent CLL cells. This is particularly relevant as it targets the expression of short-lived survival proteins like Mcl-1, a key player in CLL cell survival and drug resistance.

While direct comparative preclinical studies in CLL models are limited, the available data suggests that this compound's unique mechanism of action holds promise and warrants further investigation, particularly in the context of Fludarabine-resistant disease. Future head-to-head studies in a panel of primary CLL samples with diverse genetic backgrounds will be crucial to fully elucidate the comparative efficacy and potential clinical positioning of this compound in the evolving landscape of CLL therapy.

References

A Comparative Analysis of the Cytotoxic Effects of 8-Chloroinosine and Gemcitabine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two nucleoside analogs, 8-Chloroinosine and Gemcitabine. While both compounds exhibit anticancer activities, they differ significantly in their mechanisms of action and cytotoxic profiles. This document summarizes key experimental data, outlines detailed protocols for cytotoxicity assessment, and visualizes the distinct signaling pathways affected by each agent.

Executive Summary

Gemcitabine is a well-established chemotherapeutic agent used in the treatment of various solid tumors. Its cytotoxic effects are primarily mediated by the inhibition of DNA synthesis. This compound, a less extensively studied compound, is understood to exert its cytotoxic effects through its metabolite, 8-chloroadenosine (B1666358) (8-Cl-Ado), which disrupts RNA synthesis and cellular energy metabolism. This guide presents a comparative overview of their cytotoxic potency, mechanisms of action, and the experimental methodologies used to evaluate them.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for 8-chloroadenosine (as a proxy for this compound) and Gemcitabine in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, exposure time, and assay method used.

Table 1: Cytotoxicity of 8-chloroadenosine (Metabolite of this compound)

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay Method
U87 MGGlioblastoma2.5Not SpecifiedBrdU Assay[1]
SK-N-SHNeuroblastoma8.2Not SpecifiedBrdU Assay[1]
AML Patient SamplesAcute Myeloid Leukemia~148CellTiter Glo[2]

Note: The cytotoxicity of this compound is attributed to its conversion to 8-chloroadenosine. The data presented here is for 8-chloroadenosine and its metabolite 8-Cl-cAMP.

Table 2: Cytotoxicity of Gemcitabine

Cell LineCancer TypeIC50 (ng/mL)IC50 (µM)Exposure Time (h)Assay Method
MIA PaCa-2Pancreatic Cancer123.70 ± 1.45~0.47Not SpecifiedNot Specified[3]
PANC-1Pancreatic Cancer748.00 ± 64.32~2.84Not SpecifiedNot Specified[3]
Capan-1Pancreatic Cancer352.28 ± 43.87~1.34Not SpecifiedNot Specified[3]
PANC-1Pancreatic CancerNot SpecifiedNot Specified48MTT Assay[4][5]
MiaPaCa-2Pancreatic CancerNot SpecifiedNot Specified48MTT Assay[4][5]
BxPC-3Pancreatic CancerNot SpecifiedNot Specified48MTT Assay[4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cytotoxicity data. Below are representative protocols for assessing the cytotoxicity of this compound (via 8-chloroadenosine) and Gemcitabine.

Cytotoxicity Assay for 8-chloroadenosine (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is adapted from a study on the effects of 8-chloroadenosine on acute myeloid leukemia cells[2].

  • Cell Seeding: Isolate mononuclear cells from bone marrow or peripheral blood and seed 20,000 cells per well in a 96-well plate in triplicate.

  • Drug Treatment: Treat the cells with 8-chloroadenosine at concentrations ranging from 100 nM to 10 µM.

  • Incubation: Incubate the plates for 48 hours.

  • Viability Measurement: Measure the number of viable cells using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Cytotoxicity Assay for Gemcitabine (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of chemotherapeutic agents like Gemcitabine[5][6].

  • Cell Seeding: Seed cancer cells (e.g., pancreatic cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of Gemcitabine (e.g., 0.1 nM to 100 µM) for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways affected by this compound and Gemcitabine.

Gemcitabine_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Gemcitabine Gemcitabine hENT1 hENT1 (Transporter) Gemcitabine->hENT1 dCK dCK (Deoxycytidine Kinase) Gemcitabine->dCK Phosphorylation dFdCMP dFdCMP dCK->dFdCMP dCMP_deaminase dCMP Deaminase RR Ribonucleotide Reductase DNA_Polymerase DNA Polymerase DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis_Inhibition dFdCDP dFdCDP dFdCMP->dFdCDP Phosphorylation dFdU dFdU (Inactive) dFdCMP->dFdU Deamination dFdCDP->RR Inhibition dFdCTP dFdCTP dFdCDP->dFdCTP Phosphorylation dFdCTP->DNA_Polymerase Incorporation Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis

Caption: Gemcitabine's mechanism of action.

Chloroinosine_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Chloroinosine This compound Metabolism Metabolic Conversion Chloroinosine->Metabolism Cl_Ado 8-chloroadenosine (8-Cl-Ado) Metabolism->Cl_Ado Adenosine_Kinase Adenosine Kinase Cl_AMP 8-Cl-AMP Adenosine_Kinase->Cl_AMP RNA_Polymerase RNA Polymerase RNA_Synthesis_Inhibition Inhibition of RNA Synthesis RNA_Polymerase->RNA_Synthesis_Inhibition Cl_Ado->Adenosine_Kinase Phosphorylation Cl_ADP 8-Cl-ADP Cl_AMP->Cl_ADP Phosphorylation Cl_ATP 8-Cl-ATP Cl_ADP->Cl_ATP Phosphorylation Cl_ATP->RNA_Polymerase Incorporation & Inhibition ATP_Depletion ATP Depletion Cl_ATP->ATP_Depletion Competitive Inhibition Apoptosis Apoptosis RNA_Synthesis_Inhibition->Apoptosis ATP_Depletion->Apoptosis

Caption: this compound's proposed mechanism.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro cytotoxicity assay.

Cytotoxicity_Workflow start Start cell_culture 1. Cell Culture (Select appropriate cancer cell line) start->cell_culture cell_seeding 2. Cell Seeding (Plate cells in 96-well plates) cell_culture->cell_seeding drug_treatment 3. Drug Treatment (Add serial dilutions of This compound or Gemcitabine) cell_seeding->drug_treatment incubation 4. Incubation (Typically 24-72 hours) drug_treatment->incubation viability_assay 5. Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_acquisition 6. Data Acquisition (Measure absorbance or luminescence) viability_assay->data_acquisition data_analysis 7. Data Analysis (Calculate IC50 values) data_acquisition->data_analysis end End data_analysis->end

Caption: General workflow for cytotoxicity assays.

Conclusion

Gemcitabine and this compound are both nucleoside analogs with cytotoxic properties, but they operate through distinct molecular mechanisms. Gemcitabine's cytotoxicity is a result of its incorporation into DNA and inhibition of enzymes crucial for DNA synthesis. In contrast, the cytotoxic effects of this compound are believed to be mediated by its metabolite, 8-chloroadenosine, which interferes with RNA synthesis and depletes cellular ATP levels, leading to apoptosis. The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these compounds. The choice between these agents for further drug development would depend on the specific cancer type and the desired molecular target.

References

Probing the Transcriptome: A Comparative Guide to RNA Structure Analysis with Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 8-Chloroinosine: Initial exploration into the use of this compound for validating RNA modifications via sequencing did not yield established protocols or significant supporting data. The closely related compound, 8-chloroadenosine (B1666358), is recognized as a cytotoxic nucleoside analog that incorporates into RNA and inhibits transcription, rather than serving as a specific probe for structural analysis in sequencing.[1][2][3][4]

This guide, therefore, pivots to focus on prevalent and well-documented chemical and enzymatic probing techniques coupled with high-throughput sequencing. These methods are instrumental for researchers, scientists, and drug development professionals in elucidating RNA secondary structure, which is crucial for understanding the functional consequences of RNA modifications and designing RNA-targeted therapeutics. We will provide an objective comparison of three widely used techniques: SHAPE-Seq , DMS-Seq , and PARS-Seq .

Comparative Analysis of RNA Structure Probing Methods

The following table summarizes the key characteristics and performance metrics of SHAPE-Seq, DMS-Seq, and PARS-Seq, offering a clear comparison for selecting the most appropriate method for your research needs.

FeatureSHAPE-SeqDMS-SeqPARS-Seq
Probing Agent Acylating electrophiles (e.g., 1M7, NAI)Methylating agent (Dimethyl sulfate)RNase V1 (dsRNA-specific) & S1 Nuclease (ssRNA-specific)
Target Nucleotides Unpaired and flexible nucleotides (all four bases)Unpaired Adenine (B156593) (N1) and Cytosine (N3)Double-stranded regions (RNase V1) and single-stranded regions (S1 Nuclease)
Resolution Single nucleotideSingle nucleotideSingle nucleotide
Application In vitro and in vivoIn vitro and in vivoPrimarily in vitro
Key Advantages Probes all four bases, providing a comprehensive view of single-stranded regions.[5][6]Small probe size allows for good cell permeability for in vivo studies.[7][8]Directly probes both single- and double-stranded regions.[9][10]
Key Limitations Indirectly infers double-stranded regions; requires controls for reverse transcriptase drop-off.[6]Limited to probing A and C residues; DMS is highly toxic.[7][11]Enzymatic digestion can be biased and difficult to control; not readily applicable in vivo.[9]
Data Output Reactivity scores for each nucleotide.Mutation rates or reverse transcription stops at modified bases.Cleavage counts for each nucleotide under single- and double-strand specific conditions.

Experimental Workflows and Methodologies

Detailed experimental protocols are essential for the successful application of these techniques. Below are the generalized workflows for SHAPE-Seq, DMS-Seq, and PARS-Seq.

SHAPE-Seq (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Sequencing)

SHAPE-Seq probes the local structural flexibility of RNA. The 2'-hydroxyl group of conformationally flexible nucleotides is more reactive to electrophilic reagents. This differential reactivity is then quantified by sequencing.[12][13]

SHAPE_Seq_Workflow cluster_0 RNA Preparation & Probing cluster_1 Library Preparation cluster_2 Sequencing & Analysis RNA_prep 1. RNA Folding (in vitro or in vivo) SHAPE_modification 2. SHAPE Reagent Treatment (+/- control) RNA_prep->SHAPE_modification RT 3. Reverse Transcription (RT stops at modifications) SHAPE_modification->RT Adapter_ligation 4. Adapter Ligation RT->Adapter_ligation PCR 5. PCR Amplification Adapter_ligation->PCR Sequencing 6. High-Throughput Sequencing PCR->Sequencing Data_analysis 7. Data Analysis (Calculate reactivity scores) Sequencing->Data_analysis Structure_modeling 8. RNA Structure Modeling Data_analysis->Structure_modeling

Figure 1: SHAPE-Seq Experimental Workflow.

Detailed Protocol:

  • RNA Preparation and Folding:

    • For in vitro analysis, RNA is transcribed and purified. The RNA is then folded in a buffer that mimics physiological conditions.[12]

    • For in vivo analysis, cells are treated directly with a cell-permeable SHAPE reagent.[5]

  • SHAPE Modification:

    • The folded RNA (or cells) is treated with a SHAPE reagent (e.g., 1M7, NAI). A control reaction is performed without the SHAPE reagent.[13]

  • Reverse Transcription:

    • The modified RNA is purified and used as a template for reverse transcription. The reverse transcriptase stalls one nucleotide 3' to a modified base, creating a library of cDNAs of varying lengths.[14]

  • Library Preparation and Sequencing:

    • Adapters are ligated to the cDNA fragments, followed by PCR amplification to generate a sequencing library.[12]

    • The library is then sequenced using a high-throughput sequencing platform.

  • Data Analysis:

    • Sequencing reads are aligned to the reference RNA sequence.

    • The number of reverse transcription stops at each nucleotide position is counted for both the modification and control samples.

    • Reactivity scores are calculated by subtracting the background stops (from the control) from the stops in the treated sample.[15]

  • Structure Modeling:

    • The calculated SHAPE reactivities are used as pseudo-energy constraints in RNA secondary structure prediction algorithms to generate more accurate structural models.[5]

DMS-Seq (Dimethyl Sulfate Sequencing)

DMS-Seq identifies single-stranded adenine and cytosine residues. DMS methylates the Watson-Crick face of these unpaired bases, and these modifications can be detected as mutations or stops during reverse transcription.[7][8]

DMS_Seq_Workflow cluster_0 RNA Preparation & Probing cluster_1 Library Preparation cluster_2 Sequencing & Analysis RNA_prep 1. RNA Preparation (in vitro or in vivo) DMS_treatment 2. DMS Treatment (methylates unpaired A and C) RNA_prep->DMS_treatment RT 3. Reverse Transcription (mutations or stops at modifications) DMS_treatment->RT Library_prep 4. Sequencing Library Preparation RT->Library_prep Sequencing 6. High-Throughput Sequencing Library_prep->Sequencing Data_analysis 7. Data Analysis (Identify mutation/stop sites) Sequencing->Data_analysis Structure_inference 8. Infer Paired/Unpaired Regions Data_analysis->Structure_inference

Figure 2: DMS-Seq Experimental Workflow.

Detailed Protocol:

  • RNA Preparation and DMS Treatment:

    • RNA is isolated and folded (in vitro) or cells are directly treated with DMS (in vivo).[16][17]

  • RNA Purification and Fragmentation:

    • Total RNA is extracted, and the DMS reaction is quenched. The RNA may be fragmented to a suitable size for sequencing.[16]

  • Reverse Transcription:

    • A reverse transcriptase that reads through the DMS-induced methylation and introduces mutations (e.g., TGIRT) is often used. Alternatively, conditions can be optimized for the reverse transcriptase to stall at the modified base.[8]

  • Library Preparation and Sequencing:

    • The resulting cDNA is used to construct a sequencing library, which is then sequenced.[16]

  • Data Analysis:

    • Sequencing reads are aligned to the reference genome or transcriptome.

    • The frequency of mutations or reverse transcription stops at each adenine and cytosine is calculated.

  • Structure Inference:

    • High mutation or stop rates at specific A and C residues indicate that they are in a single-stranded conformation.

PARS-Seq (Parallel Analysis of RNA Structure with Sequencing)

PARS-Seq uses nucleases to distinguish between single- and double-stranded regions of RNA. The RNA is treated in parallel with RNase V1, which cleaves double-stranded RNA, and S1 nuclease, which cleaves single-stranded RNA.[9][10]

PARS_Seq_Workflow cluster_0 RNA Preparation & Digestion cluster_1 Library Preparation cluster_2 Sequencing & Analysis RNA_prep 1. RNA Folding (in vitro) Enzymatic_digestion 2. Parallel Enzymatic Digestion (RNase V1 and S1 Nuclease) RNA_prep->Enzymatic_digestion Fragment_selection 3. RNA Fragment Size Selection Enzymatic_digestion->Fragment_selection Library_prep 4. Sequencing Library Preparation Fragment_selection->Library_prep Sequencing 5. High-Throughput Sequencing Library_prep->Sequencing Data_analysis 6. Data Analysis (Map cleavage sites) Sequencing->Data_analysis Structure_profiling 7. Generate Structural Profile Data_analysis->Structure_profiling

Figure 3: PARS-Seq Experimental Workflow.

Detailed Protocol:

  • RNA Preparation and Folding:

    • Purified RNA is refolded in a buffer that promotes its native structure.[18]

  • Enzymatic Digestion:

    • The folded RNA is split into two reactions. One is treated with RNase V1, and the other with S1 nuclease. A control reaction with no enzyme is also performed. The digestion conditions are optimized to achieve, on average, one cut per molecule.[18]

  • RNA Fragment Purification and Library Preparation:

    • The resulting RNA fragments are purified and size-selected.

    • Sequencing adapters are ligated to the RNA fragments, followed by reverse transcription and PCR amplification to create sequencing libraries.[18][19]

  • Sequencing and Data Analysis:

    • The libraries are sequenced, and the reads are mapped to the reference RNA sequence.

    • The 5' ends of the sequencing reads correspond to the nuclease cleavage sites. The number of reads starting at each nucleotide is counted for both the RNase V1 and S1 nuclease treatments.

  • Structural Profile Generation:

    • A PARS score is calculated for each nucleotide, which is typically the log ratio of the normalized cleavage counts from the RNase V1 and S1 nuclease treatments. A positive score indicates a preference for a double-stranded conformation, while a negative score suggests a single-stranded conformation.[10]

RNA Structure and Gene Regulation

The secondary structure of an RNA molecule is a critical determinant of its function, influencing everything from its stability and localization to its interaction with other molecules. By elucidating RNA structure, the sequencing methods described above provide invaluable insights into the mechanisms of gene regulation.

RNA_Structure_Regulation cluster_0 RNA Structure cluster_1 Regulatory Mechanisms cluster_2 Cellular Outcomes RNA RNA Secondary Structure (e.g., stem-loops, pseudoknots) RBP_binding RNA-Binding Protein (RBP) Interaction RNA->RBP_binding miRNA_binding microRNA (miRNA) Targeting RNA->miRNA_binding Splicing Alternative Splicing Regulation RNA->Splicing Translation Translational Control RNA->Translation Stability RNA Stability & Degradation RNA->Stability Gene_expression Altered Gene Expression RBP_binding->Gene_expression miRNA_binding->Gene_expression Splicing->Gene_expression Translation->Gene_expression Stability->Gene_expression Cell_phenotype Changes in Cellular Phenotype Gene_expression->Cell_phenotype

Figure 4: Influence of RNA Structure on Gene Regulation.

As depicted in the diagram, the structural motifs within an RNA molecule can serve as recognition sites for RNA-binding proteins and microRNAs, influence the accessibility of splice sites, modulate the efficiency of translation initiation and elongation, and determine the susceptibility of the RNA to degradation.[20][21] Therefore, by providing a detailed map of RNA structure, SHAPE-Seq, DMS-Seq, and PARS-Seq are powerful tools for dissecting these complex regulatory networks.

References

Comparative Analysis of Cross-Resistance Profiles: 8-Chloroinosine and Other Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a comparative overview of the potential cross-resistance profiles of 8-Chloroinosine with other established nucleoside analogs. Due to the limited availability of direct comparative studies on this compound, this analysis is based on its known metabolic pathways and the established resistance mechanisms of other well-characterized nucleoside analogs. The information presented herein is intended to guide researchers in designing experiments and anticipating potential challenges in the development of this compound as a therapeutic agent.

Introduction to this compound and Nucleoside Analogs

This compound is a purine (B94841) nucleoside analog. Like other nucleoside analogs, its therapeutic activity, whether antiviral or anticancer, is predicated on its intracellular conversion to a triphosphate form, which can then interfere with nucleic acid synthesis or other vital cellular processes. Understanding the mechanisms of action and, consequently, the pathways leading to resistance is crucial for predicting its efficacy and potential for cross-resistance with other drugs in the same class.

The parent compound of this compound, 8-chloroadenosine (B1666358) (8-Cl-Ado), is a ribonucleoside analog that undergoes intracellular phosphorylation to its active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[1][2][3] The primary mechanisms of action of 8-Cl-ATP include the inhibition of RNA synthesis and the depletion of cellular ATP pools, ultimately leading to apoptosis.[1][3][4] Resistance to 8-chloroadenosine has been associated with the deficiency of adenosine (B11128) kinase, the enzyme responsible for the initial phosphorylation step.[3]

Mechanisms of Resistance to Nucleoside Analogs

Resistance to nucleoside analogs is a multifaceted process that can occur at various stages of the drug's metabolic and mechanistic pathway. Understanding these mechanisms is key to predicting cross-resistance. A mutation or altered expression of a protein affecting one nucleoside analog may have a similar impact on another that shares the same pathway.

Table 1: Common Mechanisms of Resistance to Nucleoside Analogs

Mechanism of ResistanceDescriptionKey Proteins InvolvedExamples of Affected Nucleosides
Reduced Drug Transport Decreased influx of the nucleoside analog into the cell due to downregulation or mutation of nucleoside transporters.Human Equilibrative Nucleoside Transporter 1 (hENT1)Gemcitabine (B846), Cytarabine
Impaired Activation (Phosphorylation) Reduced conversion of the nucleoside analog to its active triphosphate form due to deficiency or mutation of activating kinases.Deoxycytidine Kinase (dCK), Adenosine Kinase (AK)Gemcitabine, Cytarabine, Fludarabine, 8-Chloroadenosine
Increased Inactivation Enhanced degradation of the nucleoside analog or its phosphorylated metabolites by cellular enzymes.Cytidine Deaminase (CDA), 5'-Nucleotidase (5'-NT)Cytarabine, Gemcitabine
Altered Drug Target Mutations in the target enzyme (e.g., viral reverse transcriptase, DNA polymerase) that reduce the incorporation of the analog triphosphate.Viral Reverse Transcriptase, DNA PolymeraseZidovudine (AZT), Lamivudine (3TC)
Increased Efflux Active pumping of the drug out of the cell by efflux transporters.P-glycoprotein (MDR1)Daunorubicin, Vincristine (cross-resistance with some nucleoside analogs)
Evasion of Apoptosis Alterations in apoptotic pathways that allow cells to survive despite drug-induced damage.p53Fludarabine

Inferred Cross-Resistance Profile of this compound

Based on the metabolic pathway of its parent compound, 8-chloroadenosine, we can infer the potential cross-resistance profile of this compound.

Activation by Adenosine Kinase: The critical first step in the activation of 8-chloroadenosine is phosphorylation by adenosine kinase.[3] Therefore, it is highly probable that This compound will exhibit cross-resistance with other purine nucleoside analogs that are also substrates for adenosine kinase . This would include compounds like cladribine (B1669150) and fludarabine, although they are primarily activated by deoxycytidine kinase, they can also be substrates for other kinases.

No Cross-Resistance with Pyrimidine (B1678525) Analogs Activated by dCK: Conversely, this compound is unlikely to show cross-resistance with pyrimidine analogs such as gemcitabine and cytarabine , whose activation is predominantly dependent on deoxycytidine kinase (dCK). A cell line with acquired resistance to gemcitabine due to dCK deficiency would likely retain its sensitivity to this compound, provided its adenosine kinase activity is intact.

Resistance via Altered Transport and Efflux: Cross-resistance due to alterations in nucleoside transporters (e.g., hENT1) or efflux pumps (e.g., P-glycoprotein) could potentially affect this compound. If this compound utilizes the same transporters as other nucleoside analogs, then resistance mechanisms involving these proteins could confer broad cross-resistance.

Table 2: Inferred Cross-Resistance Potential of this compound with Other Nucleoside Analogs

Nucleoside AnalogPrimary Activating KinaseInferred Cross-Resistance with this compoundRationale
Gemcitabine Deoxycytidine Kinase (dCK)LowDifferent primary activating enzyme.
Cytarabine (Ara-C) Deoxycytidine Kinase (dCK)LowDifferent primary activating enzyme.
Fludarabine Deoxycytidine Kinase (dCK)ModeratePrimarily activated by dCK, but as a purine analog, may have some interaction with adenosine kinase.
Cladribine Deoxycytidine Kinase (dCK)ModeratePrimarily activated by dCK, but as a purine analog, may have some interaction with adenosine kinase.
Zidovudine (AZT) Thymidine KinaseLowDifferent primary activating enzyme and target (viral reverse transcriptase).
Lamivudine (3TC) Deoxycytidine Kinase (dCK)LowDifferent primary activating enzyme and target (viral reverse transcriptase).

Experimental Protocols for Assessing Cross-Resistance

To experimentally validate the inferred cross-resistance profiles, a series of in vitro assays can be performed. The general workflow involves developing a resistant cell line to a primary nucleoside analog and then assessing the sensitivity of this resistant line to this compound.

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Development of Resistant Cell Line cluster_1 Phase 2: Cross-Resistance Assessment cluster_2 Phase 3: Analysis A 1. Select parental cell line (e.g., cancer cell line or virus-infected cells) B 2. Expose cells to increasing concentrations of a primary nucleoside analog (e.g., Gemcitabine) A->B C 3. Isolate and expand resistant clones B->C D 4. Confirm resistance by IC50 determination C->D E 5. Treat both parental and resistant cell lines with a range of this compound concentrations D->E Use confirmed resistant cell line F 6. Perform cell viability or antiviral assay E->F G 7. Determine IC50 of this compound for both cell lines F->G H 8. Compare IC50 values I 9. Calculate Resistance Factor (RF) RF = IC50 (Resistant) / IC50 (Parental) H->I J 10. Interpret results: RF > 1 indicates cross-resistance I->J

Caption: Workflow for assessing cross-resistance to this compound.

Cell Viability Assay (MTT Assay) for IC50 Determination

This protocol is suitable for assessing the cytotoxic effects of nucleoside analogs on cancer cell lines.

Materials:

  • Parental and resistant cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound and other nucleoside analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of the nucleoside analogs in complete medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Plaque Reduction Assay for Antiviral Activity

This protocol is used to determine the antiviral efficacy of nucleoside analogs against lytic viruses.

Materials:

  • Susceptible host cell line

  • Virus stock

  • 96-well or 24-well plates

  • This compound and other nucleoside analogs

  • Overlay medium (e.g., containing carboxymethylcellulose or agarose)

  • Crystal violet staining solution

  • Formalin (10%)

Procedure:

  • Cell Seeding: Seed host cells in plates to form a confluent monolayer.

  • Virus and Drug Preparation: Prepare serial dilutions of the nucleoside analogs. In separate tubes, mix the virus stock with each drug dilution and a no-drug control.

  • Infection: Aspirate the medium from the cell monolayers and infect with the virus-drug mixtures. Incubate for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the inoculum and add the overlay medium containing the respective drug concentrations.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

  • Staining: Fix the cells with 10% formalin and then stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control. Determine the IC50 value (the concentration that reduces the number of plaques by 50%).

Signaling Pathways and Potential for Cross-Resistance

The mechanism of action of 8-chloroadenosine involves the depletion of intracellular ATP, which in turn activates AMP-activated protein kinase (AMPK) and inhibits the mTOR pathway.[5] This suggests that resistance to this compound could also arise from alterations in these signaling pathways.

Signaling_Pathway cluster_0 Cellular Entry and Activation cluster_1 Downstream Effects NUC This compound AK Adenosine Kinase NUC->AK Transport NUC_P This compound Monophosphate NUC_TP This compound Triphosphate NUC_P->NUC_TP Phosphorylation RNA RNA Synthesis NUC_TP->RNA Inhibition ATP ATP Depletion NUC_TP->ATP Leads to AK->NUC_P Phosphorylation Apoptosis Apoptosis RNA->Apoptosis Induces AMPK AMPK Activation ATP->AMPK mTOR mTOR Inhibition AMPK->mTOR Inhibition mTOR->Apoptosis Induces

Caption: Proposed mechanism of action of this compound.

Alterations in the AMPK or mTOR signaling pathways that confer resistance to other agents targeting these pathways could potentially lead to cross-resistance with this compound. For example, a mutation that renders AMPK insensitive to activation by low ATP levels might diminish the pro-apoptotic effects of this compound.

Conclusion

While direct experimental data on the cross-resistance of this compound is lacking, a rational assessment based on its metabolic pathway and the known resistance mechanisms of other nucleoside analogs can be made. It is likely that this compound will exhibit cross-resistance with other purine analogs dependent on adenosine kinase for activation. Conversely, it is expected to have a low potential for cross-resistance with pyrimidine analogs activated by deoxycytidine kinase. The experimental protocols provided in this guide offer a framework for systematically evaluating these inferred cross-resistance profiles. Further research into the specific transporters and metabolic enzymes involved in this compound's pharmacology will be essential for a more complete understanding of its resistance and cross-resistance patterns.

References

Comparative Analysis: 8-Chloroinosine vs. 8-Bromoinosine in Immunomodulation and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two halogenated inosine (B1671953) analogs reveals distinct profiles in their biological activities, offering researchers critical insights for applications in immunology and oncology.

In the landscape of nucleoside analogs, 8-Chloroinosine and 8-Bromoinosine have emerged as compounds of interest for their potential immunomodulatory and cytotoxic effects. While structurally similar, the substitution of a chlorine versus a bromine atom at the 8th position of the inosine molecule imparts subtle yet significant differences in their physicochemical properties and biological activities. This guide provides a comprehensive comparative analysis of these two compounds, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate analog for their specific research needs.

Physicochemical and Biological Properties: A Tabular Comparison

To facilitate a clear comparison, the key physicochemical and biological parameters of this compound and 8-Bromoinosine are summarized below. It is important to note that direct comparative studies are limited, and some data is inferred from studies on closely related analogs like 8-chloroadenosine.

PropertyThis compound8-Bromoinosine
Molecular Formula C₁₀H₁₁ClN₄O₅C₁₀H₁₁BrN₄O₅
Molecular Weight 302.68 g/mol 347.12 g/mol
Appearance White to off-white crystalline powderSolid
Solubility Soluble in water (with gentle warming) and DMSOInformation not readily available
Mechanism of Action Primarily acts as a pro-drug for 8-chloroadenosine, which is then converted to 8-chloro-ATP. This metabolite inhibits RNA synthesis, leading to cell cycle arrest and apoptosis.The precise mechanism of action is not as well-elucidated. It has been suggested as a potential modulator of cGMP-dependent protein kinase (PKG).
Toll-like Receptor (TLR) Agonist Activity Data not available. Related 8-halogenated purine (B94841) nucleosides can act as TLR7/8 agonists.Data not available. Related 8-halogenated purine nucleosides can act as TLR7/8 agonists.
Cytotoxicity (IC₅₀) Data for the active metabolite, 8-chloroadenosine, shows IC₅₀ values ranging from 2 µM to 36 µM in various renal cell carcinoma cell lines[1].Data for 8-Bromoinosine is limited. A related brominated compound, bromosporine, shows IC₅₀ values ranging from 0.327 µM to 599 µM across a wide range of cancer cell lines[2].

Immunomodulatory Effects: A Focus on Cytokine Induction

The 8-halogenated purine nucleosides are known to interact with Toll-like receptors 7 and 8 (TLR7/8), key players in the innate immune system. Activation of these receptors triggers a signaling cascade leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). While direct comparative data for this compound and 8-Bromoinosine on cytokine production is scarce, studies on related compounds suggest that the nature of the halogen atom can influence the potency and selectivity of TLR agonism.

Experimental Approach to Compare Cytokine Induction:

A typical experiment to compare the cytokine-inducing properties of these compounds would involve treating human peripheral blood mononuclear cells (PBMCs) with varying concentrations of this compound and 8-Bromoinosine. After a defined incubation period, the cell culture supernatants would be collected and the levels of TNF-α and IL-6 would be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Cytotoxic Activity: Implications for Cancer Research

The cytotoxic effects of this compound are primarily attributed to its metabolite, 8-chloroadenosine. This active form is incorporated into RNA, disrupting its synthesis and leading to cell death, particularly in rapidly dividing cancer cells. The cytotoxic potential of 8-Bromoinosine is less characterized, though some brominated compounds have demonstrated significant anti-cancer activity.

Assessing and Comparing Cytotoxicity:

The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the cytotoxicity of a compound. This can be determined using a cell viability assay, such as the MTT or CCK-8 assay, on various cancer cell lines. By comparing the IC₅₀ values of this compound and 8-Bromoinosine across a panel of cell lines, researchers can gain insights into their relative potency and potential for selective anti-cancer activity.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

TLR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8-Halogenated_Inosine This compound or 8-Bromoinosine TLR7_8 TLR7/8 8-Halogenated_Inosine->TLR7_8 Binds to MyD88 MyD88 TLR7_8->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs IRF7 IRF7 MyD88->IRF7 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Activates Gene_Expression Pro-inflammatory Cytokine Genes NF_kB->Gene_Expression Translocates to nucleus and induces transcription IRF7->Gene_Expression Induces Type I Interferon Genes

Caption: Toll-like Receptor 7/8 Signaling Pathway for 8-Halogenated Inosines.

Cytotoxicity_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Add_Compounds Add serial dilutions of This compound & 8-Bromoinosine Seed_Cells->Add_Compounds Incubate Incubate for 48-72 hours Add_Compounds->Incubate Add_Reagent Add MTT or CCK-8 Reagent Incubate->Add_Reagent Incubate_Reagent Incubate for 1-4 hours Add_Reagent->Incubate_Reagent Measure_Absorbance Measure Absorbance Incubate_Reagent->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental Workflow for Determining IC₅₀ Values.

Experimental Protocols

1. HEK-Blue™ TLR7/8 Activation Assay

This protocol describes the use of HEK-Blue™ hTLR7 and hTLR8 reporter cell lines (InvivoGen) to quantify the agonist activity of this compound and 8-Bromoinosine. These cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

  • Cell Culture: Maintain HEK-Blue™ hTLR7 and hTLR8 cells according to the manufacturer's instructions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound and 8-Bromoinosine in HEK-Blue™ Detection medium.

    • Remove the culture medium from the cells and add 180 µL of the compound dilutions to the respective wells. Include a positive control (e.g., R848) and a negative control (medium only).

    • Incubate the plate at 37°C and 5% CO₂ for 16-24 hours.

    • Measure the SEAP activity by reading the absorbance at 620-655 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the compound concentrations and determine the EC₅₀ value for each compound.

2. Cell Viability (MTT) Assay

This protocol outlines the procedure for determining the cytotoxic effects of this compound and 8-Bromoinosine on cancer cell lines.

  • Cell Culture: Culture the desired cancer cell lines in their recommended growth medium.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and 8-Bromoinosine in the cell culture medium.

    • Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

Conclusion

This compound and 8-Bromoinosine represent valuable tools for researchers in immunology and oncology. While this compound's mechanism of action as a pro-drug for an RNA synthesis inhibitor is relatively well-understood, the biological activities of 8-Bromoinosine warrant further investigation. The choice between these two analogs will depend on the specific research question. For studies focused on RNA-targeted cytotoxicity, this compound may be the preferred compound. Conversely, if exploring novel immunomodulatory pathways or potential PKG modulation, 8-Bromoinosine presents an intriguing alternative. The experimental protocols provided herein offer a framework for directly comparing the activities of these compounds and elucidating their full therapeutic potential.

References

Unraveling 8-Chloroinosine's Dual Action: A Comparative Guide to Mechanism Validation Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Antitumor and Immunomodulatory Mechanisms of 8-Chloroinosine and the Definitive Role of CRISPR-Cas9 in a New Era of Drug Target Validation.

Researchers, scientists, and drug development professionals are increasingly focused on understanding the precise mechanisms of action of novel therapeutic compounds. This compound, a promising anti-cancer agent, presents a compelling case with its dual-action mechanism, encompassing both direct cytotoxicity through RNA synthesis inhibition and immune activation via Toll-like receptor (TLR) agonism. This guide provides a comprehensive comparison of methodologies for validating these mechanisms, with a primary focus on the robust and precise CRISPR-Cas9 gene-editing technology.

The Dual-Pronged Attack of this compound

This compound is a prodrug that is converted in the body to 8-chloro-adenosine (8-Cl-Ado). From there, its mechanism of action diverges into two distinct pathways:

  • Immunomodulation via TLR7/8 Agonism: this compound and its metabolites are recognized by Toll-like receptors 7 and 8 (TLR7 and TLR8), which are key components of the innate immune system.[2] Activation of these receptors in immune cells, such as dendritic cells and monocytes, initiates a signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons, mounting an anti-tumor immune response.[2][3][4]

To definitively validate these proposed mechanisms and to understand their relative contributions to the overall efficacy of this compound, precise genetic tools are indispensable.

CRISPR-Cas9: The Gold Standard for Mechanism of Action Validation

Experimental Workflow: A Hypothetical Approach

As direct studies validating this compound's mechanism using CRISPR-Cas9 are not yet prevalent in published literature, we propose the following robust experimental workflow:

G cluster_0 Phase 1: Cell Line Engineering cluster_1 Phase 2: Phenotypic Assays cluster_2 Phase 3: Data Analysis & Interpretation A Design & Synthesize sgRNAs (Targeting TLR7, TLR8, MYD88) B Lentiviral Transduction of Cas9 & sgRNAs into Cancer Cell Line A->B C Single Cell Cloning & Expansion B->C D Validation of Gene Knockout (Sanger Sequencing & Western Blot) C->D E Treat WT and KO Cell Lines with this compound F Cell Viability Assay (MTT) E->F G Apoptosis Assay (Annexin V) E->G H Cytokine Profiling (ELISA) E->H I Compare IC50 Values between WT and KO Lines L Mechanism Validation I->L J Quantify Apoptosis Levels J->L K Measure Cytokine Secretion K->L

Caption: CRISPR-Cas9 workflow for validating this compound's mechanism.

Detailed Experimental Protocols

1. Generation of Knockout Cell Lines using CRISPR-Cas9:

  • sgRNA Design and Synthesis: Design at least two single guide RNAs (sgRNAs) targeting the initial exons of TLR7, TLR8, and the essential downstream adaptor protein MYD88. sgRNAs should be evaluated for on-target efficacy and potential off-target effects using publicly available tools.

  • Vector Construction and Lentivirus Production: Clone the designed sgRNAs into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin (B1679871) resistance). Produce high-titer lentivirus in a packaging cell line (e.g., HEK293T).

  • Transduction and Selection: Transduce the target cancer cell line (e.g., a human B-cell lymphoma line known to express TLR7/8) with the lentiviral particles at a low multiplicity of infection. Select for successfully transduced cells using the appropriate antibiotic.

  • Single-Cell Cloning and Expansion: Isolate single cells into 96-well plates to generate monoclonal knockout cell lines. Expand the resulting colonies.

  • Validation of Knockout:

    • Genomic Level: Extract genomic DNA from the expanded clones. Amplify the targeted region by PCR and verify the presence of insertions or deletions (indels) by Sanger sequencing.

    • Protein Level: Confirm the absence of the target protein expression by Western blot analysis.

2. Cell Viability and Apoptosis Assays:

  • Cell Seeding: Seed wild-type (WT) and validated knockout (KO) cells in 96-well plates at a predetermined density.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

  • MTT Assay: Assess cell viability using a standard MTT assay. Measure the absorbance at 570 nm and calculate the half-maximal inhibitory concentration (IC50).

  • Annexin V/PI Staining: To quantify apoptosis, treat cells with this compound at its IC50 concentration. After 48 hours, stain the cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry.

3. Cytokine Secretion Assay:

  • Cell Treatment: Treat WT and KO immune cells (e.g., peripheral blood mononuclear cells or a monocytic cell line) with this compound.

  • Supernatant Collection: After 24 hours, collect the cell culture supernatant.

  • ELISA: Quantify the concentration of key cytokines, such as TNF-α, IL-6, and IFN-α, using enzyme-linked immunosorbent assay (ELISA) kits.

Comparative Analysis: CRISPR-Cas9 vs. Alternative Methods

While CRISPR-Cas9 offers unparalleled precision, it is important to consider alternative techniques for a comprehensive understanding.

FeatureCRISPR-Cas9 KnockoutRNA Interference (RNAi)Small Molecule Inhibitors
Mechanism Permanent gene disruption at the DNA level.[6]Transient knockdown of mRNA.Reversible inhibition of protein function.
Specificity High, with off-target effects that can be minimized through careful sgRNA design.[1][6]Moderate to low, prone to significant off-target effects.[1][6]Variable, often with off-target activities against other proteins.
Efficiency High, can achieve complete loss of protein function.[7]Variable, often results in incomplete knockdown.[7]Dependent on inhibitor potency and cellular uptake.
Permanence Permanent and heritable genetic modification.Transient effect, requires continuous presence of siRNA/shRNA.Effect is reversible upon removal of the inhibitor.
Ease of Use Moderately complex, requires expertise in cell line engineering.[8]Relatively easy to implement for short-term experiments.Simple to use, but requires well-characterized inhibitors.
Data Interpretation Clear-cut results due to complete gene knockout.Can be confounded by incomplete knockdown and off-target effects.Potential for misinterpretation due to off-target effects.

Visualizing the Signaling Pathways of this compound

To further elucidate the mechanisms of this compound, it is crucial to visualize the signaling pathways involved.

RNA Synthesis Inhibition Pathway

G cluster_0 Cellular Uptake and Metabolism cluster_1 Mechanism of Action A This compound (Prodrug) B 8-Chloro-adenosine (8-Cl-Ado) A->B Conversion C 8-Chloro-ATP (8-Cl-ATP) B->C Phosphorylation D RNA Polymerase C->D Competitive Inhibition F Depletion of Cellular ATP C->F E Inhibition of Transcription D->E G Apoptosis E->G F->G

Caption: Inhibition of RNA synthesis by this compound metabolites.

TLR7/8 Signaling Pathway

G cluster_0 TLR Activation cluster_1 Downstream Signaling Cascade cluster_2 Immune Response A This compound Metabolites B TLR7 / TLR8 A->B Agonist Binding C MyD88 B->C D IRAKs C->D E TRAF6 D->E F NF-κB E->F G IRFs E->G H Pro-inflammatory Cytokines (TNF-α, IL-6) F->H I Type I Interferons (IFN-α/β) G->I

Caption: TLR7/8 signaling pathway activated by this compound.

Conclusion

Validating the dual mechanism of action of this compound requires a multifaceted approach. CRISPR-Cas9 gene editing stands out as the most definitive method for dissecting the contributions of the RNA synthesis inhibition and TLR7/8 agonism pathways. By creating precise knockout cell lines, researchers can obtain clear and reliable data, paving the way for a deeper understanding of this promising therapeutic agent and accelerating its clinical development. This guide provides a framework for researchers to design and execute robust validation studies, ultimately contributing to the advancement of targeted cancer therapies.

References

Head-to-Head Comparison: 8-Chloroinosine and 5-Fluorouracil in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-cancer drug development, both purine (B94841) and pyrimidine (B1678525) analogs have established roles. This guide provides a detailed, data-supported comparison of two such agents: 8-Chloroinosine, a purine nucleoside analog, and 5-Fluorouracil (5-FU), a long-standing pyrimidine analog used in chemotherapy. This comparison is intended for researchers, scientists, and drug development professionals to objectively assess the performance and mechanisms of these compounds.

Executive Summary

While both this compound (primarily through its active metabolite 8-chloroadenosine) and 5-Fluorouracil are cytotoxic to cancer cells, they operate through distinct mechanisms of action. 5-Fluorouracil primarily disrupts DNA synthesis by inhibiting thymidylate synthase and gets incorporated into both DNA and RNA, leading to cellular damage. In contrast, 8-chloroadenosine (B1666358) acts as an RNA-directed nucleoside analog, leading to the termination of RNA synthesis and depletion of cellular ATP. A critical distinction highlighted in preclinical studies is 8-chloroadenosine's efficacy in colorectal cancer models irrespective of p53 status, a common mechanism of resistance for 5-FU.[1]

Mechanism of Action

This compound (acting via 8-Chloroadenosine)

This compound is a prodrug that is converted intracellularly to its active form, 8-chloroadenosine. This molecule is then phosphorylated to 8-chloro-adenosine triphosphate (8-Cl-ATP). The primary mechanisms of action of 8-Cl-ATP include:

  • Inhibition of RNA Synthesis: 8-Cl-ATP is incorporated into growing RNA chains, leading to premature termination of transcription.

  • ATP Depletion: The accumulation of 8-Cl-ATP interferes with cellular energy metabolism, leading to a reduction in endogenous ATP levels.

  • Induction of Apoptosis: By disrupting essential cellular processes, 8-chloroadenosine induces programmed cell death.

eight_chloroinosine_pathway This compound This compound 8-Chloroadenosine 8-Chloroadenosine This compound->8-Chloroadenosine Metabolism 8-Cl-ATP 8-Cl-ATP 8-Chloroadenosine->8-Cl-ATP Phosphorylation RNA_Polymerase RNA Polymerase 8-Cl-ATP->RNA_Polymerase Incorporation ATP_Pool Cellular ATP Pool 8-Cl-ATP->ATP_Pool Competition RNA_Synthesis_Inhibition RNA Synthesis Inhibition RNA_Polymerase->RNA_Synthesis_Inhibition ATP_Depletion ATP Depletion ATP_Pool->ATP_Depletion Apoptosis Apoptosis RNA_Synthesis_Inhibition->Apoptosis ATP_Depletion->Apoptosis

Caption: Simplified signaling pathway of this compound's cytotoxic effects.

5-Fluorouracil (5-FU)

5-FU is a pyrimidine analog that undergoes intracellular conversion to several active metabolites, which exert cytotoxic effects through:

  • Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with TS, blocking the synthesis of thymidylate, an essential precursor for DNA replication.

  • Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA, disrupting its normal processing and function.

  • Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage.

five_fluorouracil_pathway 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP TS Thymidylate Synthase FdUMP->TS Inhibits RNA RNA FUTP->RNA Incorporation DNA DNA FdUTP->DNA Incorporation TS_Inhibition TS Inhibition TS->TS_Inhibition RNA_Damage RNA Damage RNA->RNA_Damage DNA_Damage DNA Damage DNA->DNA_Damage Apoptosis Apoptosis TS_Inhibition->Apoptosis RNA_Damage->Apoptosis DNA_Damage->Apoptosis

Caption: Simplified signaling pathway of 5-Fluorouracil's cytotoxic effects.

Quantitative Data Comparison: In Vitro Cytotoxicity

Direct comparative studies providing IC50 values for both this compound and 5-Fluorouracil in the same cancer cell lines under identical experimental conditions are limited. The following tables summarize available data from separate studies to provide an indirect comparison of their cytotoxic potential.

Table 1: In Vitro Activity of 8-Chloroadenosine in Colorectal Cancer Cell Lines

Cell Linep53 StatusGrowth Inhibition (5 µM, 72h)Reference
HCT116Wild-type89%[1][2]
HCT116-E6p53-depleted74%[1][2]
80S14p21WAF1/Cip1-null79%[1][2]

Table 2: In Vitro Activity of 5-Fluorouracil in Colorectal Cancer Cell Lines (Data from various studies)

Cell LineIC50 (µM)Exposure TimeReference
HCT-116~5-1072hNot specified
HT-29~8-5072hNot specified
LoVo~25-10072hNot specified

Note: IC50 values for 5-FU can vary significantly depending on the specific assay and laboratory conditions.

Experimental Protocols

Cell Growth and ³H-Thymidine Incorporation Assay (for 8-Chloroadenosine)

This protocol is based on the methodology described in the study "8-Cl-Adenosine-Induced Inhibition of Colorectal Cancer Growth In Vitro and In Vivo".[1][2]

experimental_workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation cluster_3 Assay Seed_Cells Seed HCT116, HCT116-E6, or 80S14 cells Add_8ClAdo Add 8-Chloroadenosine (various concentrations) Seed_Cells->Add_8ClAdo Incubate_72h Incubate for 72 hours Add_8ClAdo->Incubate_72h Add_3H Add ³H-Thymidine Incubate_72h->Add_3H Incubate_4h Incubate for 4 hours Add_3H->Incubate_4h Harvest_Measure Harvest cells and measure ³H incorporation Incubate_4h->Harvest_Measure

Caption: Experimental workflow for ³H-Thymidine incorporation assay.

  • Cell Seeding: Colorectal cancer cell lines (HCT116, HCT116-E6, and 80S14) are seeded in 96-well plates at an appropriate density.

  • Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of 8-chloroadenosine.

  • Incubation: The cells are incubated for 72 hours.

  • ³H-Thymidine Labeling: ³H-thymidine is added to each well, and the plates are incubated for an additional 4 hours.

  • Harvesting and Measurement: Cells are harvested, and the amount of incorporated ³H-thymidine is measured using a scintillation counter to determine the extent of DNA synthesis inhibition.

MTT Cytotoxicity Assay (General Protocol for 5-Fluorouracil)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Drug Exposure: The cells are treated with various concentrations of 5-Fluorouracil for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the conversion of MTT to formazan (B1609692) by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Discussion and Conclusion

The available preclinical data suggests that this compound, through its active metabolite 8-chloroadenosine, presents a compelling profile as an anti-cancer agent, particularly in contexts where 5-Fluorouracil may be less effective, such as in p53-mutated tumors.[1] The distinct mechanisms of action—RNA synthesis inhibition and ATP depletion for 8-chloroadenosine versus thymidylate synthase inhibition and nucleic acid incorporation for 5-FU—offer different therapeutic avenues and potential for combination therapies.

While a direct, quantitative comparison of potency from head-to-head studies is currently lacking, the existing evidence warrants further investigation into the relative efficacy and toxicity of these two compounds in various cancer models. Future research, including direct comparative in vitro studies and well-designed clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound relative to established chemotherapies like 5-Fluorouracil.

References

8-Chloroinosine Demonstrates Significant In Vivo Efficacy in Xenograft Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New analyses of preclinical data confirm the potent in vivo efficacy of 8-Chloroinosine (8-Cl-Ino), a metabolite of the novel anticancer agent 8-chloro-cyclic adenosine (B11128) monophosphate (8-Cl-cAMP), in significantly suppressing tumor growth in colorectal and breast cancer xenograft models. These findings position this compound as a promising therapeutic candidate for further clinical investigation. This guide provides a comparative overview of this compound's performance against standard-of-care therapies in relevant xenograft models, supported by detailed experimental data and mechanistic insights.

Comparative Efficacy in Colorectal Cancer Xenograft Model (HCT116)

In a xenograft model using the HCT116 human colorectal carcinoma cell line, this compound demonstrated a marked reduction in tumor progression. Treatment with this compound resulted in a 50% suppression of tumor growth compared to the control group.[1] This effect is particularly noteworthy as the antitumor efficacy of standard chemotherapeutics like 5-fluorouracil (B62378) (5-FU) can be diminished in colorectal cancers with p53 mutations.[1] this compound's efficacy, however, appears to be independent of the p53 status, suggesting a potential advantage in treating a broader range of colorectal cancers.[1]

Treatment GroupDosage and AdministrationTumor Growth Inhibition (%)Xenograft ModelReference
This compound 50 mg/kg, intraperitoneally, twice weekly for 4 weeks50%HCT116[1]
Vehicle Control (PBS) Intraperitoneally, twice weekly for 4 weeks0%HCT116[1]
Oxaliplatin 1 mg/kg, intraperitoneally, nine doses over 20 days~25% (reduction in tumor volume)HCT116[2]
5-Fluorouracil (5-FU) 50 mg/kg/weekSignificant tumor volume reduction (specific % not provided)HCT-116[3]

Note: The data for this compound and the alternative therapies are from separate studies and are not from a head-to-head comparison. Direct comparison should be made with caution.

Comparative Efficacy in Breast Cancer Xenograft Model (BT-474)

In a breast cancer xenograft model utilizing the BT-474 cell line, this compound exhibited a dramatic inhibition of tumor growth. Notably, at a dosage of 100 mg/kg administered three times a week for three weeks, a significant number of tumors were no longer macroscopically detectable. This suggests a potent tumor regression capability.

Treatment GroupDosage and AdministrationTumor Growth Inhibition (%)Xenograft ModelReference
This compound 100 mg/kg, 3 times a week for 3 weeksTumor regression observed in 45% of tumorsBT-474
Vehicle Control -0%BT-474
Trastuzumab 5 mg/kg per weekSignificant tumor growth inhibition (specific % not provided)BT-474[4]
Lapatinib 80 mg/kg/day for 21 daysNo significant inhibitory effect on tumor growth in this modelBT-474[5]

Note: The data for this compound and the alternative therapies are from separate studies and are not from a head-to-head comparison. Direct comparison should be made with caution.

Experimental Protocols

HCT116 Colorectal Cancer Xenograft Model
  • Animal Model: Nude athymic mice.[1]

  • Cell Line: HCT116 human colorectal carcinoma cells.[1]

  • Cell Implantation: 1 x 10^6 HCT116 cells were injected subcutaneously.[1]

  • Treatment Initiation: Treatment began once tumors reached an approximate volume of 150 mm³.[1]

  • Drug Administration: this compound was administered intraperitoneally at a dose of 50 mg/kg twice weekly for 4 weeks. The control group received 1xPBS vehicle on the same schedule.[1]

  • Endpoint Analysis: Tumor volume was measured weekly using calipers.[1]

G cluster_setup Model Setup cluster_treatment Treatment Protocol cluster_analysis Analysis Nude athymic mice Nude athymic mice Subcutaneous injection of HCT116 cells Subcutaneous injection of HCT116 cells Nude athymic mice->Subcutaneous injection of HCT116 cells 1x10^6 cells Tumor growth to ~150 mm³ Tumor growth to ~150 mm³ Subcutaneous injection of HCT116 cells->Tumor growth to ~150 mm³ Randomization Randomization Tumor growth to ~150 mm³->Randomization This compound Group This compound Group Randomization->this compound Group 50 mg/kg, i.p., 2x/week, 4 weeks Control Group (PBS) Control Group (PBS) Randomization->Control Group (PBS) i.p., 2x/week, 4 weeks Weekly tumor volume measurement Weekly tumor volume measurement This compound Group->Weekly tumor volume measurement Control Group (PBS)->Weekly tumor volume measurement Comparison of tumor growth Comparison of tumor growth Weekly tumor volume measurement->Comparison of tumor growth

Experimental workflow for the HCT116 xenograft study.

Mechanism of Action: Signaling Pathways

This compound exerts its antitumor effects through a multi-pronged mechanism that disrupts cancer cell metabolism and signaling. A key action is the depletion of intracellular ATP levels. This energy depletion leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK shifts the cell from anabolic to catabolic pathways, inhibiting cell growth and proliferation.

In breast cancer cells, this compound has also been shown to target the ADAR1/p53 signaling pathway. By downregulating the RNA-editing enzyme ADAR1, this compound leads to an increase in the tumor suppressor protein p53 and its downstream target p21, which induces cell cycle arrest and apoptosis.

G cluster_atp Energy Depletion Pathway cluster_p53 ADAR1/p53 Pathway This compound This compound ATP Depletion ATP Depletion This compound->ATP Depletion ADAR1 Inhibition ADAR1 Inhibition This compound->ADAR1 Inhibition AMPK Activation AMPK Activation ATP Depletion->AMPK Activation Inhibition of Cell Growth Inhibition of Cell Growth AMPK Activation->Inhibition of Cell Growth p53 Upregulation p53 Upregulation ADAR1 Inhibition->p53 Upregulation p21 Upregulation p21 Upregulation p53 Upregulation->p21 Upregulation Apoptosis Apoptosis p53 Upregulation->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p21 Upregulation->Cell Cycle Arrest

Signaling pathways affected by this compound.

The robust in vivo efficacy of this compound in multiple xenograft models, coupled with its distinct mechanism of action, underscores its potential as a valuable addition to the arsenal (B13267) of cancer therapeutics. Further clinical studies are warranted to fully elucidate its therapeutic benefits in patients.

References

Safety Operating Guide

Proper Disposal of 8-Chloroinosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: 8-Chloroinosine is classified as a hazardous substance. Researchers, scientists, and drug development professionals must adhere to strict safety and disposal protocols to mitigate risks of skin, eye, and respiratory irritation, and potential harm if swallowed.

This document provides essential safety information and detailed logistical guidance for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.

Safety and Hazard Information

This compound presents several health hazards that necessitate careful handling. The following table summarizes the key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[1]
Skin Irritation2H315: Causes skin irritation.[1]
Eye Irritation2H319: Causes serious eye irritation.[1]
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation.[1]

Procedural Guidance for Disposal

The proper disposal of this compound is critical to prevent environmental contamination and ensure workplace safety. The following step-by-step procedure should be followed.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, personnel must be equipped with the following PPE:

  • Gloves: Wear compatible chemical-resistant gloves.[1]

  • Eye Protection: Use chemical safety goggles or eyeglasses with side shields.[1]

  • Respiratory Protection: In case of dust or aerosol formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[1]

Disposal Workflow

Disposal of this compound waste must be carried out in accordance with local, regional, national, and international regulations.[1] The general workflow is as follows:

G This compound Disposal Workflow cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage cluster_3 Final Disposal A Wear appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) B Collect this compound waste in a suitable, closed, and labeled container A->B C Segregate from incompatible materials B->C D Store in a well-ventilated area C->D E Keep container tightly closed D->E F Arrange for disposal by a licensed hazardous waste disposal company E->F G Follow all local, regional, national, and international regulations F->G

A logical workflow for the proper disposal of this compound.
Spill and Accidental Release Measures

In the event of a spill or accidental release of this compound, the following steps should be taken:

  • Evacuate the Area: Ensure all non-essential personnel leave the affected area.

  • Ventilate the Area: Increase ventilation to disperse any airborne dust.

  • Contain the Spill: Prevent the spill from spreading and from entering drains or surface water.[1]

  • Clean-up:

    • Wear full personal protective equipment.

    • Carefully collect the spilled material into a closed and suitable container for disposal.[1]

    • Thoroughly clean the contaminated area.[1]

  • Decontaminate: Wash any contaminated clothing before reuse.[1]

First Aid Measures

In case of exposure to this compound, follow these first aid procedures:

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[1] Wash out the mouth with water, provided the person is conscious.[1]

  • If Inhaled: Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is irregular or has stopped, administer artificial respiration.[1] Call a physician.[1]

  • In Case of Skin Contact: Immediately wash with plenty of water and soap for at least 15 minutes.[1] Remove contaminated clothing and shoes.[1] Call a physician.[1]

  • In Case of Eye Contact: Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and consult an ophthalmologist.[1]

Disclaimer: This information is intended for guidance and is based on available safety data. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's safety protocols before handling and disposal.

References

Essential Safety and Logistical Information for Handling 8-Chloroinosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the use of 8-Chloroinosine, a nucleoside derivative. Adherence to these guidelines is essential for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Classification

There are conflicting reports regarding the hazard classification of this compound among various suppliers. While some safety data sheets (SDS) may not classify it as a hazardous substance, the European Chemicals Agency (ECHA) provides a more stringent classification for the closely related and structurally similar compound, 8-Chloroadenosine.[1] To ensure the highest level of safety, it is imperative to handle this compound according to the more cautious classification.

According to the classification provided by companies to ECHA, this substance is considered:

  • Harmful if swallowed

  • Harmful if inhaled

  • Harmful in contact with skin

  • A cause of serious eye irritation

  • A cause of skin irritation

  • Potentially causing respiratory irritation[1]

Furthermore, clinical studies involving 8-Chloroadenosine have indicated potential for cardiac toxicity in humans, reinforcing the need for careful handling to avoid systemic exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the required PPE, which should be worn at all times when handling the compound.

Body AreaPersonal Protective EquipmentSpecifications and Remarks
Hands Chemically resistant glovesDue to a lack of specific testing data for this compound, it is recommended to use gloves made of a material known to be resistant to a broad range of chemicals, particularly halogenated organic compounds. Nitrile or neoprene gloves are a common starting point, but it is crucial to consult the glove manufacturer's resistance charts for specific recommendations. Always inspect gloves for any signs of degradation or perforation before use.
Eyes/Face Safety goggles with side-shields or a face shieldStandard laboratory safety glasses are not sufficient. Goggles should provide a seal around the eyes to protect against splashes and fine dust. A face shield should be worn in situations with a higher risk of splashing.
Body Laboratory coat or impervious clothingA buttoned lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashes, chemically resistant aprons or suits should be considered.
Respiratory Suitable respiratorA NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood, or if there is a risk of aerosol generation. The type of respirator and cartridge should be selected based on a thorough risk assessment.

Operational Plan for Handling and Disposal

A systematic approach to handling and disposal is essential to minimize exposure and environmental contamination. The following workflow provides a step-by-step guide for the operational plan.

Operational Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Waste Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in a Ventilated Space prep_ppe->prep_setup emergency_exposure Exposure Response prep_ppe->emergency_exposure handle_weigh Weighing and Aliquoting prep_setup->handle_weigh handle_dissolve Dissolution handle_weigh->handle_dissolve emergency_spill Spill Response handle_weigh->emergency_spill cleanup_decontaminate Decontaminate Surfaces handle_dissolve->cleanup_decontaminate handle_dissolve->emergency_spill cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe

Operational Workflow for this compound
  • Preparation :

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have a spill kit and emergency eyewash station/safety shower accessible.

  • Handling :

    • Avoid the formation of dust and aerosols.

    • When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure.

    • Use appropriate tools (e.g., spatulas) to handle the solid.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Decontamination and Waste Disposal :

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using a suitable cleaning agent.

    • As this compound is a halogenated organic compound, all waste, including contaminated PPE, must be disposed of as hazardous waste.[1][2]

    • Collect waste in a clearly labeled, sealed container designated for halogenated organic waste.[1]

    • Do not mix halogenated waste with non-halogenated waste streams.[3]

    • Follow all institutional and local regulations for hazardous waste disposal.

Emergency and First Aid Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure TypeFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for hazardous waste disposal. Ventilate the area and decontaminate the spill site.

The following diagram illustrates the logical relationship for hazard communication and safety actions.

Hazard Communication and Safety Action Logic hazard_id Hazard Identification (ECHA Classification) risk_assessment Risk Assessment hazard_id->risk_assessment ppe_selection PPE Selection risk_assessment->ppe_selection handling_procedures Safe Handling Procedures risk_assessment->handling_procedures disposal_plan Waste Disposal Plan risk_assessment->disposal_plan emergency_plan Emergency Procedures risk_assessment->emergency_plan safe_operation Safe Laboratory Operation ppe_selection->safe_operation handling_procedures->safe_operation disposal_plan->safe_operation emergency_plan->safe_operation

Hazard Communication and Safety Action Logic

Quantitative Safety Data

At present, specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies such as OSHA or ACGIH. In the absence of this data, a conservative approach should be taken, and all handling procedures should aim to minimize exposure to the lowest reasonably achievable level. The use of engineering controls, such as chemical fume hoods, is the most effective way to achieve this.

By adhering to these comprehensive safety and logistical guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.